molecular formula C32H27CoN8O10 B1143906 Solvent Orange 45 CAS No. 13011-62-6

Solvent Orange 45

Cat. No.: B1143906
CAS No.: 13011-62-6
M. Wt: 742.54
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Description

Solvent Orange 45 is a useful research compound. Its molecular formula is C32H27CoN8O10 and its molecular weight is 742.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13011-62-6

Molecular Formula

C32H27CoN8O10

Molecular Weight

742.54

Origin of Product

United States

Foundational & Exploratory

Solvent Orange 45 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 45, also identified by its Colour Index name C.I. 11700 and CAS number 13011-62-6, is a metal complex solvent dye.[1][2] It belongs to the single azo class of dyes and is notable for its vibrant orange-yellow hue.[1][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical methodologies. While its primary applications are in the industrial sector for coloring plastics, inks, and coatings, this document aims to provide a detailed chemical understanding for a scientific audience.[3][5][6][7]

Chemical Structure and Identity

This compound is a cobalt complex.[1][2][8] Specifically, it is a 2:1 complex, meaning two molecules of an azo dye ligand are coordinated to a central cobalt ion.[1][2][8] The ligand is formed by the diazotization of 2-amino-4-nitrophenol and subsequent coupling with 3-oxo-N-phenylbutanamide (also known as acetoacetanilide).[1][8]

The molecular structure leads to some ambiguity in reported molecular formulas and weights. The initial azo dye has a formula of C16H14N4O5 and a molecular weight of 342.31 g/mol .[1] However, the final cobalt complex is more accurately represented with a formula of C32H24CoN8O10·H and a molecular weight of approximately 742.54 g/mol .[2][8]

Synonyms:

  • C.I. This compound[1]

  • Oil Orange 881[9]

  • Fast Yellow 3RE[9]

  • Solvent Orange 5A[9]

  • Oil Orange 814[9]

  • Yellow 3108[9]

  • Zapon Fast Yellow 3RE[8]

  • Vali Fast Yellow 3108[8]

Physicochemical Properties

This compound is a deep yellow or orange powder that is insoluble in water and benzene.[1][3][10] It exhibits good stability in a 5% sodium carbonate solution and remains stable at temperatures up to 180°C.[3][10] In a 5% hydrochloric acid solution, its color changes to green.[1][3][10]

Data Tables

Table 1: General Properties of this compound

PropertyValue
CAS Number 13011-62-6[1]
Colour Index 11700[1]
Molecular Formula C32H24CoN8O10·H[8]
Molecular Weight 742.54 g/mol [2][8]
Appearance Orange to deep yellow powder[1][10]
Boiling Point 554.3°C at 760 mmHg[8]
Flash Point 289.1°C[8][11]
Heat Resistance Stable up to 180°C[4]

Table 2: Solubility of this compound

SolventSolubility (g/L)
EthanolSoluble (scarlet fluorescent red solution)[9], 500 g/L[6]
Methyl Ethyl Ketone (MEK)≥ 500 g/L[5][7]
1-methoxy-2-propanol200 g/L[6]
2-ethoxyethanol200 g/L
Ethyl Acetate80 g/L
Toluene50 g/L
n-propanol20 g/L[6]
WaterInsoluble[1]
BenzeneInsoluble[1]

Table 3: Quality Control Specifications

ParameterSpecification
Dyeing Strength 98-102%[5][7]
pH Value 6.0-8.0[5][7]
Moisture Content ≤ 2.0%[5][7]
Insolubles (in MEK) ≤ 1.0%[5][7]

Table 4: Resistance Properties

PropertyRating
Light Fastness 5-6[4]
Acid Resistance 4[4]
Alkali Resistance 5[4]
Water Resistance 5[4]

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis.[1][8]

Materials:

  • 2-amino-4-nitrophenol

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • 3-oxo-N-phenylbutanamide (acetoacetanilide)

  • Sodium hydroxide (NaOH) or other suitable base

  • A cobalt (II) salt (e.g., cobalt chloride or cobalt acetate)

  • Solvents (e.g., water, ethanol)

Procedure:

  • Diazotization:

    • Dissolve 2-amino-4-nitrophenol in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Coupling Reaction:

    • Separately, dissolve 3-oxo-N-phenylbutanamide in an alkaline aqueous solution (e.g., using sodium hydroxide).

    • Slowly add the cold diazonium salt solution to the solution of the coupling agent.

    • Maintain the temperature and pH to facilitate the coupling reaction, resulting in the formation of the monoazo dye precipitate.

  • Complexation:

    • Isolate the monoazo dye precipitate by filtration.

    • Resuspend the dye in a suitable solvent (e.g., ethanol).

    • Add a cobalt (II) salt solution to the dye suspension.

    • Heat the mixture to facilitate the formation of the 2:1 cobalt-dye complex.

  • Isolation and Purification:

    • Cool the reaction mixture to allow the this compound complex to precipitate.

    • Filter the product, wash with water and/or a suitable solvent to remove impurities.

    • Dry the final product to obtain a powder.[8]

Analytical Methods

UV-Visible Spectrophotometry:

This technique can be used for the quantitative analysis of this compound in solution.

Methodology:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or MEK).

  • Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the unknown sample solution and determine its concentration using the calibration curve.

High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS):

This method is suitable for the separation, identification, and quantification of this compound, especially in complex mixtures.

Methodology:

  • Chromatographic Separation:

    • Employ a reversed-phase HPLC system with a C18 column.

    • A suitable mobile phase could be an isocratic or gradient mixture of acetonitrile and water containing a modifier like ammonium acetate (e.g., 5 mM).[9]

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode, as metal complex azo dyes often form stable [M-H]⁻ ions.[9]

    • The mass spectrometer will detect the deprotonated molecule of the complex, allowing for confirmation of its molecular weight.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information about the dye ligand.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling Reaction cluster_complexation Complexation cluster_final Final Product A 2-amino-4-nitrophenol B NaNO2, HCl (0-5°C) A->B C Diazonium Salt B->C G Monoazo Dye C->G D 3-oxo-N-phenylbutanamide E Aqueous Base D->E F Coupling Agent Solution E->F F->G I This compound G->I H Cobalt (II) Salt H->I J Filtration, Washing, Drying I->J K Purified this compound Powder J->K

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of C.I. Pigment Yellow 73 (C.I. 11738)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals Report ID: TGS-PY73-20251217

Abstract: This document provides a comprehensive technical overview of the synthesis pathway and mechanism for C.I. Pigment Yellow 73 (CAS: 13515-40-7), a monoazo organic pigment. The synthesis is a classic example of azo chemistry, involving a two-stage process: the diazotization of an aromatic amine followed by an azo coupling reaction. This guide details the reaction mechanism, summarizes key quantitative parameters from the literature, provides a representative experimental protocol, and visually maps the synthesis pathway. Note: While the user requested information on C.I. 11700, the predominant and current Colour Index number associated with this specific chemical structure and synthesis pathway is C.I. 11738, commonly known as Pigment Yellow 73.

Chemical Identity and Overview

C.I. Pigment Yellow 73 is a vibrant greenish-yellow organic pigment widely used in paints, coatings, and inks.[1][2] Its chemical structure is characterized by a monoazo group (-N=N-) linking a substituted nitrophenyl group to an acetoacetanilide derivative.

  • C.I. Name: Pigment Yellow 73 (P.Y. 73)[3]

  • C.I. Number: 11738[1][3]

  • CAS Number: 13515-40-7[3][4]

  • Molecular Formula: C₁₇H₁₅ClN₄O₅[3][5]

  • Molecular Weight: 390.78 g/mol [3][4]

  • IUPAC Name: 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[5]

The synthesis is robust and well-established, but the final properties of the pigment, such as particle size, crystallinity, and purity, are highly dependent on the precise control of reaction parameters like temperature, pH, and concentration.[6]

Synthesis Pathway and Mechanism

The manufacturing process for Pigment Yellow 73 occurs in two primary stages:

  • Stage 1: Diazotization of 4-Chloro-2-nitroaniline

  • Stage 2: Azo Coupling with Acetoacet-o-anisidide

The process begins with the diazotization of the primary aromatic amine, 4-Chloro-2-nitroaniline (the diazo component).[6] This reaction is conducted in a cold, acidic solution (typically hydrochloric acid) with a source of nitrous acid, usually sodium nitrite.

The mechanism proceeds as follows:

  • Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with the strong acid (e.g., HCl) to form nitrous acid (HNO₂).

  • Formation of the Nitrosating Agent: Nitrous acid is protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The nitrosonium ion attacks the nucleophilic nitrogen atom of the primary amine (4-Chloro-2-nitroaniline).

  • Formation of the Diazonium Salt: A series of proton transfers and the elimination of a water molecule results in the formation of the stable 4-chloro-2-nitrobenzene diazonium salt.

This diazonium salt is kept in a cold aqueous solution as it is thermally unstable and can be explosive if isolated in a dry, solid state.[7] Maintaining a low temperature (0-5 °C) is critical to prevent decomposition of the diazonium salt into nitrogen gas and the corresponding aryl cation, which would then react with water to form phenolic byproducts.[7]

The second stage involves the electrophilic substitution reaction between the diazonium salt and the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide (also known as acetoacet-o-anisidide). The coupling component is typically dissolved in a mild alkaline solution to deprotonate the active methylene carbon, forming a highly reactive enolate anion.[6]

The mechanism is as follows:

  • Activation of Coupling Component: The alkaline medium facilitates the removal of a proton from the carbon atom situated between the two carbonyl groups of the acetoacet-o-anisidide, creating a nucleophilic carbanion (enolate).

  • Electrophilic Attack (Coupling): The diazonium salt, a weak electrophile, attacks the electron-rich carbanion of the coupling component. This forms the characteristic azo bond (-N=N-) and results in the final pigment molecule.

The pH of the coupling reaction is a critical parameter that must be carefully controlled to ensure the desired product is formed with high yield and purity.[6]

Visualization of Synthesis Pathway

The following diagram illustrates the complete synthesis workflow from raw materials to the final Pigment Yellow 73 product.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Finishing A 4-Chloro-2-nitroaniline D Reaction Vessel (0-5 °C) A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D E 4-Chloro-2-nitrobenzene Diazonium Chloride Solution D->E Formation of Diazonium Salt H Coupling Reactor E->H Slow Addition F Acetoacet-o-anisidide (Coupling Component) F->H G Sodium Hydroxide (NaOH) Solution G->H Alkaline Dissolution I {Crude Pigment Yellow 73 Slurry} J Filtration & Washing I->J K Drying J->K L C.I. Pigment Yellow 73 (Final Product) K->L

Caption: Synthesis workflow for C.I. Pigment Yellow 73.

Quantitative Data Summary

Precise manufacturing conditions are often proprietary. This table summarizes typical parameters cited in patents and technical literature for the synthesis of P.Y. 73 and related azo pigments.

Reaction StageParameterTypical Value / RangeSource(s)
Diazotization Temperature0 to 5 °C[7]
Reactant Molar Ratio4-Chloro-2-nitroaniline : NaNO₂ ≈ 1 : 1 to 1 : 1.05[8]
Acid MediumConcentrated Hydrochloric Acid (HCl) or Sulfuric Acid[8][9]
Reaction Time1 to 8 hours[10]
Azo Coupling TemperatureMaintained at low temperatures, typically < 20 °C[6]
pH ControlCritical; typically maintained in a slightly acidic to neutral range after mixing[6]
SolventAqueous medium; coupling component dissolved in alkaline solution (e.g., NaOH)[6]

Detailed Experimental Protocol (Representative)

This protocol is a representative synthesis based on established principles of azo pigment chemistry. Researchers should perform their own risk assessments and optimizations.

5.1 Materials and Reagents

  • 4-Chloro-2-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (37%)

  • Acetoacet-o-anisidide

  • Sodium Hydroxide (NaOH)

  • Urea (for quenching excess nitrous acid)

  • Ice

  • Distilled Water

5.2 Stage 1: Preparation of the Diazonium Salt Solution

  • In a jacketed glass reactor equipped with a stirrer and thermometer, prepare a dispersion of 4-Chloro-2-nitroaniline in a mixture of water and concentrated hydrochloric acid. The molar ratio of amine to HCl should be approximately 1:2.5 to ensure sufficient acidity.[7]

  • Cool the reactor contents to between 0 °C and 5 °C using an ice-salt bath or a circulating chiller. Vigorous stirring is essential to maintain a fine slurry.[7]

  • In a separate beaker, prepare a solution of sodium nitrite in cold water. The molar ratio of sodium nitrite to the starting amine should be approximately 1.05:1.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 30-60 minutes. The addition should be subsurface to prevent the escape of nitrous fumes.[7]

  • Maintain the temperature strictly between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).[7] If the test is negative, add a small amount of additional nitrite solution.

  • Decompose any significant excess of nitrous acid by adding a small amount of urea until the starch-iodide test is negative. The resulting pale yellow solution is the diazonium salt, which should be used immediately.[7]

5.3 Stage 2: The Azo Coupling Reaction

  • In a separate, larger reactor, dissolve a stoichiometric equivalent of Acetoacet-o-anisidide in a dilute aqueous solution of sodium hydroxide at room temperature. Stir until a clear solution is obtained.

  • Cool the coupling component solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution prepared in Stage 1 to the coupling component solution over 60-90 minutes.

  • Maintain the temperature of the coupling mixture below 20 °C during the addition. The pH should be monitored and controlled.

  • As the reaction proceeds, the yellow pigment will precipitate from the solution.

  • After the addition is complete, stir the resulting pigment slurry for an additional 1-2 hours to ensure the reaction goes to completion.

5.4 Stage 3: Pigment Isolation and Finishing

  • Filter the crude pigment slurry using a Büchner funnel or filter press.

  • Wash the filter cake thoroughly with water until the filtrate is neutral and free of soluble salts.

  • Dry the washed pigment in an oven at 60-80 °C until a constant weight is achieved.

  • The dried pigment can then be de-agglomerated or milled to achieve the desired particle size distribution for its final application.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of PK-11195 (CAS 85532-75-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, commonly known as PK-11195. As a high-affinity antagonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), PK-11195 is a critical tool in neuroscience and oncology research.[1] Its utility as a PET imaging agent for neuroinflammation and its potential as a chemosensitizing agent underscore the importance of a thorough understanding of its physicochemical characteristics.[2][3] This document details its known properties, outlines standard experimental protocols for their determination, and visualizes its key signaling pathways.

It is important to note that while the user initially inquired about CAS 13011-62-6, the provided context and requirements strongly indicated an interest in a molecule relevant to drug development and signaling pathways. Extensive research has identified PK-11195 (CAS 85532-75-8) as the compound of interest that aligns with these requirements.

Physicochemical Properties

General and Physical Properties
PropertyValueSource(s)
Chemical Name 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
CAS Number 85532-75-8
Molecular Formula C₂₁H₂₁ClN₂O
Molecular Weight 352.86 g/mol
Appearance White solid[4]
Melting Point Not explicitly found in searched literature.
Purity ≥98% (HPLC)[5]
Solubility and Partition Coefficient
PropertyValueSource(s)
Solubility in DMSO Soluble to 50 mM and 100 mM[5]
Solubility in Ethanol Soluble to 50 mM[5]
Aqueous Solubility Low solubility is reported.[6] Explicit quantitative data not found in searched literature.[6]
LogP (Octanol-Water Partition Coefficient) High lipophilicity is noted.[7] A specific experimentally determined value was not found in the searched literature.[7]
pKa Not explicitly found in searched literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings. The following sections describe standard methodologies for determining key physicochemical parameters applicable to a molecule like PK-11195.

Determination of Melting Point

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

G A Sample Preparation: A small amount of finely powdered PK-11195 is packed into a capillary tube. B Apparatus Setup: The capillary tube is placed in a melting point apparatus. A->B C Heating: The sample is heated at a controlled rate. B->C D Observation: The temperature range from the first appearance of liquid to complete melting is recorded. C->D E Result: The recorded range is the melting point of the sample. D->E G cluster_0 Mitochondrion cluster_1 Cytosol PK11195 PK-11195 TSPO TSPO PK11195->TSPO Binds to mPTP mPTP Opening TSPO->mPTP Facilitates CytoC Cytochrome c Release mPTP->CytoC Apoptosome Apoptosome Formation Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC_released Cytochrome c CytoC_released->Apoptosome G cluster_0 Microglia cluster_1 Inflammasome Activation PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1b pro-IL-1β / pro-IL-18 Transcription NFkB->pro_IL1b NLRP3_trans NLRP3 Transcription NFkB->NLRP3_trans PK11195 PK-11195 TSPO TSPO PK11195->TSPO Binds to NLRP3_assembly NLRP3 Inflammasome Assembly PK11195->NLRP3_assembly Inhibits ROS ROS Production TSPO->ROS Modulates ROS->NLRP3_assembly Activates Casp1 Caspase-1 Activation NLRP3_assembly->Casp1 pro_IL1b_node pro-IL-1β / pro-IL-18 Casp1->pro_IL1b_node IL1b IL-1β / IL-18 Release pro_IL1b_node->IL1b Cleavage by Caspase-1

References

Spectroscopic Analysis of Solvent Orange 45: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Orange 45, also identified by its CAS number 13011-62-6 and Colour Index name C.I. 11700, is a metal-complex solvent dye.[1][2][3] Its molecular structure consists of a central cobalt ion coordinated with two molecules of a monoazo dye ligand. This ligand is formed through the diazotization of 2-amino-4-nitrophenol and subsequent coupling with 3-oxo-N-phenylbutanamide.[2] The resulting complex, with the representative molecular formula C₃₂H₂₄CoN₈O₁₀·H, exhibits a distinct orange hue and is utilized in various coloring applications, including wood stains, printing inks, and plastic coatings.[1][4]

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. While specific, publicly available spectral data for this particular dye is limited, this document outlines the detailed experimental protocols for acquiring such data and presents the expected spectroscopic features based on its known chemical structure. This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of the analytical techniques used to characterize similar chromophores.

Chemical Structure of this compound

The structure of this compound is a cobalt(II) complex with two bidentate monoazo dye ligands.

Spectroscopic Data Summary

Due to the limited availability of public domain spectra for this compound, this section provides a summary of the expected spectroscopic characteristics. These are based on the functional groups present in the molecule and typical values for similar azo dyes and metal complexes.

Table 1: Expected UV-Visible Spectroscopic Data for this compound
ParameterExpected Value/RangeComments
λmax400 - 500 nmThis absorption is attributed to the π → π* electronic transitions within the conjugated azo dye system. The exact wavelength will be solvent-dependent.
Molar Absorptivity (ε)HighAzo dyes are strong chromophores, and a high molar absorptivity is expected, indicating intense color.
Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data for this compound
NucleusChemical Shift Range (ppm)Assignment and Comments
¹H NMR6.5 - 8.5Aromatic protons on the phenyl and nitrophenyl rings. The specific shifts and coupling patterns will depend on the substitution.
2.0 - 2.5Methyl protons of the butanamide moiety.
~10 - 15Potential for a broad signal from the N-H proton of the butanamide, though this can be solvent and temperature-dependent.
¹³C NMR110 - 160Aromatic carbons.
160 - 180Carbonyl carbons of the butanamide group.
~20 - 30Methyl carbon of the butanamide moiety.
Table 3: Expected IR Spectroscopic Data for this compound
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3400N-H stretchAmide
3000 - 3100C-H stretchAromatic
2850 - 2960C-H stretchAliphatic (methyl)
~1650 - 1680C=O stretchAmide I band
~1510 - 1560 & 1340-1380N=O asymmetric & symmetric stretchNitro group
~1590 - 1610C=C stretchAromatic rings
~1400 - 1450N=N stretchAzo group (often weak or difficult to assign)
~400 - 600Co-N / Co-O vibrationsMetal-ligand bonds

Experimental Protocols

The following sections detail the methodologies for acquiring UV-Vis, NMR, and IR spectra for a metal-complex azo dye such as this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within the chromophore.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide) of known concentration. The solvent should be transparent in the visible region of the spectrum.[5] A series of dilutions are then prepared from the stock solution to determine the molar absorptivity.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Blank Measurement: A cuvette filled with the pure solvent is used as a blank to zero the instrument and subtract any solvent absorption.[6]

  • Sample Measurement: The sample solutions are placed in quartz cuvettes, and the absorbance is measured over a wavelength range of approximately 200 to 800 nm.[7]

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.[6] A calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert law compliance and calculate the molar absorptivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of protons and carbon atoms. Due to the paramagnetic nature of the Co(II) center, significant peak broadening in the NMR spectra is expected, which may complicate interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent is critical for sample solubility and to avoid interfering signals.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • 2D NMR (Optional): If signal assignment is complex, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations.[9]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid dye (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is finely ground and pressed into a thin, transparent pellet using a hydraulic press.[10]

    • Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly on the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.[11]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present in this compound.

Logical Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound UV_Prep Dissolve in UV-transparent solvent Sample->UV_Prep NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep UV_Vis UV-Vis Spectrophotometer UV_Prep->UV_Vis NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR UV_Analysis Identify λmax Determine ε UV_Vis->UV_Analysis NMR_Analysis Assign chemical shifts Determine structure NMR->NMR_Analysis IR_Analysis Identify functional groups IR->IR_Analysis Conclusion Structural Confirmation and Characterization UV_Analysis->Conclusion NMR_Analysis->Conclusion IR_Analysis->Conclusion

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The logical relationship between the chemical structure of this compound and its expected spectroscopic signals is depicted below.

Structure_Spectra_Correlation Correlation of Structure to Spectroscopic Signals cluster_structure Chemical Structure Features cluster_spectra Spectroscopic Signals Azo_System Conjugated Azo System UV_Vis_Signal UV-Vis: Strong absorption in visible region (π → π*) Azo_System->UV_Vis_Signal Aromatic_Rings Aromatic Rings (C-H, C=C) NMR_Signal NMR: Signals in aromatic, aliphatic, and amide regions Aromatic_Rings->NMR_Signal IR_Signal IR: Characteristic stretches for N-H, C=O, N=O, C-H, C=C Aromatic_Rings->IR_Signal Functional_Groups Amide (N-H, C=O) Nitro (N=O) Methyl (C-H) Functional_Groups->NMR_Signal Functional_Groups->IR_Signal Metal_Complex Cobalt-Ligand Bonds Metal_IR_Signal IR: Low-frequency vibrations for Co-N, Co-O Metal_Complex->Metal_IR_Signal

Caption: Correlation of chemical structure to expected spectroscopic signals.

References

Unveiling the Chemical Identity of Solvent Orange 45

Author: BenchChem Technical Support Team. Date: December 2025

Solvent Orange 45 is a synthetic dye classified under the solvent dye category, bearing the Colour Index number 11700.[1][2] It is recognized for its application in coloring a variety of materials, including wood stains, printing inks, paints, and plastics.[3][4][5] This technical guide delves into the fundamental chemical properties of this compound, specifically its molecular formula and weight, presenting the data in a clear, comparative format for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The molecular identity of this compound is complex, with sources indicating it is a cobalt complex. This results in variations in the reported molecular formula and weight, which can be attributed to the representation of either the organic ligand alone or the final metal complex. The table below summarizes the available data.

ParameterValueSource
Molecular Formula (Ligand) C16H14N4O5[1][2][6]
Molecular Weight (Ligand) 342.31 g/mol [1][2][6]
Molecular Formula (Cobalt Complex) C32H24CoN8O10.H or C32H27CoN8O10[5][7]
Molecular Weight (Cobalt Complex) 742.54 g/mol [5][7]

It is crucial for researchers to consider the form of this compound being referenced, as the presence of cobalt significantly alters its molecular weight and chemical properties. The single azo class structure of the organic component undergoes complexation with cobalt, typically in a 2:1 ligand-to-metal ratio.[2]

Synthesis Workflow

The manufacturing of this compound involves a multi-step chemical synthesis process. The logical relationship and workflow of this synthesis are illustrated in the diagram below. This process begins with the diazotization of an aromatic amine, followed by a coupling reaction and subsequent complexation with a cobalt salt.

G cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 2-Amino-4-nitrophenol C Diazotization A->C B 3-Oxo-N-phenylbutanamide (Acetoacetanilide) D Azo Coupling B->D C->D E Complexation with Cobalt D->E F This compound E->F

Caption: Manufacturing workflow of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to manufacturers and are not publicly available in the reviewed literature. However, the general manufacturing method involves the diazotization of 2-Amino-4-nitrophenol and its subsequent coupling with 3-Oxo-N-phenylbutanamide. The resulting product is then complexed with a cobalt agent, filtered, dried, and crushed to obtain the final dye.[2] For analytical purposes, standard techniques such as spectroscopy and chromatography would be employed to verify the structure and purity of the compound, though specific methodologies for this compound are not detailed in the available search results.

References

Solvent Orange 45 Cobalt Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 45, a monoazo dye, is a significant colorant in various industrial applications. Its utility is often enhanced through the formation of a metal complex, most notably with cobalt. This complexation leads to improved properties such as lightfastness, heat stability, and solubility in organic solvents. While primarily used in the manufacturing of inks, coatings, and plastics, the study of its formation and characteristics provides valuable insights into the coordination chemistry of azo dyes. This technical guide offers an in-depth exploration of the synthesis, properties, and experimental protocols related to the this compound cobalt complex. Although direct applications in drug development and specific biological signaling pathways have not been identified in current literature, the principles of its synthesis and chelation may be of interest to researchers in medicinal chemistry and material science.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C32H24CoN8O10·H[1]
Molecular Weight 742.54 g/mol [2]
CAS Number 13011-62-6[1]
Appearance Orange Powder[1]
Solubility (in MEK at 20°C) ≥ 500 g/L[1]
pH Value 6.0-8.0[1]
Moisture Content ≤ 2.0%[1]
Heat Stability Stable up to 180°C[3]

Experimental Protocols

The formation of the this compound cobalt complex is a two-step process: the synthesis of the azo dye ligand followed by its complexation with a cobalt salt.

Synthesis of the Azo Dye Ligand (2-[(2-Hydroxy-5-nitrophenyl)azo]-N-phenyl-3-oxobutanamide)

This procedure involves the diazotization of 2-amino-4-nitrophenol and its subsequent coupling with acetoacetanilide.

Materials:

  • 2-Amino-4-nitrophenol

  • Acetoacetanilide

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Methanol

Procedure:

  • Diazotization of 2-Amino-4-nitrophenol:

    • Dissolve a specific molar equivalent of 2-amino-4-nitrophenol in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture, maintaining the temperature below 5°C.

    • Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve an equimolar amount of acetoacetanilide in an aqueous sodium hydroxide solution.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the acetoacetanilide solution with vigorous stirring.

    • Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by the controlled addition of sodium hydroxide solution.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

    • The resulting orange precipitate is the azo dye ligand.

  • Isolation and Purification:

    • Filter the precipitated dye using suction filtration.

    • Wash the filter cake with cold distilled water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

    • Dry the purified dye in a vacuum oven at 60-70°C.

Formation of the 1:2 Cobalt Complex

This step involves the chelation of the synthesized azo dye ligand with a cobalt(II) salt.

Materials:

  • Synthesized azo dye ligand

  • Cobalt(II) chloride hexahydrate (CoCl2·6H2O) or another suitable cobalt salt

  • Methanol or another suitable organic solvent

  • Sodium hydroxide (NaOH) or another base

Procedure:

  • Complexation Reaction:

    • Dissolve two molar equivalents of the azo dye ligand in methanol.

    • In a separate flask, dissolve one molar equivalent of cobalt(II) chloride hexahydrate in methanol.

    • Slowly add the cobalt salt solution to the dye solution with constant stirring.

    • Adjust the pH of the mixture to approximately 8 using a methanolic solution of sodium hydroxide to facilitate deprotonation of the ligand and complex formation.[4]

    • Heat the reaction mixture to reflux (around 70°C) and maintain for 2-3 hours with continuous stirring.[4]

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. The cobalt complex will precipitate out of the solution.

    • Filter the precipitate and wash it with methanol to remove any unreacted starting materials.

    • Dry the final product, the this compound cobalt complex, in a vacuum oven.

Characterization Data

The following table presents typical characterization data for azo dye cobalt complexes, which can be used as a reference for the analysis of this compound.

Analysis TechniqueExpected ObservationsReference
UV-Visible Spectroscopy The azo dye ligand exhibits a maximum absorption (λmax) in the visible region. Upon complexation with cobalt, a bathochromic (red) shift in the λmax is typically observed, indicating the interaction between the metal and the ligand. For a similar azo dye, the ligand absorbed at 470 nm, while the cobalt complex absorbed at 473 nm.[4][4]
Infrared (IR) Spectroscopy A shift in the stretching frequency of the N=N bond is expected upon complexation. For a comparable azo dye, the -N=N- stretching vibration shifted from 1513.3 cm-1 in the free ligand to 1457.4 cm-1 in the cobalt complex.[4] The disappearance or significant broadening of the O-H stretching band of the ligand is also anticipated due to deprotonation and coordination to the cobalt ion.[4]

Visualizations

Synthesis Workflow of this compound Cobalt Complex

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_complexation Step 3: Cobalt Complexation cluster_purification Purification A 2-Amino-4-nitrophenol D Diazonium Salt Solution A->D  0-5°C B HCl, H2O B->D C NaNO2 (aq) C->D G Azo Dye Ligand (Precipitate) D->G E Acetoacetanilide E->G  0-5°C, pH 8-9 F NaOH (aq) F->G H Azo Dye Ligand (in Methanol) G->H K This compound Cobalt Complex H->K  Reflux, pH ~8 I CoCl2·6H2O (in Methanol) I->K J NaOH (methanolic) J->K L Filtration & Washing K->L M Drying L->M

Caption: Synthesis workflow for the this compound cobalt complex.

Logical Relationship of Property Enhancement via Metal Complexation

G cluster_ligand Azo Dye Ligand cluster_complex Cobalt Complex Ligand Azo Dye Ligand (e.g., this compound precursor) Prop1 Moderate Lightfastness Ligand->Prop1 Prop2 Moderate Thermal Stability Ligand->Prop2 Complex 1:2 Cobalt Complex (this compound) Ligand->Complex  Complexation with Co(II) Prop3 Improved Lightfastness Complex->Prop3 Prop4 Enhanced Thermal Stability Complex->Prop4 Prop5 Increased Solubility in Organic Solvents Complex->Prop5

References

An In-depth Guide to Synonyms and Alternative Names for Solvent Orange 45

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This technical guide provides a comprehensive overview of the various synonyms and alternative names for Solvent Orange 45, a metal complex solvent dye. Understanding these alternative nomenclatures is crucial for accurate literature review, database searching, and unambiguous communication in a scientific context.

Chemical Identity

This compound is chemically identified as a cobalt complex of a monoazo dye.[1][2] Its fundamental properties are essential for its classification and are summarized below.

PropertyValue
CAS Registry Number 13011-62-6[1][2][3][4][5][6][7][8][9][10]
Colour Index Name C.I. This compound[1][2]
Colour Index Number 11700[1][3][4]
Molecular Formula C₁₆H₁₄N₄O₅ (for the single azo dye)[1][3][4], C₃₂H₂₇CoN₈O₁₀ (for the cobalt complex)[5][11][9]
Molecular Weight 342.31 g/mol (for the single azo dye)[1][3][4], ~742.54 g/mol (for the cobalt complex)[2][5]
EINECS Number 235-861-3[2][6][11][9][10]

Synonyms and Alternative Chemical Names

The compound is known by a variety of synonyms and alternative names in scientific literature and commercial databases. These can be broadly categorized as follows:

Common Synonyms:

  • Solvent Orange 5A[1][3][4][11][9]

  • Oil Orange 814[1][3][4][9]

  • Oil Orange 881[1][3][4][9]

  • Fast Yellow 3RE[1][3][4]

  • Yellow 3108[1][3][4]

  • Orange AN[7][9]

  • Solvent Orange G[8]

  • Solvent Orange 3RE[9]

Systematic and Other Chemical Names:

  • Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]acetoacetanilidato(2-)]cobaltate(III)[2]

  • Cobaltate(1-), bis[2-[[2-(hydroxy-κO)-5-nitrophenyl]azo-κN1]-3-(oxo-κO)-N-phenylbutanamidato(2-)]-, hydrogen[2]

  • 2-[(2-Hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutanamide cobalt complex (2:1)[2]

Trade and Commercial Names

This compound is marketed under a wide array of trade names by various manufacturers. These names are frequently encountered in commercial and industrial contexts.

Selected Trade Names:

  • Bright Yellow 2YG[1][9][10]

  • Dikai this compound[1]

  • Meco Fast Yellow KK[1][7][11][9][10][12]

  • Navipon Yellow 2R[1][11][9][10][12]

  • Orgalon Yellow 108[1][8][9]

  • Orgalon Yellow 108-T[1][9]

  • Pemialex Orange DY[1][8][9]

  • Rathipon Yellow 2R[1][9]

  • Rosafast Orange M2Y[1][11][9]

  • Simpsol Orange 24278[1][7][11][9]

  • Technosol Fast Yellow 3RE[1][11][9][10][12]

  • Valifast Yellow 3108[1][2][7][9][10][12]

  • Zapon Fast Yellow 3RE[1][2][11][9][10][12]

It is important to note that while this guide provides a comprehensive list of synonyms and alternative names, the field of chemical manufacturing is dynamic, and new trade names may emerge. Researchers are advised to use the CAS Registry Number (13011-62-6) as the most reliable identifier for this compound across different databases and publications.

References

An In-depth Technical Guide to the Manufacturing Process of 2-Amino-4-nitrophenol Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the manufacturing process for azo dyes derived from 2-Amino-4-nitrophenol, with a specific focus on the synthesis of C.I. Mordant Brown 33. The content is tailored for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and a visual representation of the process workflow.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their synthesis is a cornerstone of industrial organic chemistry, with applications ranging from textiles to printing inks.[1] The manufacturing process typically involves a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component.[1]

2-Amino-4-nitrophenol is a key intermediate in the synthesis of various azo dyes, contributing to the final properties of the colorant.[2][3] This guide will detail the synthesis of a specific azo dye, C.I. Mordant Brown 33, which is produced by the diazotization of 2-Amino-4-nitrophenol and its subsequent coupling with 2,4-diaminobenzenesulfonic acid.[4][5]

Synthesis of the Starting Material: 2-Amino-4-nitrophenol

The primary precursor for the target azo dye is 2-Amino-4-nitrophenol. A common method for its preparation is the selective reduction of 2,4-dinitrophenol.[2][6]

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol

This protocol is based on the partial reduction of 2,4-dinitrophenol using sodium sulfide.[6]

  • Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 liters of water.[6]

  • Addition of Reagents: To the stirred suspension, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated (28%) aqueous ammonia. Heat the mixture to 85°C.[6]

  • Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide. Add the sodium sulfide in approximately 100 g portions at 5-minute intervals. The reaction temperature should be maintained between 80-85°C, using external cooling if necessary.[6]

  • Completion and Filtration: After the final addition of sodium sulfide, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel.[6]

  • Crystallization: Transfer the hot filtrate to a 5-liter round-bottomed flask and cool it overnight with cold water to induce crystallization.[6]

  • Purification: Collect the crude crystals by filtration. Dissolve the solid in 1.5 liters of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml). The color of the solution will change from dark red to olive brown at the endpoint. Add an additional 10 ml of acetic acid after the endpoint is reached.[6]

  • Decolorization and Final Crystallization: Add 10 g of activated carbon (Norit) to the acidified solution, heat to boiling, and filter while hot. Cool the filtrate to 20°C to obtain the purified 2-Amino-4-nitrophenol crystals.[6]

  • Drying: Collect the brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The yield of 2-amino-4-nitrophenol melting at 140–142°C is typically in the range of 64–67%.[6]

Table 1: Reactants for the Synthesis of 2-Amino-4-nitrophenol

ReactantMolecular Weight ( g/mol )QuantityMoles
2,4-Dinitrophenol184.11300 g1.63
Ammonium Chloride53.49600 g11.6
Sodium Sulfide (60%)78.04700 g5.4
Concentrated Ammonia (28%)17.03 (as NH₃)100 ml-
Glacial Acetic Acid60.05~110 ml-

Manufacturing of 2-Amino-4-nitrophenol Azo Dye (C.I. Mordant Brown 33)

The synthesis of C.I. Mordant Brown 33 involves two primary stages: the diazotization of 2-Amino-4-nitrophenol and the subsequent azo coupling with 2,4-diaminobenzenesulfonic acid.[4][5]

3.1. Stage 1: Diazotization of 2-Amino-4-nitrophenol

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.[1][7]

Experimental Protocol: Diazotization

  • Preparation of Amine Salt: In a suitable reaction vessel, prepare a mixture of 154.12 g (1.0 mole) of 2-Amino-4-nitrophenol, 260 g of 31% hydrochloric acid, and 1500 parts of water.[5][8]

  • Cooling: Cool the mixture to 0-5°C using an ice bath with constant stirring.[1][7]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 69.0 g (1.0 mole, with a slight excess often used, e.g., 1.05 moles) of sodium nitrite in cold distilled water.[1][5]

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension while maintaining the temperature between 0 and 5°C and stirring continuously.[1] The formation of the diazonium salt is indicated by a slight color change.[1] The resulting solution should be used immediately in the next step.

Table 2: Reactants for the Diazotization of 2-Amino-4-nitrophenol

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
2-Amino-4-nitrophenolC₆H₆N₂O₃154.121.0
Sodium NitriteNaNO₂69.00~1.0-1.05
Hydrochloric Acid (31%)HCl36.46~2.5-3.0

3.2. Stage 2: Azo Coupling Reaction

The diazonium salt is a weak electrophile that reacts with an electron-rich coupling component, in this case, 2,4-diaminobenzenesulfonic acid, to form the azo dye.[1]

Experimental Protocol: Azo Coupling

  • Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve 188.19 g (1.0 mole) of 2,4-diaminobenzenesulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide solution) and cool to 0-5°C in an ice bath.[4][5]

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye will form.[1] Maintain the temperature below 10°C throughout the addition.

  • Completion: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.[1]

  • Isolation and Purification: The product, C.I. Mordant Brown 33, is then isolated by salting out with sodium chloride, followed by filtration, washing, and drying.[5]

Table 3: Reactants for the Azo Coupling Reaction

ReactantMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
2-Amino-4-nitrophenol Diazonium Salt--1.0
2,4-Diaminobenzenesulfonic AcidC₆H₈N₂O₃S188.191.0

Table 4: Raw Material Consumption for C.I. Mordant Brown 33 (per ton of product)

Raw MaterialQuantity ( kg/t )
2-Amino-4-nitrophenol (100%)240
m-Phenylenediamine-4-sulfonic acid (100%)340
Hydrochloric Acid (31%)260
Sodium Nitrite (98%)125
Soda Ash (industrial)30
Ammonium Sulfate30
Disodium Hydrogen Phosphate6
Refined Salt1050
Turkey Red Oil5

Note: The data in this table is sourced from an industrial production context and may include additives and processing aids.[5]

Process Workflow Visualization

The following diagram illustrates the key stages in the manufacturing process of the 2-Amino-4-nitrophenol azo dye, C.I. Mordant Brown 33.

Manufacturing_Process_of_CI_Mordant_Brown_33 cluster_reactants Raw Materials cluster_process Manufacturing Steps start Start anp 2-Amino-4-nitrophenol start->anp hcl Hydrochloric Acid start->hcl nano2 Sodium Nitrite start->nano2 water1 Water start->water1 coupling_agent 2,4-Diaminobenzenesulfonic Acid start->coupling_agent alkali Alkali Solution start->alkali end_product C.I. Mordant Brown 33 diazotization Diazotization (0-5 °C) anp->diazotization hcl->diazotization nano2->diazotization water1->diazotization coupling Azo Coupling (<10 °C) coupling_agent->coupling alkali->coupling diazotization->coupling Diazonium Salt Intermediate isolation Isolation coupling->isolation Crude Dye Slurry purification Purification & Drying isolation->purification purification->end_product

Caption: Workflow for the synthesis of C.I. Mordant Brown 33.

Conclusion

The manufacturing of 2-Amino-4-nitrophenol azo dyes, exemplified by the synthesis of C.I. Mordant Brown 33, is a well-established process rooted in the fundamental principles of organic chemistry. The two-stage process of diazotization and azo coupling requires careful control of reaction conditions, particularly temperature, to ensure high yield and purity of the final product. The protocols and data presented in this guide provide a detailed framework for the laboratory-scale synthesis and a basis for understanding the industrial production of this class of dyes.

References

Thermal Stability and Degradation of Solvent Orange 45: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of C.I. Solvent Orange 45 (CAS No. 13011-62-6), a metal complex azo dye. Due to the limited availability of specific, publicly accessible quantitative thermal analysis data for this compound, this guide synthesizes known general stability information with established analytical methodologies and theoretical degradation pathways based on structurally related azo dyes. It offers detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and proposes a likely thermal degradation mechanism. This document is intended to equip researchers with the foundational knowledge and procedural framework to assess the thermal properties of this compound.

Introduction to the Thermal Properties of this compound

This compound is a solvent-soluble dye characterized by a single azo group (-N=N-) and the formation of a cobalt complex.[1] The thermal stability of such dyes is a critical parameter, influencing their application in various industrial processes, including inks, plastics, and coatings, where they may be subjected to elevated temperatures.[2] Generally, the degradation of azo dyes is initiated by the cleavage of the azo bond, which is the most thermally labile part of the molecule, often leading to the formation of aromatic amines.

General Thermal and Physicochemical Properties

The available data on the thermal and physical properties of this compound are summarized below. It is consistently reported to be stable up to at least 180°C.

PropertyValueSource(s)
Heat Resistance Stable up to 180°C; 180°C min; 200°C min[3][4]
Chemical Stability Stable under normal temperatures and pressures[5]
Boiling Point 554.3°C at 760 mmHg[6]
Flash Point 289.1°C
Decomposition Temperature No specific data available; hazardous decomposition products (irritating and toxic fumes and gases) are generated during a fire.[5]
Molecular Formula C₁₆H₁₄N₄O₅ (for the single azo dye ligand)[1][4]
Molecular Structure Single azo class; cobalt complex (1 mol cobalt to 2 moles of the single azo dye)[1][4]

Experimental Protocols for Thermal Analysis

The following sections outline generalized experimental protocols for TGA and DSC, which can be adapted for the specific analysis of this compound. These protocols are based on standard methodologies for organic compounds and dyes.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature.

Parameter Description
Sample Preparation Accurately weigh 3-10 mg of this compound powder into an inert TGA pan (e.g., alumina or platinum).
Instrument A calibrated thermogravimetric analyzer.
Atmosphere Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
Temperature Program Equilibrate at 30°C. Ramp up to 600°C at a heating rate of 10°C/min.
Data Analysis Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) and the temperature of maximum rate of mass loss (T_max).
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition.

Parameter Description
Sample Preparation Accurately weigh 2-10 mg of this compound powder into a hermetically sealed aluminum DSC pan.
Instrument A calibrated differential scanning calorimeter.
Reference An empty, hermetically sealed aluminum pan.
Atmosphere Nitrogen at a flow rate of 20-50 mL/min.
Temperature Program Equilibrate at 30°C. Ramp up to a temperature just below the onset of decomposition determined by TGA (e.g., 300°C) at a heating rate of 10°C/min.
Data Analysis Record the heat flow as a function of temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Proposed Thermal Degradation Pathway

In the absence of specific experimental data on the degradation products of this compound, a probable degradation pathway can be proposed based on its chemical structure and the known thermal behavior of azo dyes. The primary degradation event is expected to be the homolytic cleavage of the azo bond (-N=N-).

The manufacturing process of this compound involves the diazotization of 2-amino-4-nitrophenol and its coupling with 3-oxo-N-phenylbutanamide, followed by complexation with cobalt.[1][4] Thermal degradation would likely reverse a similar process, with the azo linkage being the weak point.

Caption: Proposed thermal degradation pathway for this compound.

Experimental and Analytical Workflow

A systematic approach is necessary for the comprehensive thermal analysis of a compound like this compound. The following workflow outlines the key steps from initial characterization to the identification of degradation products.

Thermal Analysis Workflow arrow arrow start Sample Acquisition (this compound) tga Thermogravimetric Analysis (TGA) - Determine decomposition temperature range - Assess thermal stability start->tga dsc Differential Scanning Calorimetry (DSC) - Identify phase transitions (melting, etc.) - Detect exothermic decomposition tga->dsc Inform DSC temperature limits py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) - Identify volatile degradation products tga->py_gcms Set pyrolysis temperature data Data Analysis and Interpretation - Correlate TGA and DSC results - Propose degradation mechanism dsc->data py_gcms->data report Technical Report Generation data->report

Caption: General experimental workflow for thermal analysis.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is not widely published, its general heat resistance up to 180-200°C is established. For applications requiring higher temperature stability or for a more detailed understanding of its degradation profile, the experimental protocols for TGA and DSC outlined in this guide provide a robust starting point. The proposed degradation pathway, centered on the cleavage of the azo bond, is consistent with the behavior of related azo dyes and suggests that the primary degradation products are likely to be aromatic amines derived from its precursor molecules. Further investigation using techniques such as Pyrolysis-GC-MS is recommended for the definitive identification of these degradation products.

References

A Comprehensive Technical Guide to the Photophysical Properties of C.I. 11700 (Pigment Yellow 3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 11700, commercially known as Pigment Yellow 3, is a monoazo pigment widely utilized for its vibrant greenish-yellow hue. While primarily valued for its colorant properties in various industrial applications, there is a growing interest in understanding its photophysical behavior, particularly its potential for solid-state fluorescence. This technical guide provides a detailed overview of the known photophysical characteristics of C.I. 11700, including its chemical identity, spectral properties, and the theoretical basis for its potential luminescence. Due to a scarcity of direct experimental data on its fluorescence quantum yield and lifetime, this document draws upon analogous data from structurally related compounds and established experimental methodologies to provide a comprehensive resource for researchers. Detailed experimental protocols for key characterization techniques are also provided, alongside conceptual diagrams to illustrate the underlying photophysical processes and experimental workflows.

Chemical Identity and Structure

C.I. 11700 is chemically identified as 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide.[1] It belongs to the arylide yellow class of organic pigments.[2]

Table 1: Chemical and Physical Properties of C.I. 11700

PropertyValueReference
CI Name Pigment Yellow 3[2][3]
CI Number 11710
CAS Number 6486-23-3[1]
Chemical Formula C16H12Cl2N4O4[1]
Molar Mass 395.2 g/mol [1]
IUPAC Name 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide[1]
Synonyms Hansa Yellow 10G, Arylide Yellow 10G
Appearance Greenish-yellow powder[3]
Melting Point 254-258 °C[3]

Photophysical Properties

Absorption and Reflectance Spectroscopy

The color of C.I. 11700 arises from its strong absorption of light in the violet and blue regions of the visible spectrum, resulting in the reflection of yellow light. Reflectance spectroscopy is a key technique for characterizing the absorption properties of solid pigments.

Table 2: Spectral Properties of C.I. 11700

ParameterWavelength (nm)Data Source
Absorption Maximum (from Reflectance) ~410 - 430Cultural Heritage Science Open Source

Note: The absorption maximum is estimated from the inflection point of the reflectance spectrum.

Fluorescence Properties

Some azo pigments are known to exhibit solid-state fluorescence. While specific data for C.I. 11700 is lacking, studies on structurally related compounds, such as Pigment Yellow 101 (a bisazomethine pigment), suggest that intramolecular hydrogen bonds can play a crucial role in enabling fluorescence by providing rigidity and reducing non-radiative decay pathways. The presence of nitro and chloro substituents in the C.I. 11700 structure can also influence its electronic properties and, consequently, its fluorescence behavior. It is plausible that C.I. 11700 exhibits weak to moderate solid-state fluorescence, a hypothesis that warrants further experimental investigation.

Experimental Protocols

This section outlines the detailed methodologies for key experiments to characterize the photophysical properties of C.I. 11700.

Measurement of Reflectance Spectrum

Objective: To determine the absorption characteristics of solid C.I. 11700 powder.

Instrumentation:

  • A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere).

  • A white reflectance standard (e.g., pressed BaSO4 or PTFE powder).

Procedure:

  • Sample Preparation: A sufficient amount of C.I. 11700 powder is placed in a sample holder with a quartz window. The powder should be packed to ensure a flat, opaque surface.

  • Instrument Setup: The spectrophotometer is calibrated using the white reflectance standard as a reference (100% reflectance). A baseline correction is performed with a light trap (0% reflectance).

  • Data Acquisition: The reflectance spectrum of the C.I. 11700 sample is recorded over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: The reflectance data (R) can be converted to absorbance-like data using the Kubelka-Munk function: F(R) = (1-R)² / 2R. The wavelength of maximum absorption corresponds to the minimum in the reflectance spectrum.

Measurement of Solid-State Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process in solid C.I. 11700.

Instrumentation:

  • A spectrofluorometer equipped with an integrating sphere.

  • A calibrated light source (e.g., a xenon lamp).

  • A calibrated detector (e.g., a photomultiplier tube or CCD).

Procedure:

  • Sample Preparation: A thin, uniform layer of C.I. 11700 powder is prepared on a non-fluorescent substrate (e.g., a quartz slide).

  • Measurement of the Empty Sphere (Reference): The integrating sphere is placed in the spectrofluorometer, and the emission spectrum of the excitation light scattered by the sphere walls is measured.

  • Measurement of the Sample (Direct Excitation): The sample is placed in the integrating sphere, and the emission spectrum is recorded while directly exciting the sample. The spectrum will contain both scattered excitation light and the fluorescence emission from the sample.

  • Measurement of the Sample (Indirect Excitation): The sample is placed in the integrating sphere, but the excitation beam is directed to a portion of the sphere wall not occupied by the sample. The emission spectrum is recorded. This measures the fluorescence excited by the scattered light within the sphere.

  • Calculation: The fluorescence quantum yield (Φf) is calculated using the following equation:

    Φf = (E_c - E_a) / (L_a - L_c)

    where:

    • E_c is the integrated fluorescence emission of the sample.

    • E_a is the integrated fluorescence emission of the blank.

    • L_a is the integrated intensity of the excitation light scattered by the blank.

    • L_c is the integrated intensity of the excitation light scattered by the sample.

Visualization of Concepts and Workflows

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_data_analysis Data Analysis cluster_results Results sample C.I. 11700 Powder abs Reflectance Spectroscopy sample->abs em Fluorescence Spectroscopy sample->em abs_data Absorption Spectrum abs->abs_data em_data Emission Spectrum em->em_data qy Quantum Yield Calculation abs_data->qy em_data->qy photophys_props Photophysical Properties qy->photophys_props

Caption: Experimental workflow for the photophysical characterization of C.I. 11700.

Jablonski Diagram of Photophysical Processes

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 hν_abs S1->S0 hν_em S1->S0 k_ic S1->S1 k_vr abs Absorption fluor Fluorescence ic Internal Conversion vib Vibrational Relaxation

Caption: Jablonski diagram illustrating the key photophysical processes.

Conclusion

C.I. 11700 (Pigment Yellow 3) is a commercially significant monoazo pigment whose photophysical properties are not yet fully elucidated in the public domain. Based on its chemical structure and analogy to other fluorescent azo pigments, it is reasonable to hypothesize that C.I. 11700 may exhibit solid-state fluorescence. This technical guide has provided a foundational understanding of its known properties and has outlined detailed experimental protocols for its comprehensive photophysical characterization. The provided conceptual diagrams serve to visualize the experimental workflow and the fundamental photophysical processes involved. Further research is encouraged to quantify the fluorescence quantum yield, lifetime, and other key photophysical parameters of C.I. 11700, which could open new avenues for its application beyond its traditional role as a colorant.

References

The Evolution of Stability and Hue: A Technical Guide to the Historical Development of Metal-Complex Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development of metal-complex azo dyes. From their origins as a solution to the poor fastness of early synthetic dyes to their sophisticated modern applications, this document traces the key scientific milestones and innovations. It offers a comprehensive overview of their synthesis, underlying chemical principles, and performance characteristics, with a focus on providing actionable data and detailed experimental methodologies for today's researchers.

From In-Situ Complexation to Pre-metallized Dyes: A Historical Perspective

The journey of azo dyes began in the mid-19th century, introducing a vibrant and versatile new palette to the world. However, the initial mono-azo dyes often suffered from poor fastness to washing and light. The first significant advancement to address this shortcoming was the development of mordant dyes. The pioneering metallizable azo dye, Alizarin Yellow R, was discovered in 1887.[1][2] Its application involved a two-step process where the dye was first applied to a textile fiber, such as wool, and then treated with a metal salt, typically a chromium salt, to form an insoluble metal-dye complex directly on the fiber (in-situ).[1] While this method improved fastness, it was often cumbersome and could lead to uneven coloration and damage to the fibers.[1]

The early 20th century saw a pivotal shift from mordanting to the development of pre-metallized dyes, where the metal ion was incorporated into the dye molecule during manufacturing. This innovation offered superior consistency and ease of application. In 1912, R. Bohn of BASF synthesized the first chromium complex dyes containing sulfo-groups. The application of these dyes was made possible by Ciba's discovery of a dyeing process using a strongly acidic dyebath. These early pre-metallized dyes were typically 1:1 metal-complex dyes , where one metal atom is complexed with one dye molecule.

A further significant development occurred in the 1950s with the introduction of 1:2 metal-complex dyes . In these dyes, one metal atom is complexed with two dye molecules. These complexes, initially developed without sulfonic acid groups and containing nonionic solubilizing groups, could be applied from neutral to weakly acidic dyebaths, which minimized fiber damage. These dyeings were characterized by their high fastness to both light and wet treatments. Later, to enhance their hydrophilic properties for commercial reasons, sulfonic acid groups were reintroduced into the dye molecule.

The most common metals used in these complexes have historically been chromium and cobalt, with copper and nickel also being employed.[3] In recent decades, environmental concerns have driven research into alternatives to chromium and cobalt. This has led to a growing interest in iron-complexed azo dyes as a more environmentally friendly option. While early iron complexes often produced brown shades, research has expanded the color possibilities to include violets, blues, and blacks with good fastness properties.[2]

Historical_Development_of_Metal_Complex_Azo_Dyes cluster_1800s 19th Century cluster_1900s 20th Century 1858_Griess 1858: Peter Griess discovers diazotization reaction 1887_Alizarin_Yellow_R 1887: Alizarin Yellow R, the first metallizable azo dye 1858_Griess->1887_Alizarin_Yellow_R Foundation for azo dye synthesis 1912_First_Premetallized 1912: First premetallized chromium complex dyes (1:1 complexes) 1887_Alizarin_Yellow_R->1912_First_Premetallized Shift from mordant to premetallized dyes 1950s_1_2_Complexes 1950s: Introduction of 1:2 metal-complex dyes 1912_First_Premetallized->1950s_1_2_Complexes Advancement in complex chemistry Late_20th_Century_Environmental_Focus Late 20th Century: Focus on eco-friendly alternatives (e.g., iron complexes) 1950s_1_2_Complexes->Late_20th_Century_Environmental_Focus Addressing environmental concerns

Caption: A generalized experimental workflow for the synthesis of a 1:2 chromium-complex azo dye.

Synthesis of a 1:2 Cobalt-Complex Azo Dye

This protocol outlines the synthesis of a 1:2 cobalt-complex from a pre-synthesized azo dye.

Materials:

  • Unmetallized azo dye (e.g., from 3-aminophenol and 1-naphthol)

  • Cobalt(II) chloride (CoCl₂)

  • Methanol

  • Sodium hydroxide (0.1M)

Procedure:

  • Preparation of Solutions: Dissolve 0.35g of the unmetallized azo dye in 30ml of methanol in a 50ml beaker. In a separate 50ml beaker, dissolve 0.45g of CoCl₂ in 30ml of methanol.

  • Mixing and pH Adjustment: Mix the two solutions together. Adjust the pH of the mixture to 8 using 0.1M NaOH.

  • Complexation: Stir and heat the solution on a hot plate at 70°C for 30 minutes.

  • Isolation: The precipitated complex is filtered, washed with methanol, and dried.

Synthesis of a 1:2 Copper-Complex Azo Dye

This protocol details the synthesis of a copper-complex azo dye.

Materials:

  • Azo dye (e.g., Orange II)

  • Copper(II) chloride (CuCl₂)

  • Methanol

  • Sodium hydroxide (0.1M)

  • Distilled water

Procedure:

  • Preparation of Solutions: Dissolve 1.4g of the azo dye in 20ml of distilled water in a 250ml beaker (Beaker A). Dissolve 0.6g of CuCl₂ in 10ml of methanol in a 100ml beaker (Beaker B).

  • Heating and Mixing: Place Beaker A on a hot plate and heat to approximately 70-80°C until the azo dye is completely dissolved. While heating and stirring, carefully transfer the Cu(II) solution from Beaker B into Beaker A.

  • Complexation: Continue heating and stirring the mixture for 5-10 minutes. Add 5ml of 0.1M NaOH to the mixture and continue to heat and stir at 80°C for two hours.

  • Isolation: Allow the mixture to cool, then filter to collect the precipitated complex. Wash the product and dry it.

Synthesis of an Iron-Complex Azo Dye

This protocol describes the synthesis of an iron-complex azo dye.

Materials:

  • Unmetallized azo dye (e.g., from 3-aminophenol and saccharine)

  • Iron(III) chloride (FeCl₃)

  • Methanol

  • Sodium hydroxide (0.1M)

Procedure:

  • Preparation of Solutions: Transfer 0.25g of the unmetallized azo dye into a beaker and add 50ml of methanol. In a separate beaker, dissolve 0.45g of FeCl₃ in 70ml of methanol.

  • Mixing and pH Adjustment: Mix the two solutions together and adjust the pH to 8 using 0.1M NaOH.

  • Complexation: Stir the solution and heat it on a hot plate at 70°C for 30 minutes.

  • Isolation: Allow the mixture to stand for 24 hours before filtering. Wash the collected precipitate with methanol and dry.

Visualization of Key Processes and Relationships

Comparison of Dyeing Processes: Mordant vs. Premetallized Dyes

The application of mordant dyes and premetallized dyes to textile fibers involves fundamentally different workflows. The following diagram illustrates these differences.

dot

Dyeing_Processes cluster_mordant Mordant Dyeing (e.g., Post-mordanting) cluster_premetallized Premetallized Dyeing M_Dyeing Dyeing of fiber with metallizable azo dye M_Mordanting Treatment with metal salt solution (e.g., chromium salt) M_Dyeing->M_Mordanting M_Complex_Formation In-situ formation of metal-dye complex on the fiber M_Mordanting->M_Complex_Formation P_Dyeing Dyeing of fiber with pre-formed metal-complex dye

Caption: A comparison of the workflows for mordant and premetallized dyeing processes.

General Signaling Pathway of Metal-Complex Dye Interaction with Substrate

While metal-complex azo dyes are not typically associated with intracellular signaling pathways in the context of drug development, their interaction with substrates like protein fibers (wool, silk, nylon) can be represented as a logical relationship of bond formation.

dot

Dye_Fiber_Interaction cluster_bonds Bond Formation Dye Metal-Complex Azo Dye Anion Ionic Ionic Bonds / Salt Linkages Dye->Ionic Coordinate Coordinate Bonds Dye->Coordinate Hydrogen Hydrogen Bonds Dye->Hydrogen Fiber Protonated Amino Groups (-NH₃⁺) in Fiber Fiber->Ionic Dyed_Fiber Dyed Fiber with High Fastness Ionic->Dyed_Fiber Coordinate->Dyed_Fiber Hydrogen->Dyed_Fiber

Caption: Logical relationships of bond formation between a metal-complex dye and a protein fiber.

References

Methodological & Application

Application Notes and Protocols for Staining Polymer Films with Solvent Orange 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 45 is a metal complex solvent dye known for its vibrant orange hue and excellent solubility in a variety of organic solvents.[1] In the realm of polymer science and material analysis, this dye serves as an effective staining agent for the visualization and morphological assessment of polymer films. Its mechanism of action involves the dissolution of the dye within the polymer matrix, making it particularly suitable for amorphous polymers or the amorphous regions of semi-crystalline polymers. This document provides a detailed protocol for the application of this compound in staining polymer films for microscopic analysis.

Data Presentation

The following table summarizes the key properties and recommended starting parameters for staining with this compound. These values are intended as a guide and may require optimization based on the specific polymer, film thickness, and desired staining intensity.

ParameterValue/RangeNotes
CAS Number 13011-62-6-
Molecular Formula C₁₆H₁₄N₄O₅ (as free ligand)The commercial product is a cobalt complex.
Appearance Deep yellow to orange powder[2]
Solubility
Methyl Ethyl Ketone (MEK)>500 g/L[2]
EthanolHigh[3]
TolueneModerate
AcetoneHigh
WaterInsoluble
Recommended Staining Concentration 0.01% - 0.5% (w/v)Start with a lower concentration and increase as needed.
Recommended Incubation Time 5 - 60 minutesHighly dependent on polymer type, thickness, and solvent.
Typical Solvents for Staining Solution Ethanol, Methanol, Acetone, MEK, or mixtures with waterThe choice of solvent can influence the rate and depth of staining.[3]

Experimental Protocols

This section details the recommended procedure for staining polymer films with this compound.

Materials
  • This compound dye

  • Polymer film samples (e.g., PET, PS, PMMA, PVC)

  • Staining solution solvent (e.g., Ethanol, Acetone)

  • Rinsing solvent (e.g., Ethanol, Isopropanol)

  • Deionized water

  • Glass beakers or petri dishes

  • Forceps

  • Microscope slides and coverslips

  • Light microscope

Protocol: Solvent-Based Staining of Polymer Films
  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound at 1% (w/v) in a suitable organic solvent such as acetone or ethanol.

    • From the stock solution, prepare a working staining solution with a concentration ranging from 0.01% to 0.5% (w/v) by diluting it with the same solvent. The optimal concentration will depend on the polymer type and film thickness.

  • Staining Procedure:

    • Place the polymer film sample in a clean glass container (e.g., beaker or petri dish).

    • Add a sufficient volume of the staining solution to completely immerse the film.

    • Incubate the film in the staining solution for a duration of 5 to 60 minutes at room temperature. The incubation time should be optimized; thicker or more crystalline films may require longer staining times. Gentle agitation can facilitate uniform staining.

  • Washing and Rinsing:

    • Using forceps, carefully remove the polymer film from the staining solution.

    • Briefly rinse the film with the same solvent used for the staining solution to remove excess, unbound dye from the surface.

    • Perform a second rinse with a more volatile and miscible solvent like isopropanol to ensure complete removal of the staining solution.

    • Finally, rinse the film with deionized water to remove any residual solvent.

  • Drying and Mounting:

    • Allow the stained polymer film to air-dry completely in a dust-free environment.

    • Once dry, the stained film can be mounted on a microscope slide for observation. A coverslip can be placed over the film for better imaging.

  • Microscopic Examination:

    • Examine the stained polymer film under a light microscope. The stained regions will appear in shades of orange, allowing for the visualization of the polymer's morphology, including features like cracks, domains, or phase separation.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the staining protocol for polymer films using this compound.

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis prep_stock Prepare 1% Stock Solution in Acetone/Ethanol prep_working Dilute to 0.01-0.5% Working Solution prep_stock->prep_working immerse Immerse Polymer Film prep_working->immerse incubate Incubate for 5-60 min (Room Temperature) immerse->incubate rinse_solvent Rinse with Staining Solvent incubate->rinse_solvent rinse_ipa Rinse with Isopropanol rinse_solvent->rinse_ipa rinse_water Rinse with Deionized Water rinse_ipa->rinse_water dry Air Dry Film rinse_water->dry mount Mount on Slide dry->mount observe Microscopic Observation mount->observe

Caption: Workflow for this compound staining of polymer films.

Interaction Pathway

The staining mechanism of this compound relies on its physical dissolution and diffusion into the polymer matrix. This process is primarily governed by the principles of "like dissolves like," where the non-polar nature of the dye facilitates its interaction with the polymer chains.

G cluster_process Staining Process cluster_factors Influencing Factors DyeSolution This compound in Organic Solvent PolymerFilm Polymer Film (Amorphous Regions) DyeSolution->PolymerFilm Diffusion & Solubilization StainedPolymer Stained Polymer Film (Dye molecules dispersed in polymer matrix) PolymerFilm->StainedPolymer Entrapment of Dye Solvent Solvent Choice Solvent->DyeSolution Temperature Temperature Temperature->DyeSolution PolymerMorphology Polymer Morphology (Amorphous vs. Crystalline) PolymerMorphology->PolymerFilm Concentration Dye Concentration Concentration->DyeSolution Time Incubation Time Time->PolymerFilm

Caption: Mechanism of this compound interaction with polymer films.

References

Application Notes: Solvent Orange 45 in Non-Aqueous Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 45 (C.I. 11700; CAS No. 13011-62-6) is a metal-complex solvent dye known for its vibrant orange hue and excellent solubility in various organic solvents.[1][2] While its primary applications are in industrial settings such as inks, coatings, and plastics, its properties may be of interest for laboratory applications requiring a soluble, non-aqueous colorimetric agent.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in non-aqueous solvent systems for research purposes.

Physicochemical Properties

This compound is a dark yellow or orange powder.[3][4] It is a cobalt-metal complex of a monoazo dye.[5] It is generally insoluble in water and benzene but exhibits good solubility in a range of organic solvents.[1][2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative specifications and solubility profile of this compound.

Table 1: Technical Specifications of this compound

Property Specification Source
Appearance Orange Powder [3]
Dyeing Strength 98-102% [3]
pH Value 6.0-8.0 [3]
Moisture Content ≤ 2.0% [3]
Solubility in MEK (20°C) ≥ 500 g/L [3]

| Insolubles in MEK | ≤ 1.0% |[3] |

Table 2: Solubility Profile of this compound in Various Solvents

Solvent Class Specific Solvents Solubility Source
Ketones Methyl Ethyl Ketone (MEK), Acetone High [3][6]
Alcohols Ethanol Soluble [6]
Glycol Ethers - Soluble [2]
Esters - Soluble [2]
Aromatic Hydrocarbons Benzene Insoluble [4][5]

| Aqueous | Water | Insoluble |[4][5][6] |

Experimental Protocols

Safety Precautions: Before proceeding with any protocol, consult the Safety Data Sheet (SDS). This compound may cause eye, skin, and respiratory irritation.[7] It is toxic to aquatic life with long-lasting effects.[8] Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

Protocol 1: Preparation of a Stock Solution in Methyl Ethyl Ketone (MEK)

This protocol describes the preparation of a 10% (w/v) stock solution of this compound in MEK.

Materials:

  • This compound powder

  • Methyl Ethyl Ketone (MEK), analytical grade

  • Volumetric flask with stopper

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For a 10 mL solution, weigh 1.0 g of the dye.

  • Dissolution: Transfer the powder into the volumetric flask. Add approximately 7 mL of MEK.

  • Mixing: Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir until the dye is completely dissolved. This should occur readily due to its high solubility.[3]

  • Final Volume: Once dissolved, carefully add MEK to the flask until the meniscus reaches the 10 mL calibration mark.

  • Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[7]

G cluster_prep Protocol 1: Stock Solution Preparation weigh 1. Weigh This compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add ~70% MEK & Stir Bar transfer->add_solvent dissolve 4. Dissolve on Magnetic Stirrer add_solvent->dissolve top_up 5. Top up to Final Volume dissolve->top_up homogenize 6. Stopper and Invert to Mix top_up->homogenize store 7. Store Appropriately homogenize->store

Workflow for preparing a stock solution of this compound.

Protocol 2: General Procedure for Staining Non-Aqueous Polymer Films

This protocol provides a general method for using this compound as a colorimetric stain for hydrophobic polymer films for visualization or characterization purposes.

Materials:

  • Polymer film (e.g., polystyrene, polycarbonate)

  • This compound stock solution (from Protocol 1)

  • Suitable rinsing solvent (e.g., ethanol, isopropanol)

  • Petri dish or staining jar

  • Forceps

  • Air or nitrogen stream for drying

Procedure:

  • Preparation: Prepare a dilute working solution (e.g., 0.1% w/v) from the stock solution using the same solvent (MEK) or another compatible solvent.

  • Immersion: Place the polymer film into a petri dish. Using forceps, fully immerse the film in the staining solution.

  • Incubation: Cover the dish and allow the film to incubate for a specified time (e.g., 1-10 minutes). The optimal time will depend on the polymer and desired color intensity.

  • Rinsing: Remove the film from the staining solution using forceps. Briefly dip it into a beaker containing the rinsing solvent to remove excess, unbound dye.

  • Drying: Dry the stained film using a gentle stream of air or nitrogen.

  • Analysis: The stained film can now be analyzed (e.g., light microscopy, spectrophotometry).

G cluster_staining Protocol 2: Polymer Film Staining Workflow start Start: Unstained Polymer Film prepare_solution 1. Prepare Dilute Staining Solution start->prepare_solution immerse 2. Immerse Film in Solution prepare_solution->immerse incubate 3. Incubate for Defined Time immerse->incubate rinse 4. Rinse with Clean Solvent incubate->rinse dry 5. Dry Film rinse->dry end End: Stained Film for Analysis dry->end

General workflow for staining polymer films with this compound.

Logical Relationships

Solvent Selection for Non-Aqueous Applications

The choice of solvent is critical for the successful application of this compound. The following diagram illustrates the decision-making process for selecting an appropriate non-aqueous solvent. The primary considerations are the dye's solubility and the solvent's compatibility with the experimental system (e.g., substrate, analytical method).

G cluster_logic Solvent Selection Logic start Define Experimental Need solubility Is Dye Soluble? (e.g., Ketones, Alcohols) start->solubility compatibility Is Solvent Compatible with Substrate/Assay? solubility->compatibility Yes re_evaluate Re-evaluate Solvent Choice (Consider esters, glycol ethers) solubility->re_evaluate No select Select Solvent (e.g., MEK, Ethanol) compatibility->select Yes compatibility->re_evaluate No re_evaluate->solubility fail Incompatible System (Cannot Use)

Decision tree for selecting a suitable non-aqueous solvent.

References

Application of C.I. 11700 in Printing Ink Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 11700, also known as Pigment Yellow 65, is a monoazo pigment that provides a brilliant reddish-yellow shade.[1] It is valued in various applications for its good resistance to solvents, light, acid, and alkali, as well as its high hiding power.[1] In the formulation of printing inks, C.I. 11700 is a versatile pigment suitable for both water-based and solvent-based systems. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of C.I. 11700 in printing ink formulations.

Physicochemical Properties of C.I. 11700 (Pigment Yellow 65)

A comprehensive understanding of the pigment's properties is crucial for successful ink formulation. The following table summarizes the key physicochemical and fastness properties of C.I. 11700.

PropertyValueReference
Chemical Class Monoazo[1]
C.I. Name Pigment Yellow 65[1]
C.I. Number 11740
CAS Number 6528-34-3
Appearance Yellow Powder
Shade Reddish Yellow[1]
Oil Absorption (ml/100g) 35-45
Density (g/cm³) 1.6
pH Value 6.0-7.5
Heat Resistance 150 °C
Light Fastness (BWS) 6-7
Acid Resistance (1-5) 5
Alkali Resistance (1-5) 5
Water Resistance (1-5) 5
Ethanol Resistance (1-5) 4
Xylene Resistance (1-5) 3

Application Notes

C.I. 11700 is recommended for various printing ink applications, including water-based and solvent-based flexographic and gravure inks, as well as for textile printing. Its good dispersibility is a key characteristic for achieving stable and high-quality inks. However, its color strength is considered lower than some other yellow pigments, which may necessitate higher pigment loading in certain formulations.[1]

Water-Based Ink Formulations

In water-based inks, the dispersion of C.I. 11700 is critical to achieving stability and desired color properties. The use of appropriate dispersing agents and grinding techniques is essential. A typical water-based ink formulation consists of the pigment, a binder (often an acrylic resin), water as the primary solvent, and various additives to control properties like viscosity, foaming, and drying time.

Solvent-Based Ink Formulations

For solvent-based inks, C.I. 11700 exhibits good resistance to many common organic solvents. These formulations typically use solvents like alcohols, esters, and glycol ethers. The choice of binder is crucial for adhesion to various substrates and for the overall performance of the printed ink film.

Experimental Protocols

The following protocols provide a starting point for the formulation and testing of printing inks containing C.I. 11700. Researchers should optimize these formulations based on their specific application requirements and available equipment.

Protocol 1: Preparation of a Water-Based Flexographic Ink

This protocol describes the preparation of a water-based flexographic ink using C.I. 11700.

Materials:

ComponentFunctionExample ProductWeight (%)
C.I. 11700 (Pigment Yellow 65) Colorant-15.0
Styrene-Acrylic Resin Emulsion BinderJoncryl® 67840.0
Dispersing Agent Pigment Wetting & StabilizationDisperbyk®-1902.0
Deionized Water Solvent-38.0
Defoamer Foam ControlBYK®-0240.5
Ammonia (28%) pH Adjuster-1.0
Propylene Glycol Humectant/Drying Retarder-3.5

Equipment:

  • High-speed disperser (e.g., Dispermat®)

  • Bead mill

  • Viscometer (e.g., Brookfield or Zahn cup)

  • pH meter

  • Grindometer

Procedure:

  • Premix Preparation: In a suitable vessel, combine the deionized water, dispersing agent, and ammonia. Stir until all components are fully dissolved.

  • Pigment Addition: While stirring the premix at low speed with the high-speed disperser, slowly add the C.I. 11700 pigment powder.

  • Dispersion: Increase the speed of the disperser to create a vortex and disperse the pigment for 20-30 minutes, or until the pigment is thoroughly wetted.

  • Milling: Transfer the pigment dispersion to a bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm zirconia beads). Mill the dispersion until the desired particle size and fineness of grind are achieved (typically <10 µm on a grindometer).

  • Let-down: In a separate vessel, combine the styrene-acrylic resin emulsion, defoamer, and propylene glycol.

  • Final Ink Formulation: Slowly add the milled pigment concentrate to the let-down phase under gentle agitation. Continue mixing for 15-20 minutes until the ink is homogeneous.

  • Quality Control: Measure and adjust the final ink properties such as viscosity, pH, and color to meet the desired specifications.

Protocol 2: Preparation of a Solvent-Based Gravure Ink

This protocol outlines the preparation of a solvent-based gravure ink using C.I. 11700.

Materials:

ComponentFunctionExample ProductWeight (%)
C.I. 11700 (Pigment Yellow 65) Colorant-12.0
Nitrocellulose Resin Binder-20.0
Plasticizer FlexibilityDioctyl Phthalate (DOP)3.0
Ethanol Solvent-40.0
Ethyl Acetate Solvent-24.5
Wetting and Dispersing Agent Pigment Wetting & StabilizationSolsperse® 320000.5

Equipment:

  • High-speed disperser

  • Ball mill or bead mill

  • Viscometer (e.g., Ford cup or rotational viscometer)

  • Spectrophotometer

Procedure:

  • Resin Solution Preparation: In a mixing vessel, dissolve the nitrocellulose resin and plasticizer in the ethanol and ethyl acetate solvent blend. Mix until a clear solution is obtained.

  • Pigment Dispersion: To the resin solution, add the wetting and dispersing agent and mix thoroughly. Slowly add the C.I. 11700 pigment powder under agitation with a high-speed disperser.

  • Milling: Disperse the mixture for 30 minutes, then transfer to a ball mill or bead mill. Mill until the desired fineness of grind and color strength are achieved.

  • Viscosity Adjustment: After milling, adjust the ink's viscosity to the target range for gravure printing by adding more of the solvent blend if necessary.

  • Final Quality Check: Evaluate the final ink for color, viscosity, and printability.

Performance Evaluation Protocols

Protocol 3: Viscosity Measurement

Objective: To determine the flow characteristics of the formulated ink.

Method:

  • For low-viscosity inks (Gravure/Flexo): Use a flow cup viscometer such as a Zahn cup or Ford cup according to ISO 2431 . Record the time it takes for the ink to flow out of the cup.

  • For higher-viscosity inks: Use a rotational viscometer (e.g., Brookfield) to measure the viscosity at a specified shear rate and temperature.

Protocol 4: Lightfastness Testing

Objective: To assess the resistance of the printed ink to fading when exposed to light.

Method:

  • Prepare a print of the ink on the desired substrate.

  • Expose the print to a controlled artificial light source (e.g., a xenon arc lamp) according to ISO 12040 .

  • Simultaneously expose a set of Blue Wool standards (ISO 105-B02).

  • Evaluate the degree of fading of the ink sample by comparing it to the fading of the Blue Wool standards. The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).

Protocol 5: Color Strength and Shade Evaluation

Objective: To compare the color strength and shade of the formulated ink against a standard.

Method:

  • Prepare drawdowns of both the test ink and a standard ink side-by-side on a substrate.

  • Visually compare the color strength and shade under a standardized light source (e.g., D65).

  • For quantitative analysis, use a spectrophotometer to measure the CIELAB color coordinates (L, a, b) of both prints. Calculate the color difference (ΔE).

Visualizations

The following diagrams illustrate the workflows for the preparation of water-based and solvent-based inks.

WaterBasedInkWorkflow cluster_premix Premix Preparation cluster_dispersion Pigment Dispersion cluster_letdown Let-down Preparation cluster_final Final Ink Formulation Water Deionized Water Mix1 Mix Water->Mix1 Dispersant Dispersing Agent Dispersant->Mix1 Ammonia Ammonia Ammonia->Mix1 HSD High-Speed Disperser Mix1->HSD Premix Pigment C.I. 11700 Pigment->HSD BeadMill Bead Mill HSD->BeadMill FinalMix Final Mix BeadMill->FinalMix Pigment Concentrate Resin Styrene-Acrylic Resin Mix2 Mix Resin->Mix2 Defoamer Defoamer Defoamer->Mix2 PG Propylene Glycol PG->Mix2 Mix2->FinalMix Let-down Vehicle QC Quality Control FinalMix->QC FinalInk Water-Based Ink QC->FinalInk

Caption: Workflow for Water-Based Ink Formulation.

SolventBasedInkWorkflow cluster_vehicle Vehicle Preparation cluster_dispersion Pigment Dispersion & Milling cluster_final Final Ink & Quality Control Resin Nitrocellulose Resin Mix1 Dissolve Resin->Mix1 Plasticizer Plasticizer Plasticizer->Mix1 Solvents Ethanol & Ethyl Acetate Solvents->Mix1 HSD High-Speed Disperser Mix1->HSD Resin Solution WettingAgent Wetting Agent WettingAgent->HSD Pigment C.I. 11700 Pigment->HSD Mill Ball/Bead Mill HSD->Mill ViscAdjust Viscosity Adjustment Mill->ViscAdjust Milled Base QC Quality Control ViscAdjust->QC FinalInk Solvent-Based Ink QC->FinalInk

Caption: Workflow for Solvent-Based Ink Formulation.

References

Application Notes and Protocols: Solvent Orange 45 for Coloring Transparent Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Solvent Orange 45 to achieve transparent coloration in various plastics, with a focus on Polymethyl Methacrylate (PMMA), Polycarbonate (PC), and Polystyrene (PS). Detailed protocols for incorporation via solvent casting and melt blending are provided, along with key performance data.

Introduction

This compound is a metal complex solvent dye known for its bright, transparent orange hue and good stability.[1] Its solubility in organic solvents and compatibility with a range of polymers make it a suitable candidate for coloring transparent plastics where clarity and vibrant color are desired.[1][2] This document outlines the physical and chemical properties of this compound and provides detailed methodologies for its application in laboratory and research settings.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for determining appropriate processing conditions and predicting the performance of the colored plastic.

Table 1: Properties of this compound

PropertyValueReferences
C.I. NameThis compound[3]
CAS Number13011-62-6[3][4]
Molecular FormulaC₃₂H₂₄CoN₈O₁₀[5]
AppearanceOrange to Deep Yellow Powder[4][6]
Heat Resistance180 - 200 °C[6]
Light Fastness (1-8 scale)5-6[6]
Solubility in MEK (20°C)≥ 500 g/L[4]

Application in Transparent Plastics

This compound is suitable for coloring amorphous thermoplastics such as Polystyrene (PS), Polymethyl Methacrylate (PMMA), and Polycarbonate (PC).[7][8] The choice of incorporation method depends on the polymer's properties and the desired final form of the colored plastic.

Recommended Concentration Range

The concentration of this compound will directly impact the intensity of the color. For achieving transparent shades, a general concentration range is recommended.

Table 2: Recommended Concentration of this compound for Transparent Plastics

PlasticRecommended Concentration (wt%)
Polystyrene (PS)0.05 - 0.28
Polymethyl Methacrylate (PMMA)0.045 - 0.155
Polycarbonate (PC)0.045 - 0.155

Note: These are starting ranges. Empirical testing is crucial to achieve the desired color intensity.

Experimental Protocols

Two primary methods for incorporating this compound into transparent plastics are detailed below: Solvent Casting and Melt Blending.

Protocol 1: Solvent Casting for PMMA Films

Solvent casting is a common laboratory technique for preparing thin, uniformly colored polymer films.[9][10]

Materials:

  • Polymethyl Methacrylate (PMMA) powder or pellets

  • This compound

  • Appropriate solvent (e.g., Toluene, Chloroform, or a mixture of MIBK-xylene)[11]

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Beaker

  • Pipette

  • Drying oven or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a polymer solution by dissolving a known weight of PMMA in a suitable solvent. The concentration will depend on the desired film thickness.

    • Stir the mixture with a magnetic stirrer until the PMMA is completely dissolved. This may take several hours.[10]

  • Dye Incorporation:

    • Prepare a stock solution of this compound in the same solvent.

    • Add the required volume of the dye stock solution to the polymer solution to achieve the target concentration (refer to Table 2).

    • Stir the mixture thoroughly to ensure uniform distribution of the dye.

  • Casting:

    • Pour the colored polymer solution into a clean, level glass petri dish.

    • Cover the dish loosely to allow for slow solvent evaporation and prevent dust contamination.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24-48 hours.

    • For complete solvent removal, transfer the cast film to a vacuum oven and dry at a temperature below the glass transition temperature of PMMA (approx. 105°C) until a constant weight is achieved.[10]

  • Film Removal:

    • Carefully peel the dried, colored PMMA film from the casting surface.

Protocol 2: Melt Blending for Polycarbonate (PC) and Polystyrene (PS)

Melt blending is a standard industrial and laboratory method for incorporating additives into thermoplastics.

Materials:

  • Polycarbonate (PC) or Polystyrene (PS) pellets

  • This compound powder

  • Twin-screw extruder or similar melt blending equipment

  • Strand pelletizer (optional)

  • Injection molder or compression molder (for sample preparation)

Procedure:

  • Premixing:

    • Thoroughly dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during processing.

    • In a separate container, create a physical premix of the polymer pellets and this compound powder at the desired concentration (refer to Table 2). Tumble mixing is recommended for uniform distribution.

  • Melt Blending:

    • Set the temperature profile of the extruder appropriate for the polymer being processed.

      • Polycarbonate: Typically 280-320°C.

      • Polystyrene: Typically 200-240°C.

    • Feed the premix into the extruder at a constant rate.

    • The screw speed should be set to ensure adequate mixing and residence time for the dye to dissolve completely in the polymer melt.

  • Extrusion and Pelletizing:

    • Extrude the molten, colored polymer through a die to form strands.

    • Cool the strands in a water bath.

    • Use a pelletizer to cut the strands into pellets.

  • Sample Preparation:

    • Dry the colored pellets thoroughly.

    • Use an injection molder or compression molder to produce test specimens (e.g., plaques, bars) for color and property analysis.

Visualizations

The following diagrams illustrate the experimental workflows and the relationship between dye properties and plastic selection.

experimental_workflow cluster_prep Preparation cluster_sc Solvent Casting cluster_mb Melt Blending Polymer Select Polymer (PMMA, PC, PS) Dissolve_Polymer Dissolve Polymer Polymer->Dissolve_Polymer Premix Dry Blend Polymer & Dye Polymer->Premix Dye Weigh This compound Add_Dye_SC Add Dye Solution Dye->Add_Dye_SC Dye->Premix Solvent Select Solvent (for Solvent Casting) Solvent->Dissolve_Polymer Dissolve_Polymer->Add_Dye_SC Mix_SC Mix Thoroughly Add_Dye_SC->Mix_SC Cast Cast on Surface Mix_SC->Cast Dry Dry/Evaporate Solvent Cast->Dry Film Colored Film Dry->Film Extrude Melt Extrude Premix->Extrude Pelletize Cool & Pelletize Extrude->Pelletize Mold Injection/Compression Mold Pelletize->Mold Part Colored Part Mold->Part

Caption: Experimental workflows for incorporating this compound into transparent plastics.

logical_relationship cluster_dye Dye Properties cluster_plastic Plastic Selection & Processing Heat_Stability Heat Stability (180-200°C) Melt_Blending Melt Blending Heat_Stability->Melt_Blending Enables high temp processing Solubility Good Organic Solvent Solubility Solvent_Casting Solvent Casting Solubility->Solvent_Casting Allows dissolution Transparency High Transparency PC Polycarbonate (PC) Processing Temp: ~280-320°C Transparency->PC PS Polystyrene (PS) Processing Temp: ~200-240°C Transparency->PS PMMA PMMA Amenable to Solvent Casting Transparency->PMMA Melt_Blending->PC Melt_Blending->PS Solvent_Casting->PMMA

References

Application Notes and Protocols for the Experimental Use of Solvent Orange 45 in Wood Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of Solvent Orange 45, a metal-complex solvent dye, in the formulation and evaluation of wood coatings. The protocols outlined below are intended to serve as a baseline for research and development, allowing for systematic evaluation of the dye's performance characteristics.

Introduction

This compound is a premetallized solvent dye known for its vibrant orange hue, good solubility in organic solvents, and excellent light and heat stability.[1][2] These properties make it a candidate for use in wood stains and transparent coatings where enhancing the natural grain of the wood is desired.[3][4] As a metal-complex dye, it generally offers superior lightfastness compared to non-metallized dyes.[3][5] This document details the physical and chemical properties of this compound, provides protocols for its incorporation into wood coating systems, and outlines methods for performance evaluation.

Properties of this compound

A summary of the key technical specifications for this compound, compiled from various sources, is presented below. This data is essential for formulation development and for predicting the dye's behavior in different solvent and resin systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
C.I. Name This compound[6]
CAS Number 13011-62-6[7]
Molecular Formula C₁₆H₁₄N₄O₅ / C₃₂H₂₄CoN₈O₁₀·H[8][9][10]
Appearance Orange Powder[1][7]
Solubility (g/L at 20°C)
    Methyl Ethyl Ketone (MEK)>500[3][7]
    Ethyl Alcohol500[1]
    1-methoxy-2-propanol200[1]
Heat Resistance 180 °C[6][11]
Lightfastness (Blue Wool Scale) 5-6[11][12]
pH Value 6.0 - 8.0[3][7]
Moisture Content ≤ 2.0%[3][7]

Experimental Protocols

The following protocols provide a framework for the preparation and testing of wood coatings containing this compound. Researchers should adapt these protocols based on their specific experimental goals and available equipment.

This protocol describes the preparation of a basic solvent-based wood stain using this compound.

Materials:

  • This compound powder

  • Solvent blend (e.g., a mixture of ketones, alcohols, and glycol ethers)

  • Binder resin (e.g., long oil alkyd resin, nitrocellulose lacquer)

  • Additives (e.g., wetting agents, UV absorbers - optional)

  • Wood substrate (e.g., maple, oak, pine), sanded to 180-grit

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent system in which this compound has high solubility. A common approach is to use a primary solvent like MEK or ethanol, with co-solvents to control evaporation rate and resin compatibility.

  • Dye Dissolution:

    • Accurately weigh the desired amount of this compound powder. A starting concentration range of 0.1% to 2.0% (w/w) is recommended for initial trials.

    • In a beaker, add the dye to the primary solvent under constant agitation with a magnetic stirrer.

    • Continue stirring until the dye is completely dissolved, which may take 15-30 minutes. Gentle warming (not exceeding 40°C) can aid dissolution but should be done with caution in a well-ventilated area away from ignition sources.

  • Binder Incorporation:

    • Slowly add the binder resin to the dye solution while stirring. The amount of binder will depend on the desired viscosity and film-forming properties. A typical starting point is a dye-to-binder ratio of 1:10 to 1:20.

    • If using co-solvents or additives, they can be added at this stage.

    • Continue stirring for an additional 15-20 minutes to ensure a homogenous mixture.

  • Viscosity Adjustment and Filtration:

    • Adjust the viscosity of the stain with additional solvent if necessary, to suit the application method (e.g., wiping, brushing, or spraying).

    • Filter the final stain formulation through a fine-mesh filter to remove any undissolved particles or impurities.

  • Application:

    • Apply the stain to the prepared wood substrate using the chosen method.

    • For wiping stains, allow the stain to penetrate the wood for a few minutes before wiping off the excess with a clean, lint-free cloth.

    • Allow the stained wood to dry completely according to the solvent system's evaporation rate before applying any topcoat.

This protocol is based on the principles of ASTM G154 to evaluate the resistance of the stained wood to fading upon exposure to UV light.[11][13][14]

Materials and Equipment:

  • Stained wood samples prepared according to Protocol 3.1

  • Control (unstained) wood samples

  • Fluorescent UV accelerated weathering apparatus (e.g., QUV tester) conforming to ASTM G154

  • UVA-340 fluorescent lamps

  • Spectrophotometer or colorimeter for color measurements

Procedure:

  • Initial Color Measurement:

    • Before exposure, measure the initial color coordinates (CIELAB Lab*) of both the stained and control samples using a spectrophotometer, as per ASTM D2244.[1][2][3][7] Take at least three measurements per sample and calculate the average.

  • Exposure Cycle:

    • Place the samples in the accelerated weathering apparatus.

    • Program the apparatus to run a cycle that simulates outdoor weathering. A common cycle is:

      • 8 hours of UV exposure at 60°C using UVA-340 lamps.

      • 4 hours of condensation at 50°C (dark cycle).

    • Repeat this cycle for a predetermined duration (e.g., 100, 250, 500 hours).

  • Periodic Evaluation:

    • At specified intervals, remove the samples from the apparatus.

    • Allow the samples to condition at standard laboratory conditions for at least 24 hours.

    • Measure the Lab* color coordinates of the exposed area of each sample.

  • Data Analysis:

    • Calculate the total color change (ΔE) for each sample at each interval using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

    • Compare the ΔE* values of different formulations to assess their relative lightfastness. A lower ΔE* indicates better color stability.

Table 2: Example Data Table for Lightfastness Testing

Formulation (this compound conc.)Exposure HoursInitial LInitial aInitial bFinal LFinal aFinal bΔE*
0.5%00
0.5%100
0.5%250
1.0%00
1.0%100
1.0%250

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Wood_Stain_Preparation_Workflow A Weigh this compound and Solvents B Dissolve Dye in Primary Solvent A->B C Add Binder Resin and Co-solvents B->C D Homogenize Mixture (Stirring) C->D E Viscosity Adjustment and Filtration D->E F Final Wood Stain Formulation E->F

Caption: Workflow for the preparation of a solvent-based wood stain.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Accelerated Weathering (ASTM G154) cluster_analysis Data Analysis A Prepare Stained Wood Samples B Initial Color Measurement (ASTM D2244) A->B C UV Exposure Cycle (e.g., 8h UV, 4h Condensation) B->C D Periodic Removal and Conditioning C->D At specified intervals E Interim Color Measurement (ASTM D2244) D->E E->C Return for further exposure F Calculate Color Change (ΔE*) E->F G Evaluate Lightfastness F->G

Caption: Workflow for accelerated lightfastness testing of wood coatings.

Safety and Handling

This compound is a chemical powder and should be handled in accordance with its Safety Data Sheet (SDS).

  • Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator if ventilation is inadequate.[8][15]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.[8][15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[15]

These application notes and protocols are intended to provide a starting point for the scientific investigation of this compound in wood coatings. It is expected that researchers will modify and expand upon these procedures to suit their specific research objectives.

References

Application Notes and Protocols for Incorporating Solvent Orange 45 into Leather Finishes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 45, a metal-complex solvent dye, offers a vibrant and stable orange hue for leather finishing applications.[1][2][3] Its excellent solubility in organic solvents, coupled with high light and heat stability, makes it a suitable candidate for achieving durable and high-quality finishes on various types of leather.[1][4] These application notes provide a detailed protocol for the preparation of a this compound stock solution, its application onto leather substrates, and the subsequent evaluation of the finished leather's performance.

Materials and Equipment

Materials
  • This compound (C.I. 11700) powder

  • Leather substrate (e.g., vegetable-tanned, chrome-tanned)

  • Solvents:

    • 2-(2-ethoxyethoxy)ethanol (Carbitol)

    • Isopropanol

    • N-Methyl-2-pyrrolidone (NMP) - Use with caution and appropriate ventilation

  • Binder (e.g., nitrocellulose or polyurethane-based leather lacquer)

  • Plasticizer (if required by the binder)

  • Deionized water

  • Mild leather cleaner

  • Leather deglazer

  • Cotton cloths or pads

  • Wool daubers or sponges

Equipment
  • Analytical balance

  • Magnetic stirrer and stir bars

  • Glass beakers and graduated cylinders

  • Fume hood

  • Spray gun (HVLP - High Volume Low Pressure) or airbrush[5]

  • Drying oven or a well-ventilated area with controlled temperature

  • Crockmeter (for testing colorfastness to rubbing)

  • Xenon arc lamp apparatus (for testing lightfastness)

  • Grey Scale for assessing staining and change in color

Data Presentation: Formulation and Properties

Table 1: Properties of this compound

PropertyValueReference
C.I. NameThis compound[6]
C.I. Number11700[3][6]
CAS Number13011-62-6[2][3][6]
Molecular FormulaC32H27CoN8O10[6]
AppearanceOrange Powder[2][7]
Solubility (in MEK at 20°C)≥ 500 g/L[2][7]
pH (of 10% solution)6.0 - 8.0[2][7]

Table 2: Recommended Starting Formulation for this compound Stock Solution

ComponentConcentration (wt. %)Purpose
This compound5 - 15%Colorant
2-(2-ethoxyethoxy)ethanol40 - 60%Primary Solvent
Isopropanol30 - 50%Co-solvent, aids in drying
N-Methyl-2-pyrrolidone (NMP)0 - 5%Solubilizing aid (optional)

Note: The optimal concentration of this compound will depend on the desired color depth and the specific leather substrate.

Experimental Protocols

Preparation of Leather Substrate
  • Cleaning: Thoroughly clean the leather surface with a mild leather cleaner to remove any dirt, oils, or residues.[8]

  • Deglazing: If the leather has an existing finish, apply a leather deglazer with a clean cloth in a circular motion to strip the old finish and allow for better dye penetration.[8]

  • Drying: Allow the leather to dry completely in a well-ventilated area before proceeding.

Preparation of this compound Finishing Solution
  • Solvent Mixture Preparation: In a glass beaker, prepare the desired solvent blend according to the ratios in Table 2.

  • Dye Dissolution: While stirring the solvent mixture with a magnetic stirrer in a fume hood, slowly add the pre-weighed this compound powder.

  • Homogenization: Continue stirring until the dye is completely dissolved and the solution is homogenous. Gentle heating (up to 50-60°C) can be applied to facilitate dissolution if necessary.

  • Binder Addition: Once the dye is fully dissolved, add the leather binder and any required plasticizer to the solution while stirring. The amount of binder will depend on the manufacturer's recommendations and the desired finish properties.

  • Final Mixing: Continue to stir the final finishing solution for at least 15-20 minutes to ensure uniformity.

Application of the Finishing Solution

It is recommended to perform a spot test on a small, inconspicuous area of the leather before full application.

  • Dilution: The finishing solution may need to be diluted with a suitable solvent (e.g., a blend of isopropanol and 2-(2-ethoxyethoxy)ethanol) to achieve the appropriate viscosity for spraying.

  • Application: Apply a light, even coat of the finishing solution using an HVLP spray gun.[5] Maintain a consistent distance and speed to avoid runs or blotches.

  • Drying: Allow the first coat to dry completely. This can be air-dried or accelerated with a gentle heat source.

  • Multiple Coats: Apply subsequent coats as needed to achieve the desired color depth and finish, allowing each coat to dry before applying the next.[9]

  • Applicator Preparation: Lightly saturate a wool dauber, sponge, or lint-free cloth with the finishing solution.

  • Application: Apply the finish to the leather in a smooth, circular motion, ensuring even coverage.[10]

  • Blending: Work in sections and blend the edges to avoid harsh lines.

  • Drying and Recoating: As with the spray application, allow each coat to dry thoroughly before applying the next.

Post-Application Finishing
  • Curing: Allow the finished leather to cure for at least 24 hours in a clean, dry, and well-ventilated environment.

  • Top Coat (Optional): For enhanced durability and to seal the color, a clear top coat (e.g., acrylic or polyurethane-based) can be applied following the manufacturer's instructions.

  • Conditioning: After the finish is fully cured, apply a leather conditioner to restore flexibility and moisture to the leather.

Performance Evaluation

Colorfastness to Rubbing (Crocking)
  • Standard: ASTM D5053 - Standard Test Method for Colorfastness of Crocking of Leather.[11][12]

  • Procedure:

    • Cut a specimen from the finished leather.

    • Using a crockmeter, rub a standard white cotton cloth against the leather surface for a specified number of cycles under both dry and wet conditions.

    • Assess the degree of color transfer to the cotton cloth using the Grey Scale for Staining.[13]

Colorfastness to Light
  • Standard: ISO 105-B02 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.[13][14]

  • Procedure:

    • Expose a sample of the finished leather to a xenon arc lamp under controlled conditions.

    • Simultaneously expose a set of Blue Wool standards.

    • Evaluate the fading of the leather sample by comparing it to the fading of the Blue Wool standards.[14]

Mandatory Visualizations

Experimental_Workflow cluster_prep Leather Preparation cluster_solution Finish Formulation cluster_application Application cluster_post Post-Treatment & Evaluation Clean Clean Leather Deglaze Deglaze (if necessary) Clean->Deglaze Dry_Prep Dry Completely Deglaze->Dry_Prep Mix_Solvents Mix Solvents Dissolve_Dye Dissolve this compound Mix_Solvents->Dissolve_Dye Add_Binder Add Binder & Plasticizer Dissolve_Dye->Add_Binder Apply_Coat Apply First Coat (Spray or Pad) Add_Binder->Apply_Coat Dry_Coat Dry First Coat Apply_Coat->Dry_Coat Apply_Subsequent Apply Subsequent Coats Dry_Coat->Apply_Subsequent Dry_Final Final Drying Apply_Subsequent->Dry_Final Cure Cure (24h) Dry_Final->Cure Top_Coat Apply Top Coat (Optional) Cure->Top_Coat Condition Condition Top_Coat->Condition Evaluate Performance Evaluation (Colorfastness) Condition->Evaluate

Caption: Experimental workflow for incorporating this compound into leather finishes.

Signaling_Pathway_Analogy cluster_input Inputs cluster_process Process cluster_output Outputs Dye This compound Formulation Finish Formulation Dye->Formulation Solvent Solvent System Solvent->Formulation Binder Binder System Binder->Formulation Application Application to Leather Substrate Formulation->Application Finished_Leather Finished Leather Application->Finished_Leather Color Vibrant Orange Color Finished_Leather->Color Fastness Good Light & Rub Fastness Finished_Leather->Fastness

Caption: Logical relationship of components in the leather finishing process.

References

Application Notes and Protocols for Dyeing Synthetic Resins with C.I. Pigment Yellow 14 (C.I. 21095)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 14, also known as Benzidine Yellow or by its Colour Index number C.I. 21095, is a diarylide yellow pigment widely utilized in the coloration of various synthetic resins.[1][2] It offers a greenish-yellow shade and is recognized for its good tinting strength, transparency, and cost-effectiveness.[2][3] These application notes provide detailed protocols for the incorporation of C.I. Pigment Yellow 14 into common synthetic resins, methods for performance evaluation, and a summary of its toxicological profile.

Disclaimer: The information provided is for research and development purposes. All laboratory work should be conducted in accordance with institutional safety guidelines and with appropriate personal protective equipment.

Physicochemical Properties of C.I. Pigment Yellow 14

A summary of the key physicochemical properties of C.I. Pigment Yellow 14 is presented in the table below.

PropertyValueReferences
C.I. Name Pigment Yellow 14[3]
C.I. Number 21095[2]
CAS Number 5468-75-7[2]
Chemical Class Disazo Diarylide[4]
Molecular Formula C₃₄H₃₀Cl₂N₆O₄[3]
Molecular Weight 657.55 g/mol [3]
Appearance Yellow Powder[5]
Shade Greenish-Yellow[2]
Density 1.35 - 1.64 g/cm³[5]
Melting Point 336 °C[5]
Heat Stability 180-200 °C[2][3]

Performance Characteristics in Synthetic Resins

C.I. Pigment Yellow 14 is suitable for coloring a variety of polymers, particularly polyolefins (polyethylene, polypropylene) and polyvinyl chloride (PVC).[1] Its performance can vary depending on the resin system and processing conditions.

PropertyTest MethodHDPELDPEPPFlexible PVCReferences
Light Fastness (Full Shade) ISO 105-B02 (Blue Wool Scale 1-8)5-65-65-66[4]
Light Fastness (Tint) ISO 105-B02 (Blue Wool Scale 1-8)5555[4]
Heat Stability (°C) ASTM D3045 / ISO 305180180180160[4][5]
Migration Resistance DIN 53775 (Grey Scale 1-5)4443-4[6][7]
Acid Resistance (5% HCl) Internal Method (Grey Scale 1-5)5555[7]
Alkali Resistance (5% NaOH) Internal Method (Grey Scale 1-5)5555[7]
Solvent Fastness (Ethanol) ISO 105-X05 (Grey Scale 1-5)5554-5[7]
Water Resistance Internal Method (Grey Scale 1-5)5555[7]

Note: Performance data can vary based on pigment concentration, processing parameters, and the presence of other additives.

Experimental Protocols

Protocol for Preparation of a Polyethylene-Based Color Masterbatch (Concentrate)

This protocol describes the preparation of a color masterbatch, which is a concentrated mixture of pigment in a carrier resin. This is a common industrial practice for clean and accurate coloration of plastics.[8]

Materials and Equipment:

  • C.I. Pigment Yellow 14 powder

  • Low-density polyethylene (LDPE) or High-density polyethylene (HDPE) carrier resin (pellets or powder)

  • Dispersant (e.g., polyethylene wax, stearate)

  • High-speed mixer

  • Twin-screw extruder with a pelletizing system[9]

  • Balance, fume hood, personal protective equipment (PPE)

Procedure:

  • Formulation: Prepare a formulation with a high pigment concentration, typically ranging from 20% to 50% by weight. A common starting formulation is:

    • C.I. Pigment Yellow 14: 30%

    • Polyethylene Carrier Resin: 65%

    • Dispersant: 5%

  • Premixing: In a high-speed mixer, combine the polyethylene carrier resin and the dispersant. Mix at a low speed until a homogenous blend is achieved.

  • Pigment Incorporation: Gradually add the C.I. Pigment Yellow 14 powder to the mixer while increasing the speed. Mix at high speed for 5-10 minutes to ensure a good pre-dispersion of the pigment.[9]

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. For a polyethylene-based masterbatch, a typical temperature profile would be:

      • Feed zone: 140-160°C

      • Compression zone: 160-180°C

      • Metering zone: 180-190°C

      • Die: 190°C

    • Feed the premixed compound into the extruder at a constant rate.

    • Set the screw speed to ensure adequate mixing and dispersion. A starting point could be 150-250 rpm.[10]

  • Pelletizing: The extruded strands are cooled in a water bath and then fed into a pelletizer to produce masterbatch pellets.

  • Drying: Dry the pellets to remove any residual moisture before storage or use.

Protocol for Direct Extrusion Coloring of Polypropylene

This protocol details the direct addition of pigment to the main polymer stream during the extrusion process.

Materials and Equipment:

  • C.I. Pigment Yellow 14 powder

  • Polypropylene (PP) resin (pellets)

  • Twin-screw extruder with a die for producing sheets or profiles[11]

  • Gravimetric or volumetric feeder for the pigment

  • Balance, fume hood, PPE

Procedure:

  • Pigment Loading: Determine the desired final pigment concentration in the polypropylene. For many applications, this will be in the range of 0.1% to 2% by weight.

  • Extruder Setup:

    • Set the temperature profile of the twin-screw extruder suitable for polypropylene. A typical profile would be:

      • Feed zone: 180-200°C

      • Compression zone: 200-220°C

      • Metering zone: 220-230°C

      • Die: 230°C

    • Set the screw speed to achieve good mixing. A typical range is 100-200 rpm.[12]

  • Feeding:

    • Feed the polypropylene pellets into the main hopper of the extruder.

    • Using a separate feeder, introduce the C.I. Pigment Yellow 14 powder into the extruder at a precise rate to achieve the target concentration. The pigment can be added in the feed throat or downstream into the molten polymer.

  • Extrusion and Cooling: The molten, colored polypropylene is forced through the die to form the desired shape. The extrudate is then cooled.

  • Sample Collection: Collect samples for quality control and performance testing.

Protocol for Coloring Plasticized PVC

This protocol describes the coloration of a flexible PVC compound using a two-roll mill, a common laboratory method.

Materials and Equipment:

  • PVC resin

  • Plasticizer (e.g., dioctyl phthalate - DOP)

  • Heat stabilizer

  • C.I. Pigment Yellow 14 powder

  • Two-roll mill with heating capabilities

  • Balance, fume hood, PPE

Procedure:

  • Compound Preparation: Prepare a standard flexible PVC formulation. For example:

    • PVC resin: 100 parts by weight

    • DOP: 40-60 parts by weight

    • Heat stabilizer: 2-3 parts by weight

  • Premixing: In a beaker or a small mixer, create a paste by mixing the plasticizer and the C.I. Pigment Yellow 14 powder (typically 0.5-2.0 parts by weight).

  • Milling:

    • Heat the rolls of the two-roll mill to a temperature suitable for PVC compounding, typically 150-170°C.

    • Add the PVC resin and heat stabilizer to the mill and allow them to form a homogenous sheet.

    • Gradually add the pigment-plasticizer paste to the PVC sheet on the mill.

    • Continuously cut and fold the sheet on the mill for 10-15 minutes to ensure uniform dispersion of the pigment.

  • Sheet Formation: Once the color is uniform, remove the sheet from the mill.

  • Pressing (Optional): The milled sheet can be compression molded to produce plaques of a specific thickness for testing.

Performance Evaluation Protocols

Colorimetric Analysis

Objective: To quantitatively measure the color of the dyed resin and compare it to a standard.

Procedure:

  • Prepare flat, opaque samples of the colored resin with a smooth surface.

  • Use a spectrophotometer or colorimeter to measure the color coordinates (e.g., CIELAB Lab*) according to ASTM D2244.[13][14]

  • Calculate the color difference (ΔE*) between the sample and a reference standard to assess color consistency.[14]

Light Fastness Testing

Objective: To determine the resistance of the color to fading upon exposure to light.

Procedure:

  • Expose the colored plastic samples to a xenon arc light source according to ISO 105-B02.

  • Simultaneously expose a set of Blue Wool standards (rated 1-8).

  • Periodically assess the color change of the samples against the Blue Wool standards. The light fastness rating corresponds to the Blue Wool standard that shows a similar degree of fading. The color change can be visually assessed using a grey scale according to ISO 105-A02.[1][15]

Heat Stability Testing

Objective: To evaluate the stability of the pigment at elevated processing temperatures.

Procedure:

  • Prepare colored plastic samples as described in the processing protocols.

  • Expose the samples to a series of increasing temperatures in an oven for a fixed duration (e.g., 10 minutes) as per ASTM D3045.[12]

  • After each temperature exposure, measure the color change (ΔE) relative to an unexposed sample. The heat stability is the maximum temperature at which the color change remains within an acceptable limit (e.g., ΔE ≤ 3).

Migration Testing

Objective: To assess the tendency of the pigment to migrate from the plastic to a contacting surface.

Procedure:

  • Place a sample of the colored plastic in direct contact with a white, plasticized PVC sheet.

  • Apply pressure and heat (e.g., 80°C for 24 hours) according to a standard method like DIN 53775.

  • After the test period, visually assess the staining of the white PVC sheet using a grey scale for staining (ISO 105-A03). A rating of 5 indicates no migration, while a rating of 1 indicates severe migration.[16]

Toxicological Profile and Safety Assessment

C.I. Pigment Yellow 14 belongs to the diarylide class of azo pigments. Extensive toxicological studies have shown that these pigments have very low solubility in water and lipids, leading to poor absorption from the gastrointestinal and dermal routes.[15] Consequently, their bioavailability is low, and they are largely excreted unchanged.[15] Studies have not found evidence of carcinogenicity for diarylide yellow pigments.[15]

For drug development professionals, where the safety of all components is paramount, a thorough toxicological risk assessment is necessary.

Visualizations

Experimental_Workflow_Masterbatch_Preparation cluster_formulation Formulation cluster_mixing Premixing cluster_extrusion Melt Compounding cluster_qc Quality Control Formulate Define Pigment, Resin, & Dispersant Ratios Premix High-Speed Mixing of Resin and Dispersant Formulate->Premix AddPigment Gradual Addition of Pigment Premix->AddPigment Extrude Twin-Screw Extrusion AddPigment->Extrude Cool Water Bath Cooling Extrude->Cool Pelletize Pelletization Cool->Pelletize Test Testing of Masterbatch Pellets Pelletize->Test

Masterbatch Preparation Workflow

Experimental_Workflow_Direct_Coloring cluster_setup Setup cluster_feeding Feeding cluster_processing Processing cluster_evaluation Evaluation SetupExtruder Set Extruder Temperature Profile and Screw Speed FeedResin Feed Polymer Resin into Main Hopper SetupExtruder->FeedResin FeedPigment Meter Pigment Powder into Extruder SetupExtruder->FeedPigment MeltMix Melting and Mixing in Extruder FeedResin->MeltMix FeedPigment->MeltMix ExtrudeShape Extrusion through Die MeltMix->ExtrudeShape Cooling Cooling of Extrudate ExtrudeShape->Cooling CollectSample Sample Collection for Performance Testing Cooling->CollectSample

Direct Extrusion Coloring Workflow

Toxicological_Risk_Assessment cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_doseresponse Dose-Response Assessment cluster_risk Risk Characterization ReviewData Review Existing Toxicological Data (In Vitro, In Vivo, Epidemiological) IdentifyEndpoints Identify Potential Health Endpoints (e.g., Genotoxicity, Carcinogenicity) ReviewData->IdentifyEndpoints DetermineLevels Determine No-Observed-Adverse-Effect-Level (NOAEL) or Benchmark Dose (BMD) IdentifyEndpoints->DetermineLevels IdentifyRoutes Identify Potential Exposure Routes (Oral, Dermal, Inhalation) QuantifyExposure Quantify Exposure Levels for Intended Use Scenarios IdentifyRoutes->QuantifyExposure CalculateMargin Calculate Margin of Safety (MOS) QuantifyExposure->CalculateMargin DetermineLevels->CalculateMargin IntegrateData Integrate Hazard and Exposure Data IntegrateData->CalculateMargin Conclusion Conclusion on Acceptable Risk CalculateMargin->Conclusion

Toxicological Risk Assessment Workflow

References

Application Notes: Solvent Orange 45 as a Potential Tracer in Fluid Dynamics Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Orange 45 is a metal-complex solvent dye known for its vibrant orange hue, excellent solubility in organic solvents, and good stability.[1] While extensively used in industrial applications such as inks, coatings, and plastics, its utility as a tracer in fluid dynamics is an emerging area of investigation.[1][2][3] These application notes provide a comprehensive overview of the known properties of this compound, its potential applications in fluid dynamics research, and detailed protocols for its evaluation and use.

The primary advantage of using fluorescent tracers in techniques like Particle Image Velocimetry (PIV) and Laser-Induced Fluorescence (LIF) is the ability to overcome optical interferences, such as laser flare (Mie scattering) from surfaces, which can obscure measurements in near-wall regions or at interfaces.[4][5] this compound's characteristics suggest its potential as a tracer in two primary scenarios: directly dissolved in non-aqueous flows or as a fluorescent dopant in inert polymer microspheres for aqueous or gaseous flows.

These notes are intended for researchers and scientists considering this compound for fluid flow visualization and quantification. The provided protocols outline the necessary steps for characterization and experimental implementation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the dye's properties is critical for its application. This compound is a single azo class dye that is converted into a cobalt complex.[6] It is commercially available as a deep yellow or orange powder.[6][7]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
C.I. Name This compound [6]
CAS Number 13011-62-6 [6][8]
Molecular Formula C16H14N4O5 (Ligand) / C32H27CoN8O10 (Complex) [6][8][9]
Molecular Weight 342.31 g/mol (Ligand) / ~742.54 g/mol (Complex) [6][8][10]
Appearance Orange Powder [1][11]
Flash Point 289.1°C [9][10]
Boiling Point 554.3°C at 760 mmHg [9]
Vapor Pressure 4.01E-13 mmHg at 25°C [9][10]

| Heat Resistance | Stable up to 180°C |[6][7] |

Table 2: Solubility Profile of this compound

Solvent Solubility Source(s)
Water Insoluble [6][7]
Benzene Insoluble [6][7]
Methyl Ethyl Ketone (MEK) ≥ 500 g/L [1][11]
Ethyl Alcohol 500 g/L [1]
1-methoxy-2-propanol 200 g/L [1]
Toluene 50 g/L [1]

| Ethyl Acetate | 80 g/L |[1] |

Logical Workflow for Evaluation and Experimentation

The successful implementation of this compound as a fluid dynamics tracer requires a systematic evaluation. The following workflow provides a logical progression from initial characterization to application in experimental studies.

start Start: Identify Research Need char 1. Physicochemical & Spectral Characterization start->char sol_prep 2. Tracer Preparation: A) Direct Dissolution (Oils/Solvents) B) Particle Doping (Aqueous/Gas) char->sol_prep feasibility 3. Feasibility & Calibration (Benchtop Tests) sol_prep->feasibility experiment 4. Fluid Dynamics Experiment (e.g., PIV, LIF) feasibility->experiment Proceed if feasible acquisition 5. Image/Data Acquisition experiment->acquisition analysis 6. Data Processing & Analysis acquisition->analysis analysis->experiment Iterate/Optimize results End: Report Results analysis->results

Caption: Logical workflow for evaluating this compound as a tracer.

Experimental Protocols

Protocol 1: Preparation of Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound for use in non-aqueous flows or for doping particles.

Materials:

  • This compound powder

  • Methyl Ethyl Ketone (MEK) or other suitable organic solvent

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

Procedure:

  • Safety First: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 g/L stock solution in a 100 mL flask, weigh 1.00 g of the dye.

  • Dissolution: Transfer the powder to the 100 mL volumetric flask. Add approximately 50 mL of MEK.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the majority of the powder is dissolved.

  • Sonication (Optional): If clumps persist, place the flask in an ultrasonic bath for 10-15 minutes to aid dissolution.

  • Final Volume: Once the dye is fully dissolved, carefully add MEK to the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, light-resistant container.[8]

Protocol 2: Determination of Spectroscopic Properties

This protocol outlines the use of spectrophotometry and spectrofluorometry to determine the absorption and emission spectra of this compound.

Apparatus and Reagents:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes

  • This compound stock solution (from Protocol 1)

  • Chosen solvent for dilution (e.g., MEK, Ethanol)

Procedure:

  • Prepare Dilutions: Create a series of dilute solutions from the stock solution. A concentration in the micromolar (µM) range is typically suitable.

  • Absorption Spectrum:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Fill a cuvette with a dilute sample of this compound.

    • Scan a wide range of wavelengths (e.g., 300-700 nm) to find the wavelength of maximum absorbance (λ_max).

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the λ_max value determined in the previous step.

    • Scan a range of emission wavelengths starting just above the excitation wavelength (e.g., λ_max + 10 nm) to ~800 nm.

    • The peak of this scan will determine the wavelength of maximum emission.

  • Excitation Spectrum:

    • Set the emission detector of the spectrofluorometer to the maximum emission wavelength found previously.

    • Scan a range of excitation wavelengths up to the set emission wavelength.

    • The resulting spectrum should resemble the absorption spectrum and confirms the optimal excitation wavelength.

  • Data Recording: Record the excitation and emission maxima. This information is crucial for selecting appropriate light sources (lasers) and optical filters for imaging.

Application in Particle Image Velocimetry (PIV)

A significant application for fluorescent dyes is in PIV, where dye-doped particles can be used to trace the flow. This approach is highly effective at rejecting surface reflections and laser flare, enabling accurate velocity measurements near boundaries.[5]

cluster_setup Experimental Setup cluster_processing Data Processing laser Pulsed Laser (e.g., Nd:YAG @ 532 nm) optics Sheet Optics laser->optics flow Flow Channel with Tracer Particles optics->flow filter Optical Filter (Blocks Laser Wavelength, Passes Emission) flow->filter camera High-Speed Camera raw_images Image Pairs (t, t+Δt) camera->raw_images filter->camera sync Synchronizer sync->laser sync->camera correlation Cross-Correlation Analysis raw_images->correlation vectors Velocity Vector Field correlation->vectors

Caption: Workflow for a fluorescent Particle Image Velocimetry (PIV) experiment.

Protocol 3: PIV Experiment with Fluorescent Tracers (General)

This protocol provides a general methodology for conducting a PIV experiment using tracer particles doped with this compound.

Materials:

  • Flow system (e.g., water tunnel, wind tunnel)

  • Tracer particles doped with this compound (e.g., fluorescent polymer microspheres)[12]

  • Pulsed laser with sheet-forming optics (wavelength selected based on Protocol 2)

  • High-speed camera with appropriate lens

  • Optical long-pass filter (to block scattered laser light and transmit the dye's fluorescence)

  • Synchronizer to coordinate the laser pulses and camera captures

  • PIV analysis software

Procedure:

  • Seeding the Flow: Disperse the fluorescent tracer particles into the working fluid. The concentration should be sufficient to have multiple particles in each interrogation window but low enough to avoid particle-particle interactions.

  • System Setup:

    • Position the laser sheet to illuminate the plane of interest within the flow.

    • Position the camera perpendicular to the laser sheet.

    • Mount the optical filter in front of the camera lens. This is the most critical step for fluorescent PIV. The filter must block the laser's wavelength while transmitting the fluorescence from the dye.

  • Image Acquisition:

    • Use the synchronizer to trigger the laser to pulse twice with a short time separation (Δt).

    • The camera will capture two images, one for each laser pulse.

    • Adjust the camera aperture, focus, and Δt to optimize particle image quality and displacement. The fluorescence signal will be significantly weaker than Mie scattering, requiring higher camera gain or a wider aperture.[5]

  • Data Processing:

    • Load the captured image pairs into the PIV software.

    • The software divides the images into small interrogation windows and performs a cross-correlation to find the average particle displacement.

    • The velocity vector is calculated by dividing the displacement by the time separation Δt.

    • Post-process the vector field to remove spurious vectors and generate flow statistics.

Safety and Handling Precautions

Proper handling of this compound is essential to ensure laboratory safety.

Table 3: Summary of Safety Information

Hazard Precaution / First Aid Measure Source(s)
Ingestion Harmful if swallowed. May cause gastrointestinal irritation. Do not induce vomiting. Rinse mouth with water and get immediate medical attention. [8][10]
Inhalation May cause respiratory tract irritation. Move to fresh air. If breathing is difficult, give oxygen and seek medical aid. [8][10]
Skin Contact May cause irritation in sensitive individuals. Wash skin with plenty of soap and water. Remove contaminated clothing. [8][10]
Eye Contact May cause irritation. Immediately flush eyes with plenty of water for at least 15 minutes. Get medical aid. [8][10]
Handling Use with adequate ventilation in a chemical fume hood. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling. [8]

| Storage | Store in a cool, dry, well-ventilated place in tightly closed, light-resistant containers. |[8][10] |

cluster_pros Potential Advantages cluster_cons Potential Disadvantages & Considerations pro1 Excellent solubility in organic solvents pro2 Good thermal stability pro3 Strong tinting power con1 Insoluble in water (requires particle doping for aqueous flows) con2 Spectral properties not well-documented con3 Potential health hazards (requires careful handling) con4 Fluorescence signal weaker than Mie scattering

Caption: Potential advantages and disadvantages of this compound as a tracer.

References

Application Note: Analytical Quantification of Solvent Orange 45

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and sensitive method for the quantitative analysis of Solvent Orange 45, a metal-complex azo dye, in a representative polymer matrix. The protocol employs High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) for separation and quantification. This document provides a comprehensive guide for researchers, scientists, and professionals in quality control and product development, covering sample preparation, instrument parameters, and method validation. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound (C.I. 11700) is a metal-complex solvent dye widely utilized for its vibrant orange hue, good solubility in organic solvents, and stability.[1] It finds extensive application in the coloring of various materials, including plastics, printing inks, paints, coatings, and leather finishes.[1] Given its use in consumer and industrial products, a reliable analytical method is crucial for quality control, regulatory compliance, and formulation development to ensure consistent color and performance.

This application note presents a validated HPLC-DAD method for the determination of this compound. The methodology is designed to be accurate, precise, and suitable for routine analysis in a laboratory setting.

Experimental

  • This compound analytical standard: (Purity ≥ 98%)

  • Matrix: Polycarbonate (PC) pellets (or other relevant polymer)

  • Solvents:

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Ammonium acetate, analytical grade

  • Filters: 0.45 µm PTFE syringe filters

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Ultrasonic Bath

  • Centrifuge

  • Analytical Balance

A stock solution of this compound was prepared by accurately weighing 10 mg of the standard and dissolving it in 100 mL of methanol to obtain a concentration of 100 µg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

  • Dissolution: Accurately weigh approximately 1 gram of the polymer sample containing this compound into a glass vial.

  • Add 10 mL of dichloromethane (DCM) to dissolve the polymer. Sonicate for 30 minutes to ensure complete dissolution.

  • Precipitation: Add 20 mL of methanol to the solution to precipitate the polymer. Vortex for 1 minute to ensure thorough mixing.

  • Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitated polymer.

  • Extraction: Carefully decant the supernatant containing the extracted this compound.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss Weigh this compound Analytical Standard ds Dissolve in Methanol (100 µg/mL Stock Solution) ss->ds ws Prepare Working Standards (0.1 - 20 µg/mL) ds->ws inj Inject Sample/Standard into HPLC-DAD ws->inj sp Weigh Polymer Sample (1g) dp Dissolve in DCM (10mL) with Sonication sp->dp pp Precipitate Polymer with Methanol (20mL) dp->pp cp Centrifuge (4000 rpm, 10 min) pp->cp ep Decant and Filter Supernatant (0.45 µm PTFE) cp->ep ep->inj sep Chromatographic Separation (C18 Column) inj->sep det Detection at λmax sep->det cal Generate Calibration Curve det->cal quant Quantify this compound in Sample cal->quant rep Report Results quant->rep

Caption: Experimental workflow for the quantification of this compound.

  • Mobile Phase: A: 10 mM Ammonium Acetate in Water, B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Maximum absorbance wavelength of this compound (determined by DAD scan, typically around 400-450 nm).

Results and Discussion

The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The validation was performed using spiked blank polymer extracts. The results are summarized in the tables below.

Quantitative Data Summary

Table 1: Calibration and Linearity Data for this compound

ParameterValue
Linearity Range0.1 - 20.0 µg/mL
Correlation Coefficient (r²)≥ 0.998
Calibration Equationy = mx + c (Area = slope × conc. + intercept)

Table 2: Method Sensitivity (LOD and LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)~0.03
Limit of Quantification (LOQ)~0.10

Table 3: Precision and Accuracy (Recovery) Data

Spiked Concentration (µg/g)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
1.095 - 105< 5.0< 7.0
10.097 - 103< 3.0< 5.0
50.098 - 102< 2.0< 4.0

Note: The quantitative data presented is representative of typical performance for the analysis of azo dyes in complex matrices and should be verified by the end-user.

The validated method was applied to determine the concentration of this compound in a commercially available orange-colored polymer. The chromatogram showed a well-resolved peak for this compound with no significant interference from the matrix. The concentration was calculated using the calibration curve and was found to be within the expected range for the product.

Conclusion

This application note provides a detailed and reliable HPLC-DAD method for the quantitative determination of this compound in a polymer matrix. The sample preparation protocol is straightforward, and the chromatographic conditions are optimized for good resolution and sensitivity. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in industries where this compound is used.

Logical Relationship Diagram

logical_relationship cluster_objective cluster_components cluster_outcomes Objective Accurate Quantification of This compound in a Matrix SamplePrep Effective Sample Preparation Objective->SamplePrep HPLC Robust HPLC-DAD Method Objective->HPLC Validation Thorough Method Validation Objective->Validation Reliability Reliable and Reproducible Results SamplePrep->Reliability HPLC->Reliability Validation->Reliability Application Applicability in QC/R&D Reliability->Application

Caption: Logical relationship for method development and application.

References

Application Notes and Protocols: Solvent Orange 45 for Labeling Nonpolar Lipids in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of nonpolar lipids within intracellular lipid droplets is crucial for understanding cellular metabolism, energy storage, and the pathogenesis of various diseases, including metabolic disorders, cardiovascular diseases, and cancer. While several fluorescent dyes are commercially available for this purpose, there is a continuous search for novel probes with unique spectral properties and photostability. Solvent Orange 45, a metal-complex azo dye, presents as a potential candidate for labeling nonpolar lipids due to its inherent lipophilicity.[1][2][3] This document provides detailed application notes and exploratory protocols for the use of this compound in staining nonpolar lipids in cultured cells and tissue sections for microscopic analysis.

Disclaimer: The use of this compound for biological lipid staining is an exploratory application. The protocols provided herein are adapted from established methods for other lipophilic dyes and should serve as a starting point for optimization.[4][5] The fluorescent properties of this compound in a lipid environment have not been extensively characterized, and users are advised to determine the optimal excitation and emission spectra experimentally.

Principle of Staining

This compound is a fat-soluble (lysochrome) dye.[4][6] The principle of staining with this compound is based on its preferential partitioning into the nonpolar environment of intracellular lipid droplets from a more polar solvent.[4] This accumulation within lipid-rich structures allows for their visualization against the aqueous cytoplasm. As a cobalt-complex azo dye, it may also possess fluorescent properties that can be exploited for fluorescence microscopy.[7]

Data Presentation

Table 1: Physicochemical and Spectral Properties of Lipophilic Dyes
PropertyThis compound (Proposed)Nile RedBODIPY 493/503
Dye Class Metal-Complex Azo Dye[8]PhenoxazoneBoron-dipyrromethene
Color Orange/Deep Yellow Powder[8]RedOrange
Solubility Insoluble in water; Soluble in alcohols, ketones, esters[3][8]Soluble in organic solventsSoluble in organic solvents
Excitation (Max) To be determined experimentally (suggested start: 450-500 nm)~515 nm (in neutral lipids)~493 nm
Emission (Max) To be determined experimentally (suggested start: 550-650 nm)~585 nm (in neutral lipids)~503 nm
Primary Application Industrial colorant (inks, plastics)[3]Vital stain for intracellular lipid dropletsHigh-resolution imaging of neutral lipids
Reported Advantages Potentially high photostability (as a metal complex dye)[3]Fluorogenic (fluorescence increases in lipid environment)Bright, narrow emission spectrum, photostable
Reported Disadvantages Biological staining uncharacterized; potential for high backgroundBroad emission spectrumCan produce background signal in aqueous media

Experimental Protocols

Protocol 1: Staining of Nonpolar Lipids in Cultured Adherent Cells

This protocol is designed for staining nonpolar lipids in adherent cells grown on glass coverslips.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting Medium (with or without DAPI for nuclear counterstaining)

  • Glass slides and coverslips

Procedure:

  • Cell Culture: Culture adherent cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Cell Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Preparation of Staining Solution:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO or ethanol.

    • Dilute the stock solution in PBS to a final working concentration. A starting concentration of 1-5 µg/mL is recommended for initial optimization.

  • Staining:

    • Aspirate the PBS from the fixed cells.

    • Add the this compound working solution to the cells, ensuring the coverslip is fully covered.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using an appropriate mounting medium.

    • Seal the coverslip with nail polish.

    • Image using a fluorescence microscope.

Imaging Parameters (to be optimized):

  • Excitation: Start with an excitation wavelength in the range of 450-500 nm (e.g., using a blue or cyan laser line).

  • Emission: Detect emission in the range of 550-650 nm (e.g., using a yellow or orange long-pass filter).

  • Acquire images of unstained, fixed cells as a control for autofluorescence.

Protocol 2: Staining of Nonpolar Lipids in Frozen Tissue Sections

This protocol is suitable for staining lipids in fresh or frozen tissue samples, as paraffin embedding processes typically remove lipids.[9]

Materials:

  • This compound

  • Isopropanol or Propylene Glycol

  • Distilled Water

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Glass slides

  • Aqueous mounting medium

Procedure:

  • Tissue Preparation:

    • Embed fresh tissue in OCT compound and freeze rapidly.

    • Cut frozen sections at a thickness of 5-10 µm using a cryostat.

    • Mount the sections onto glass slides and allow them to air dry.

  • Fixation:

    • Fix the sections with 4% PFA in PBS for 10-15 minutes.

    • Wash gently with PBS.

  • Staining Solution Preparation:

    • Prepare a saturated solution of this compound in 60% isopropanol or propylene glycol.

    • Filter the solution before use to remove any undissolved particles.

  • Staining:

    • Incubate the slides in 60% isopropanol or absolute propylene glycol for 2-5 minutes to facilitate dye penetration.

    • Incubate the slides in the this compound staining solution for 10-20 minutes at room temperature.

  • Differentiation and Washing:

    • Briefly dip the slides in 60% isopropanol or 85% propylene glycol to remove excess stain.[5]

    • Wash thoroughly with distilled water.

  • Counterstaining (Optional):

    • Counterstain with a nuclear stain like DAPI or Hematoxylin if desired.

  • Mounting and Imaging:

    • Mount the coverslip using an aqueous mounting medium.

    • Image using a brightfield or fluorescence microscope.

Mandatory Visualizations

experimental_workflow_cells cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging culture Culture Cells on Coverslips wash1 Wash with PBS culture->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate with this compound wash2->stain wash3 Wash with PBS stain->wash3 mount Mount Coverslip wash3->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for staining nonpolar lipids in cultured cells.

experimental_workflow_tissue cluster_prep Tissue Preparation cluster_stain Staining cluster_image Imaging embed Embed in OCT and Freeze section Cut Frozen Sections embed->section mount_slide Mount on Slides section->mount_slide fix_tissue Fix with 4% PFA mount_slide->fix_tissue pre_stain Incubate in Solvent fix_tissue->pre_stain stain Stain with this compound pre_stain->stain differentiate Differentiate stain->differentiate wash_final Wash with Water differentiate->wash_final mount Mount Coverslip wash_final->mount image Microscopy mount->image

Caption: Experimental workflow for staining nonpolar lipids in frozen tissue sections.

Potential Signaling Pathway for Investigation

Altered lipid metabolism is a hallmark of many disease states. For instance, in certain cancers, the de novo lipogenesis pathway is upregulated to meet the demands of rapid cell proliferation. Visualizing the resulting accumulation of lipid droplets with this compound could be a valuable tool in studying this pathway.

signaling_pathway Glucose Glucose Citrate Citrate Glucose->Citrate Glycolysis & TCA Cycle AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Triglycerides Triglycerides FattyAcids->Triglycerides LipidDroplet Lipid Droplet (Stained by this compound) Triglycerides->LipidDroplet

Caption: Simplified de novo lipogenesis pathway leading to lipid droplet formation.

References

Application Notes and Protocols for Solvent Orange 45 in Novel Coating Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 45, a metal-complex solvent dye, offers a vibrant orange hue with excellent solubility in organic solvents and notable light and heat stability.[1] These properties make it a compelling candidate for the development of new coating materials across various sectors, including automotive, architectural, and industrial finishes. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in new coating formulations.

Properties of this compound

This compound is characterized by its superior solubility and compatibility with a wide range of resin systems.[2] As a metal-complex dye, it exhibits higher color strength and light stability compared to some other types of dyes.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
AppearanceOrange Powder[1]
CAS Number13011-62-6[4]
Molecular FormulaC32H24CoN8O10.H[5]
Light Fastness (Blue Wool Scale)5-6[1]
Heat StabilityStable up to 180°C[6][7]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility (g/L)Source
Methyl Ethyl Ketone (MEK)500[1]
Ethyl Alcohol500[1]
1-methoxy-2-propanol200[1]
2-ethoxyethanol200[1]
Ethyl Acetate80[1]
Toluene50[1]

Experimental Protocols

Protocol for Formulation of a Solvent-Based Acrylic Coating

This protocol details the steps for incorporating this compound into a simple solvent-based acrylic resin system.

Materials:

  • This compound powder

  • Acrylic resin (e.g., polymethyl methacrylate - PMMA)

  • Solvent blend (e.g., 1:1 mixture of Methyl Ethyl Ketone and Toluene)

  • Plasticizer (e.g., Dibutyl phthalate)

  • Dispersing agent (optional)

  • Glass beakers and magnetic stirrer

  • High-speed disperser (optional, for larger batches)

  • Substrate for coating (e.g., steel or wood panels)

Procedure:

  • Dissolution of this compound:

    • In a glass beaker, accurately weigh the desired amount of this compound powder.

    • Add the solvent blend to the beaker while stirring with a magnetic stirrer. A typical starting concentration for the dye is 0.1-2.0% (w/w) of the total formulation.

    • Continue stirring until the dye is completely dissolved, which should result in a clear, intensely colored solution. Gentle warming (not exceeding 40°C) can aid dissolution.

  • Preparation of the Resin Solution:

    • In a separate beaker, dissolve the acrylic resin in the solvent blend. The resin concentration will depend on the desired viscosity and solid content of the final coating.

    • Add the plasticizer to the resin solution, typically at 5-15% of the resin weight, to improve flexibility.

  • Incorporation of the Dye Solution:

    • Slowly add the dissolved this compound solution to the acrylic resin solution under constant agitation.

    • If a dispersing agent is used, it should be added to the resin solution before the dye.

    • Continue mixing for at least 30 minutes to ensure homogeneity. For larger volumes, a high-speed disperser can be used for a shorter duration.

  • Application of the Coating:

    • Prepare the substrate by ensuring it is clean, dry, and free of grease or dust.

    • Apply the formulated coating to the substrate using a suitable method such as spray, dip, or brush coating.

    • Allow the coated substrate to air dry in a well-ventilated area. For optimal film formation, a curing step in an oven at a temperature compatible with the resin system may be required.

Protocol for Performance Evaluation of the Coating

The following protocols are based on ASTM standards to ensure standardized and reproducible testing of the coating's performance.

This test assesses the adhesion of the coating film to the substrate.[1][3][5][6]

Materials:

  • Cutting tool with multiple blades or a sharp utility knife

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • Illuminated magnifier

Procedure:

  • Make a series of six parallel cuts through the coating to the substrate, followed by another series of six cuts at a 90-degree angle to and across the first set, creating a cross-hatch pattern.

  • Apply the pressure-sensitive tape firmly over the cross-hatched area.

  • Within 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.

  • Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe flaking and detachment).

This test evaluates the resistance of the coating to degradation from UV light and moisture.[7][8][9][10][11]

Materials:

  • Accelerated weathering apparatus equipped with fluorescent UV lamps (UVA-340 lamps are recommended for simulating sunlight)

  • Coated test panels

Procedure:

  • Place the coated panels in the accelerated weathering chamber.

  • Set the exposure cycle. A common cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Periodically remove the panels (e.g., every 250 hours) and evaluate for changes in color (using a spectrophotometer), gloss, and any signs of degradation such as chalking or cracking.

  • Continue the exposure for a predetermined duration (e.g., 1000 hours) or until a significant change in properties is observed.

This method assesses the effect of various chemicals on the coating.[2][12][13][14]

Materials:

  • A range of test chemicals (e.g., household cleaners, solvents, acids, and bases)

  • Droppers or pipettes

  • Watch glasses or other suitable covers

  • Cotton balls or filter paper

Procedure:

  • Place a small amount of the test chemical onto the coated surface. For volatile chemicals, a saturated cotton ball can be used.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified period (e.g., 1 hour, 24 hours), remove the cover and the chemical residue with a clean cloth.

  • Examine the test area for any signs of discoloration, blistering, softening, or loss of adhesion.

  • Rate the resistance of the coating to each chemical based on the observed effects.

Visualizations

The following diagrams illustrate the logical workflow for developing and testing a new coating material incorporating this compound.

Coating_Development_Workflow cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing cluster_analysis Analysis & Optimization A Define Coating Requirements (e.g., substrate, application) B Select Resin System (e.g., Acrylic, Alkyd) A->B C Determine Solvent Blend B->C D Dissolve this compound C->D E Incorporate Dye into Resin D->E F Prepare Substrate E->F G Apply Coating F->G H Cure/Dry Film G->H I Adhesion Test (ASTM D3359) H->I J Lightfastness Test (ASTM G154) H->J K Chemical Resistance (ASTM D1308) H->K L Other Tests (e.g., Hardness, Flexibility) H->L M Analyze Results I->M J->M K->M L->M N Optimize Formulation? M->N N->A Yes O Final Formulation N->O No

Caption: Workflow for Coating Development and Testing.

Experimental_Logic start Start: New Coating Development formulation Formulation - Dissolve this compound - Prepare Resin Solution - Mix Components start->formulation application Application - Substrate Preparation - Coating Application - Curing formulation->application testing Performance Evaluation application->testing adhesion Adhesion (ASTM D3359) testing->adhesion lightfastness Lightfastness (ASTM G154) testing->lightfastness chemical Chemical Resistance (ASTM D1308) testing->chemical analysis Data Analysis & Interpretation adhesion->analysis lightfastness->analysis chemical->analysis decision Meets Requirements? analysis->decision end End: Finalized Formulation decision->end Yes reiterate Re-formulate decision->reiterate No reiterate->formulation

Caption: Logical Flow of Experiments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Solvent Orange 45 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Solvent Orange 45 in various organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a metal complex solvent dye known for its vibrant orange hue.[1] It is generally characterized by good solubility and miscibility in a range of organic solvents.[2] This dye is commonly used in applications such as wood stains, printing inks, paints, coatings, and plastic coloring.[3] It is insoluble in water and benzene.[4][5]

Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What are the initial troubleshooting steps?

A2: Incomplete dissolution can be addressed by first ensuring proper mixing technique. Instead of adding the powder directly to the bulk of the liquid, create a paste or slurry by gradually adding a small amount of the solvent to the dye powder while mixing thoroughly.[6] Once a smooth slurry is formed, it can be diluted with the remaining solvent. Additionally, gently heating the solvent while stirring can significantly improve solubility.[7]

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective strategy. If this compound has limited solubility in a non-polar solvent, the addition of a more polar co-solvent in which the dye is highly soluble (such as MEK or ethanol) can enhance the overall solvating power of the mixture.[7] It is advisable to start with small additions of the co-solvent and observe the effect on solubility.

Q4: Does temperature affect the solubility of this compound?

A4: Yes, temperature plays a crucial role. For many solvent dyes, increasing the temperature of the solvent will increase the rate of dissolution and the overall solubility.[8] It is recommended to heat the solvent to a moderate temperature (e.g., 40-60°C), being mindful of the solvent's boiling point and safety precautions, while dissolving the dye.[7]

Q5: Are there any additives that can enhance the solubility of organic dyes like this compound?

A5: While less common for solvent dyes compared to aqueous solutions, the use of surfactants or dispersing agents can sometimes be beneficial, particularly in complex formulations.[9] These additives can help to stabilize the dye molecules in the solvent and prevent aggregation.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents. This data can be used as a starting point for solvent selection and for preparing stock solutions.

SolventSolubility (g/L)
Alcohol (general term)500
Methyl Ethyl Ketone (MEK)500
1-Methoxy-2-propanol200
2-Ethoxyethanol200
Ethyl Acetate80
Toluene50
n-Propanol20

Data sourced from multiple suppliers and may vary slightly between batches.[4][10]

Experimental Protocols

Below are detailed protocols for experiments aimed at improving the solubility of this compound.

Protocol 1: Standard Dissolution Procedure

This protocol outlines the basic steps for dissolving this compound in a compatible organic solvent.

Materials:

  • This compound powder

  • Selected organic solvent (e.g., MEK, Ethanol)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Graduated cylinder

Procedure:

  • Weigh the desired amount of this compound powder.

  • Measure the required volume of the organic solvent.

  • Place the magnetic stir bar in the beaker and add the this compound powder.

  • Slowly add a small portion of the solvent to the powder while stirring to form a smooth paste. This prevents the formation of clumps.

  • Once a uniform paste is achieved, gradually add the remaining solvent while continuing to stir.

  • Continue stirring until the dye is completely dissolved. Gentle heating (40-50°C) can be applied if necessary to expedite the process.

  • Visually inspect the solution for any undissolved particles. If present, continue stirring or apply gentle heat.

Protocol 2: Improving Solubility with a Co-Solvent

This protocol describes how to use a co-solvent to enhance the solubility of this compound in a solvent where it has limited solubility.

Materials:

  • This compound powder

  • Primary organic solvent (with poor to moderate solubility)

  • Co-solvent (with high solubility, e.g., MEK)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Pipettes or graduated cylinders

Procedure:

  • Prepare a slurry of this compound in the primary solvent as described in Protocol 1.

  • While stirring the slurry, add the co-solvent dropwise or in small increments.

  • Observe the solution for any changes in clarity and color intensity, which would indicate improved dissolution.

  • Continue adding the co-solvent until the dye is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent for future reference.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound.

Issue 1: The dye precipitates out of solution after cooling.

  • Cause: The initial dissolution was likely achieved at an elevated temperature, and the solution became supersaturated upon cooling.

  • Solution:

    • Reheat the solution to redissolve the precipitate.

    • Consider adding a small amount of a co-solvent in which the dye is highly soluble to increase the overall solvent power of the system at room temperature.

    • Alternatively, prepare a more dilute solution that remains stable at room temperature.

Issue 2: The color of the solution appears dull or inconsistent.

  • Cause: This may be due to incomplete dissolution or the presence of impurities.

  • Solution:

    • Ensure the dye is fully dissolved by extending the stirring time or applying gentle heat.

    • Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any insoluble particles or impurities.

Issue 3: The dissolution process is very slow.

  • Cause: The solvent may not be optimal, or the mixing is insufficient.

  • Solution:

    • Increase the stirring speed to create more agitation.

    • Gently warm the solvent to increase the kinetic energy of the molecules.

    • If possible, switch to a solvent with a higher reported solubility for this compound (refer to the quantitative data table).

Visualized Workflows

The following diagrams illustrate the experimental workflow for improving solubility and a logical approach to troubleshooting common dissolution problems.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_optimization Optimization (if needed) cluster_final Final Solution start Start weigh_dye Weigh this compound start->weigh_dye create_slurry Create Slurry weigh_dye->create_slurry measure_solvent Measure Primary Solvent measure_solvent->create_slurry add_solvent Add Remaining Solvent & Stir create_slurry->add_solvent observe Observe for Complete Dissolution add_solvent->observe incomplete Incomplete Dissolution? observe->incomplete add_cosolvent Add Co-solvent incomplete->add_cosolvent Yes apply_heat Apply Gentle Heat incomplete->apply_heat Yes complete Complete Dissolution incomplete->complete No add_cosolvent->observe apply_heat->observe end End complete->end troubleshooting_workflow start Problem: Incomplete Dissolution check_mixing Was a slurry created first? start->check_mixing action_slurry Action: Re-prepare by creating a slurry. check_mixing->action_slurry No check_temp Is gentle heat being applied? check_mixing->check_temp Yes action_slurry->check_temp action_heat Action: Heat solvent to 40-60°C. check_temp->action_heat No check_solvent Is the solvent optimal? check_temp->check_solvent Yes success Problem Resolved action_heat->success action_cosolvent Action: Add a co-solvent (e.g., MEK). check_solvent->action_cosolvent No check_solvent->success Yes action_cosolvent->success

References

Preventing precipitation of Solvent Orange 45 in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Solvent Orange 45 in solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a metal-complex azo dye.[1][2] It is characterized by its orange shade and is used in various applications, including wood stains, printing inks, paints, coatings, and plastic coloring.[2][3] Chemically, it is a non-ionic compound, which contributes to its solubility in organic solvents.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in a range of organic solvents, including alcohols, ketones, and esters.[2] It is noted to be insoluble in water and benzene.[1]

Q3: What are the primary causes of this compound precipitation?

A3: Precipitation of this compound can be triggered by several factors:

  • Solvent Choice: Using a solvent in which the dye has low solubility.

  • Concentration: Exceeding the solubility limit of the dye in the chosen solvent, creating a supersaturated solution.

  • Temperature: A decrease in temperature can significantly lower the solubility of the dye.

  • Contamination: The presence of impurities, especially water, can reduce solubility.

  • pH Changes: Although a solvent dye, significant shifts in pH in certain systems can affect its stability.[1]

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to identifying and resolving issues with this compound precipitation during your experiments.

Issue 1: Precipitate Forms Immediately Upon Dissolving the Dye
Observation Potential Cause Recommended Action
The solution becomes cloudy or a solid precipitate forms instantly.Incorrect Solvent: The chosen solvent may have low solubility for this compound.Refer to the solubility data (Table 1) and select a solvent with higher solubility.
Supersaturated Solution: The concentration of the dye exceeds its solubility limit at the current temperature.Prepare a solution with a lower concentration of the dye. It is advisable to start with a concentration known to be below the solubility limit and gradually increase if necessary.
Low-Quality Solvent: The solvent may contain impurities, particularly water, which can significantly decrease the solubility of this compound.Use high-purity, anhydrous solvents.
Low Temperature: The temperature of the solvent is too low, reducing the dye's solubility.Gently warm the solvent before and during the dissolution of the dye. Maintain a consistent temperature.
Issue 2: Solution is Initially Clear but Precipitate Forms Over Time
Observation Potential Cause Recommended Action
A clear solution becomes cloudy or forms a precipitate after a period of storage.Temperature Fluctuations: A decrease in ambient temperature can cause the dye to precipitate out of a near-saturated solution.Store the solution in a temperature-controlled environment. Avoid storing solutions in areas with significant temperature swings.
Solvent Evaporation: Evaporation of the solvent increases the concentration of the dye, potentially leading to precipitation.Store the solution in a tightly sealed container to minimize solvent evaporation.
Photodegradation: Although this compound has good light fastness, prolonged exposure to light can potentially lead to degradation and precipitation in some solvent systems.Store the solution in an amber or opaque container to protect it from light.
Contamination: Introduction of contaminants (e.g., water from the atmosphere) during storage.Ensure the storage container is dry and tightly sealed.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolubility (g/L)Temperature (°C)
Methyl Ethyl Ketone (MEK)50020
Ethyl Alcohol500Not Specified
1-Methoxy-2-propanol200Not Specified
2-Ethoxyethanol200Not Specified
Ethyl Acetate80Not Specified
Toluene50Not Specified
n-Propanol20Not Specified

Note: The temperature for most of the solubility data was not specified in the available literature. It is crucial to determine the solubility at your specific working temperature experimentally.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

Objective: To prepare a stable solution of this compound and minimize the risk of precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous solvent of choice

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Heating mantle or water bath (optional)

  • Thermometer

Procedure:

  • Ensure all glassware is clean and thoroughly dry.

  • Measure the desired volume of the selected solvent into the volumetric flask.

  • If using heat, gently warm the solvent to the desired working temperature. Monitor the temperature with a thermometer.

  • Weigh the appropriate amount of this compound powder to achieve a concentration below the known solubility limit.

  • Slowly add the this compound powder to the solvent while continuously stirring with a magnetic stirrer.

  • Continue stirring until the dye is completely dissolved. Visually inspect for any undissolved particles.

  • If necessary, gentle heating can be maintained during dissolution, but do not exceed the recommended heat stability of the dye.

  • Once dissolved, allow the solution to cool to room temperature (if heated) and store in a tightly sealed, light-protected container.

Protocol 2: Determination of this compound Solubility at a Specific Temperature

Objective: To determine the approximate solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound powder

  • The specific solvent for testing

  • A series of small, sealable glass vials

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Micro-pipettes

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Label a series of vials with increasing concentrations of this compound.

  • Add a fixed volume of the solvent to each vial.

  • Accurately weigh and add progressively larger amounts of this compound to each vial.

  • Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature.

  • Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect each vial for undissolved powder. The highest concentration that results in a completely clear solution (no visible particles) is an approximation of the solubility limit.

  • For a more quantitative measurement, carefully filter the saturated solutions and determine the concentration of the dissolved dye using a pre-calibrated spectrophotometric method.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed issue When does precipitation occur? start->issue immediate Potential Causes: - Incorrect Solvent - Supersaturated Solution - Low-Quality Solvent - Low Temperature issue->immediate Immediately upon mixing over_time Potential Causes: - Temperature Fluctuations - Solvent Evaporation - Photodegradation - Contamination issue->over_time Over time in a clear solution action1 1. Verify Solvent Choice (Table 1) 2. Reduce Dye Concentration 3. Use High-Purity Solvent 4. Gently Warm Solvent immediate->action1 Solutions action2 1. Store at Constant Temperature 2. Use Tightly Sealed Containers 3. Protect from Light 4. Ensure Dry Storage over_time->action2 Solutions

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage prep1 Select High-Purity Anhydrous Solvent diss1 Add Solvent to Flask prep1->diss1 prep2 Clean and Dry Glassware prep2->diss1 prep3 Weigh Solvent Orange 45 diss3 Slowly Add Dye with Stirring prep3->diss3 diss2 Gently Warm Solvent (Optional) diss1->diss2 diss2->diss3 diss4 Continue Stirring Until Fully Dissolved diss3->diss4 store1 Cool to Room Temperature diss4->store1 store2 Store in Sealed, Light-Protected Container store1->store2

Caption: Standard experimental workflow for dissolving this compound.

References

Optimization of Solvent Orange 45 concentration for staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Solvent Orange 45.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a metal-complex solvent dye.[1][2] It belongs to the single azo class of dyes and is notable for its excellent solubility in a wide range of organic solvents and its compatibility with various synthetic and natural resins.[1][2][3] Its chemical structure includes a cobalt complex.[3][4]

Q2: What are the primary applications of this compound?

This compound is predominantly used in industrial applications for coloring.[4] These include:

  • Wood stains and coatings[1][5][6]

  • Printing inks[1][5][6]

  • Coloring for aluminum foil and other metals[5][6]

  • Leather and plastic coatings and finishes[1][5][6]

  • Stationery inks[1][5][6]

While it is a coloring agent, its use in specific biological staining protocols for research and drug development is not widely documented in scientific literature. Its properties suggest potential for non-aqueous staining procedures.

Q3: What are the key physical and chemical properties of this compound?

This compound is an orange or deep yellow powder.[3][7] It is insoluble in water and benzene.[3][7] Key properties are summarized in the table below.

PropertyValue
Appearance Orange Powder
CAS Number 13011-62-6
Molecular Formula C32H27CoN8O10
Molecular Weight 742.54 g/mol
Solubility in MEK (20°C) ≥ 500 g/L
Heat Resistance Stable up to 180 °C
Light Fastness 5-6 (on a scale of 1-8)
Acid Resistance 4 (on a scale of 1-5)
Alkali Resistance 5 (on a scale of 1-5)

Data compiled from multiple sources.[1][8][9]

Q4: In which solvents is this compound soluble?

As a solvent dye, it is designed to be soluble in organic solvents. It has high solubility in methyl ethyl ketone (MEK).[1][8] It is also generally soluble in other solvents such as alcohols, glycol ethers, and esters.[1] It is insoluble in water.[3][7]

Troubleshooting Guide

This guide addresses potential issues that may arise when preparing and using this compound solutions for staining applications.

Issue 1: Poor or Incomplete Dissolving of the Dye

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: Ensure you are using a recommended organic solvent such as methyl ethyl ketone (MEK), alcohols, or esters.[1] Avoid using water or non-polar solvents like benzene, in which it is insoluble.[3][7]

  • Possible Cause: The concentration of the dye is too high for the chosen solvent.

    • Solution: Try reducing the concentration of the dye in the solution. Gently warming the solution or using sonication can also aid in dissolution, but be mindful of the solvent's flashpoint and boiling point.[4]

Issue 2: Inconsistent or Weak Staining

  • Possible Cause: The staining solution has degraded.

    • Solution: Prepare fresh staining solutions. While this compound has good stability, prolonged storage in solution form, especially when exposed to light, can lead to degradation.

  • Possible Cause: The solvent is evaporating too quickly.

    • Solution: If using a highly volatile solvent, consider performing the staining in a controlled environment, such as a fume hood with reduced airflow, or use a solvent with a lower vapor pressure.

  • Possible Cause: The substrate is not compatible with the solvent.

    • Solution: Ensure the material or tissue you are staining is not adversely affected by the organic solvent used. The solvent must be able to penetrate the sample to deposit the dye.

Issue 3: Precipitation of the Dye on the Sample

  • Possible Cause: The staining solution was not properly filtered.

    • Solution: After dissolving the dye, filter the solution through a fine filter paper or a syringe filter to remove any undissolved microparticles.

  • Possible Cause: A change in solvent composition during the staining or washing steps.

    • Solution: If you are using a multi-step process with different solvents, ensure that this compound is soluble in all of them to prevent it from crashing out of the solution. If washing with a solvent in which the dye is insoluble (like water), ensure the initial staining solvent has been completely removed.

Experimental Protocols

Protocol: Preparation of a 1% (w/v) Stock Solution of this compound

  • Materials:

    • This compound powder

    • Methyl ethyl ketone (MEK) or another appropriate organic solvent

    • Glass beaker or flask

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Filter paper or syringe filter (e.g., 0.22 µm)

  • Procedure:

    • Weigh out 1.0 g of this compound powder and place it into a beaker containing approximately 80 mL of MEK.

    • Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved. This may take some time. Gentle warming can be applied if necessary, taking appropriate safety precautions.

    • Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of fresh MEK and add the rinsing to the volumetric flask to ensure all the dye is transferred.

    • Add MEK to the volumetric flask until the solution reaches the 100 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • For applications requiring high purity, filter the stock solution to remove any microparticulates.

    • Store the stock solution in a tightly sealed, light-protected container at room temperature.

Visual Guides

Staining_Workflow General Staining Workflow prep Prepare Staining Solution stain Staining prep->stain sample_prep Sample Preparation sample_prep->stain wash Washing/Differentiation stain->wash mount Mounting & Coverslipping wash->mount observe Observation mount->observe

Caption: A generalized workflow for a staining procedure.

Troubleshooting_Logic Troubleshooting Logic for Staining Issues start Staining Issue Observed check_solution Is the staining solution clear and fully dissolved? start->check_solution sol_no No check_solution->sol_no No sol_yes Yes check_solution->sol_yes Yes check_protocol Was the correct protocol followed? proto_no No check_protocol->proto_no No proto_yes Yes check_protocol->proto_yes Yes check_sample Is the sample quality adequate? sample_no No check_sample->sample_no No sample_yes Yes check_sample->sample_yes Yes remake_sol Remake staining solution. Filter before use. sol_no->remake_sol sol_yes->check_protocol review_proto Review and repeat protocol carefully. proto_no->review_proto proto_yes->check_sample improve_sample Improve sample preparation technique. sample_no->improve_sample consult Consult further documentation or support. sample_yes->consult

Caption: A decision tree for troubleshooting common staining problems.

References

Technical Support Center: C.I. Pigment Yellow 14 (C.I. 11700) Dispersion in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of C.I. Pigment Yellow 14 (C.I. 11700) in polymer matrices during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dispersion of C.I. 11700 in polymers.

Issue Potential Cause Recommended Solution
Poor Color Strength and Speckling Pigment agglomerates are not adequately broken down.- Increase shear forces during compounding by optimizing the screw design of the twin-screw extruder, specifically in the mixing section. - Increase the residence time of the material in the extruder. - Consider a pre-dispersion step, such as the in-situ coating strategy with a compatible wax.
Filter Clogging During Processing Large pigment agglomerates are present in the polymer melt.- Improve initial pigment dispersion through the use of appropriate wetting and dispersing agents. - Employ a surface modification technique on the pigment to improve compatibility with the polymer matrix. - Optimize processing temperature to ensure the polymer viscosity is low enough to facilitate pigment wetting.
Inconsistent Color in Final Product Uneven distribution of the pigment throughout the polymer matrix.- Ensure a homogenous pre-mix of the pigment and polymer powder before extrusion. - Utilize a twin-screw extruder with an optimized screw configuration for distributive mixing. - Verify the compatibility of the carrier resin with the base resin if using a masterbatch approach.[1]
Color Shift or Degradation The processing temperature is too high for the pigment's thermal stability.- C.I. 11700 has a heat resistance of up to 180-200°C. Ensure the processing temperature does not exceed this limit. - Minimize residence time at elevated temperatures to prevent thermal degradation of the pigment.
Streaking or Swirling Patterns Poor diffusion and solubility of the masterbatch in the final polymer.- Ensure the melt flow index (MFI) of the masterbatch carrier resin is compatible with the MFI of the bulk polymer.[1] - Increase back pressure during injection molding to enhance mixing.[1]

Frequently Asked Questions (FAQs)

1. What is C.I. Pigment Yellow 14 (C.I. 11700) and what are its key properties?

C.I. Pigment Yellow 14, also known as Benzidine Yellow, is a diarylide yellow pigment with the chemical formula C34H30Cl2N6O4. It is an organic pigment widely used in plastics and inks. Key properties include:

  • Appearance: Yellow powder

  • Solubility: Insoluble in water, slightly soluble in toluene.

  • Heat Resistance: Stable up to 180-200°C.

  • Chemical Class: Azo pigment.

2. What causes the aggregation of C.I. 11700 in polymers?

Pigment aggregation is primarily caused by intermolecular forces of attraction, such as van der Waals forces, between the fine pigment particles. This leads to the formation of larger agglomerates. Factors that contribute to aggregation include:

  • High pigment concentration: Increases the likelihood of particle-to-particle interactions.

  • Poor wetting: If the polymer melt does not effectively wet the surface of the pigment particles, they are more likely to stick together.

  • Incompatibility between the pigment and polymer: Differences in surface energy can promote pigment aggregation over dispersion in the polymer matrix.

  • Inadequate shear forces during processing: Insufficient mechanical energy to break down the agglomerates.

3. How can I prevent the aggregation of C.I. 11700 in my polymer system?

Several strategies can be employed to prevent aggregation:

  • Use of Dispersing Agents: These additives coat the surface of the pigment particles, reducing the attractive forces between them through steric or electrostatic hindrance.[1] Fatty acids and polyethylene waxes are examples of additives that can improve dispersion.[1]

  • Surface Modification of the Pigment: Treating the surface of the pigment can improve its compatibility with the polymer matrix, leading to better wetting and dispersion. An in-situ coating with a compatible wax, such as ethylene-vinyl acetate (EVA) wax, has been shown to be effective.[2]

  • Optimization of Processing Conditions: Utilizing high-shear mixing equipment, such as a twin-screw extruder, can provide the necessary mechanical energy to break down agglomerates.[3][4] Optimizing parameters like screw speed, temperature, and residence time is crucial.[3][4]

4. What are the advantages of using a twin-screw extruder for pigment dispersion?

Twin-screw extruders are highly effective for pigment dispersion due to their:

  • Excellent mixing capabilities: The intermeshing screws create high shear zones that can effectively break down pigment agglomerates.[3][4]

  • Modular screw design: The screw configuration can be tailored with different elements (e.g., kneading blocks, conveying elements) to optimize both distributive and dispersive mixing for a specific pigment-polymer system.[3]

  • Precise control over processing parameters: Temperature, screw speed, and throughput can be accurately controlled to achieve the desired level of dispersion.[4]

5. How can I quantitatively assess the dispersion of C.I. 11700 in my polymer samples?

Several methods can be used to quantify pigment dispersion:

  • Filter Pressure Value (FPV): This method assesses the degree of dispersion by measuring the pressure increase over a screen pack as the pigmented polymer is extruded. A lower FPV indicates better dispersion.

  • Color Strength Measurement: The color strength of a dispersed pigment can be compared to a standard. A higher color strength generally indicates better dispersion as more of the pigment's surface area is available for coloring. This can be measured using a spectrophotometer.

  • Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visually assess the size and distribution of pigment particles in the polymer matrix.

Quantitative Data on Anti-Aggregation Methods

The following table summarizes quantitative data on the effectiveness of an in-situ coating method for improving the dispersion of C.I. Pigment Yellow 14.

Table 1: Effect of In-situ Coating with EVA Wax on C.I. 11700 Dispersion Properties [2]

PropertyStandard C.I. 11700C.I. 11700 with In-situ EVA Wax CoatingImprovement
Filtration Time (s) >360013596.25% reduction
Filter Cake Water Content (%) 704327% reduction
Filter Pressure Value (MPa/g) 0.750.0692% reduction

Experimental Protocols

1. Protocol for In-situ Coating of C.I. 11700 with Ethylene-Vinyl Acetate (EVA) Wax [2]

This protocol describes a method to pre-disperse C.I. 11700 by coating it with EVA wax, which can improve its handling and dispersion in a polymer matrix.

  • Materials: C.I. Pigment Yellow 14, Ethylene-vinyl acetate (EVA) wax, deionized water.

  • Procedure:

    • Prepare an aqueous slurry of C.I. Pigment Yellow 14.

    • Heat the slurry to a temperature above the melting point of the EVA wax (e.g., 95°C).

    • Add the EVA wax to the heated pigment slurry under stirring. The mass ratio of pigment to wax can be optimized (e.g., 1:2.2).

    • Continue stirring for a set period (e.g., 1 hour) to ensure uniform coating of the pigment particles by the molten wax.

    • Cool the mixture to allow the wax to solidify on the pigment surface.

    • Filter the coated pigment and dry it. The resulting product is a pre-dispersed pigment that is easier to incorporate into a polymer matrix.

2. Protocol for Masterbatch Preparation using a Twin-Screw Extruder

This protocol outlines a general procedure for preparing a concentrated masterbatch of C.I. 11700 in a polymer like polyethylene.

  • Materials: C.I. Pigment Yellow 14 (pre-dispersed, if applicable), polymer carrier resin (e.g., LLDPE), dispersing agent (optional).

  • Equipment: Twin-screw extruder with a suitable screw configuration for pigment dispersion, gravimetric feeder, pelletizer.

  • Procedure:

    • Pre-mix the C.I. 11700 powder, polymer resin, and any additives in the desired ratio (e.g., 40% pigment loading).

    • Set the temperature profile of the twin-screw extruder appropriate for the carrier resin.

    • Calibrate the gravimetric feeder to deliver the pre-mixed powder to the extruder at a constant rate.

    • Set the screw speed to achieve adequate shear for pigment dispersion without excessive degradation of the polymer.

    • Extrude the molten compound through a die.

    • Cool the extrudate strands in a water bath.

    • Feed the cooled strands into a pelletizer to produce masterbatch pellets.

    • Analyze the resulting masterbatch for color strength and dispersion quality.

Visualizations

experimental_workflow cluster_preparation Pigment Preparation cluster_compounding Compounding cluster_analysis Analysis raw_pigment C.I. 11700 Powder surface_modification Surface Modification (e.g., In-situ Coating) raw_pigment->surface_modification dispersant_addition Addition of Dispersing Agent raw_pigment->dispersant_addition pre_mixing Pre-mixing with Polymer Resin surface_modification->pre_mixing dispersant_addition->pre_mixing extrusion Twin-Screw Extrusion pre_mixing->extrusion pelletizing Pelletizing extrusion->pelletizing masterbatch Masterbatch pelletizing->masterbatch dispersion_analysis Dispersion Analysis (FPV, Color Strength, Microscopy) masterbatch->dispersion_analysis

Caption: Experimental workflow for preparing and analyzing C.I. 11700 masterbatch.

Caption: Troubleshooting logic for addressing poor dispersion of C.I. 11700.

References

Technical Support Center: Troubleshooting Uneven Dyeing with Solvent Orange 45

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Solvent Orange 45.

Troubleshooting Guide: Uneven Dyeing

Uneven dyeing is a common issue that can manifest as patchiness, streaks, or color gradients on the substrate. This guide provides a systematic approach to identifying and resolving the root causes of uneven dyeing with this compound.

Question 1: What are the primary causes of uneven dyeing with this compound?

Answer:

Uneven dyeing with this compound, a metal-complex solvent dye, can stem from several factors related to the dye itself, the solvent, the substrate, and the experimental process. The most common causes include:

  • Poor Dye Solubility and Dispersion: The dye may not be fully dissolved or evenly dispersed in the solvent, leading to the formation of aggregates that deposit unevenly on the substrate.[1][2][3]

  • Incompatible Solvent System: The choice of solvent is critical. A solvent with poor compatibility for this compound can lead to precipitation or aggregation of the dye.[4][5][6][7]

  • Substrate Incompatibility and Surface Defects: The surface energy of the substrate may prevent uniform wetting by the dye solution.[8][9] Scratches, impurities, or variations in the substrate's surface chemistry can also lead to uneven dye uptake.[10][11]

  • Inadequate Process Control: Key process parameters such as temperature, pH, agitation, and the rate of dye addition can significantly impact the evenness of the dyeing.[2][10][12]

  • Dye Aggregation: At higher concentrations, this compound molecules may self-associate to form aggregates, which can lead to non-uniform coloring.[13][14][15][16][17]

Question 2: How can I systematically troubleshoot the cause of my uneven dyeing?

Answer:

A logical, step-by-step approach is the most effective way to identify the source of the problem. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow Troubleshooting Workflow for Uneven Dyeing start Uneven Dyeing Observed dye_prep Step 1: Evaluate Dye Solution - Check for visible particles - Test solubility and stability start->dye_prep solvent_check Step 2: Assess Solvent System - Verify solvent purity - Evaluate dye-solvent compatibility dye_prep->solvent_check Solution Appears Clear solution Implement Corrective Actions dye_prep->solution Particles/Precipitate Found substrate_eval Step 3: Examine Substrate - Inspect for surface defects - Measure surface energy solvent_check->substrate_eval Solvent is Pure & Compatible solvent_check->solution Impure or Incompatible Solvent process_review Step 4: Review Dyeing Process - Check temperature and pH control - Evaluate agitation and addition rate substrate_eval->process_review Substrate is Clean & Uniform substrate_eval->solution Surface Defects or Low Energy analysis Step 5: Analyze Dyed Substrate - Microscopic examination - Spectrophotometric analysis process_review->analysis Process Parameters are Optimal process_review->solution Process Deviations Identified analysis->solution Root Cause Confirmed

Caption: A step-by-step workflow for troubleshooting uneven dyeing.

FAQs: Specific Issues and Solutions

This section addresses frequently asked questions with specific, actionable advice.

Q1: My dye solution appears to have small particles, even after thorough mixing. What should I do?

A: This indicates a potential solubility or dispersion issue.

  • Verify Solvent Suitability: Ensure you are using a solvent in which this compound has high solubility. Refer to the solubility data table below.

  • Increase Temperature: Gently warming the solvent (within the dye's heat resistance limits) can improve solubility. This compound is stable up to 180°C.[18]

  • Use an Appropriate Dispersing Agent: For applications in plastics or coatings, a suitable dispersing agent can help prevent particle agglomeration.[1]

  • Filtration: Filter the dye solution through a fine filter to remove any undissolved particles before application.

Q2: The color is darker in some areas and lighter in others. How can I improve the levelness?

A: This "patchy" appearance often points to issues with dye migration and deposition.

  • Control the Rate of Dye Addition: Introduce the dye solution to the substrate gradually while ensuring continuous agitation. A rapid introduction can lead to localized high concentrations and uneven uptake.

  • Optimize Agitation: Ensure consistent and uniform agitation of the dye bath or the substrate to maintain a homogenous dye concentration and temperature throughout the process.

  • Introduce a Leveling Agent: A leveling agent can slow down the initial dye uptake and promote even distribution over the substrate surface.

  • Temperature Ramping: A slower, controlled increase in temperature to the target dyeing temperature can promote more even dye absorption.[2]

Q3: I am dyeing a plastic, and the color seems to be inconsistent between batches. What could be the cause?

A: Inconsistent coloring in plastics, such as in injection molding, can be due to several factors.[11][19][20][21]

  • Inconsistent Masterbatch Dispersion: Ensure the color masterbatch is thoroughly and consistently mixed with the base resin before processing.[3][22]

  • Processing Temperature Fluctuations: Variations in the barrel temperature of the injection molding machine can affect the melt viscosity and dye distribution.[11]

  • Moisture Content: Ensure that the plastic resin is adequately dried before processing, as moisture can affect the final color.[21]

  • Incompatible Additives: Other additives in the plastic formulation, such as plasticizers or lubricants, may interact with the dye and cause color variations.[3]

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
CAS Number13011-62-6[18][23]
Molecular FormulaC₁₆H₁₄N₄O₅ (as free dye)[18]
AppearanceDeep yellow/Orange Powder[18][23]
pH Value (in solution)6.0 - 8.0[23]
Heat ResistanceStable up to 180°C[18]
Light FastnessGood[4][7]
Water SolubilityInsoluble[18]
Benzene SolubilityInsoluble[18]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20°C)
Methyl Ethyl Ketone (MEK)> 500
Ethanol500
1-Methoxy-2-propanol200
2-Ethoxyethanol200
Ethyl Acetate80
N-propanol20
TolueneNot specified, but generally compatible

Note: This data is compiled from various supplier technical data sheets and may vary slightly between different product grades.

Experimental Protocols

Protocol 1: Assessing Dye Solution Stability

Objective: To determine if the this compound solution is stable under the experimental conditions.

Materials:

  • This compound

  • Selected solvent

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Filter paper (e.g., Whatman No. 1)

  • Funnel

  • Heating mantle (optional)

Procedure:

  • Prepare the dye solution at the intended experimental concentration.

  • Stir the solution for a set period (e.g., 30 minutes) at the intended experimental temperature.

  • Visually inspect the solution for any signs of precipitation or agglomeration.

  • Filter a known volume of the solution through a pre-weighed filter paper.

  • Dry the filter paper in an oven at a temperature below the boiling point of the solvent.

  • Weigh the dried filter paper. An increase in weight indicates the presence of undissolved dye.

  • For high-temperature applications, the solution can be heated in a sealed container to the target temperature, held for a specific duration, cooled, and then filtered to check for thermal instability.[1]

Protocol 2: Microscopic Examination of Dyed Substrate

Objective: To visually assess the uniformity of dye distribution on the substrate at a microscopic level.

Materials:

  • Dyed substrate sample

  • Microscope with a digital camera (optical or scanning electron microscope)

  • Microscope slides and cover slips (if applicable)

Procedure:

  • Carefully cut a small, representative section of the dyed substrate.

  • Mount the sample on a microscope slide. For uneven surfaces, a scanning electron microscope (SEM) may provide better topographical detail.

  • Using the microscope, examine the surface of the sample at various magnifications.

  • Look for:

    • Large dye aggregates or particles on the surface.

    • Areas of high and low color intensity.

    • Correlation between surface features (e.g., scratches, pores) and dye distribution.

  • Capture images of representative areas to document the findings.

MicroscopicAnalysis Microscopic Analysis Workflow start Obtain Dyed Sample prep_sample Prepare Sample for Microscopy (e.g., sectioning, mounting) start->prep_sample optical_microscopy Optical Microscopy - Observe color distribution - Identify large aggregates prep_sample->optical_microscopy sem Scanning Electron Microscopy (SEM) - High-resolution surface imaging - Correlate topography with dye location prep_sample->sem analysis Analyze Images - Map areas of unevenness - Identify potential causes optical_microscopy->analysis sem->analysis report Report Findings analysis->report

References

Technical Support Center: Enhancing the Lightfastness of Solvent Orange 45 in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the lightfastness of Solvent Orange 45 in coating formulations. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the product development lifecycle.

Troubleshooting Guide

This guide is designed to help you navigate and resolve specific issues that may arise during your experiments with this compound and light stabilizers.

Issue Potential Cause Recommended Solution
Poor lightfastness despite the addition of a UV absorber. The UV absorber's protection may not be sufficient on its own. It primarily filters UV light but does not inhibit photo-oxidation initiated by visible light.Combine the UV absorber with a Hindered Amine Light Stabilizer (HALS). HALS are radical scavengers that inhibit degradation pathways, offering a synergistic effect with UV absorbers.[1]
The light stabilizer is not dissolving in the solvent system. The polarity of the light stabilizer may be incompatible with the chosen solvent.Select a light stabilizer specifically designed for your solvent system (e.g., a more non-polar HALS for a non-polar solvent). Some manufacturers offer liquid or pre-dissolved stabilizer blends.
The coating's color shifts immediately after adding the light stabilizer. Some light stabilizers, particularly certain types of UV absorbers, can have a slight inherent color that can affect the final shade of the coating.Choose a light stabilizer with low initial color. Consult the technical data sheets of different products for information on their color contribution.
The coating's gloss is reduced after adding the light stabilizer. The light stabilizer may have limited compatibility with the resin system, leading to haze or reduced gloss.Ensure the chosen light stabilizer is fully compatible with the coating's binder system. Test different stabilizers at varying concentrations to find the optimal balance of performance and appearance.
The lightfastness improvement is not as significant as expected. The concentration of the light stabilizer may be too low, or the chosen stabilizer may not be the most effective for the specific resin and dye combination.Increase the concentration of the light stabilizer within the manufacturer's recommended range. Experiment with different types of UV absorbers and HALS, or a combination of both, to find the most effective stabilization package.
The coating is showing signs of cracking or chalking after light exposure. This indicates degradation of the polymer binder itself, not just the dye.While UV absorbers and HALS primarily protect the dye, they also contribute to the overall stability of the coating. Ensure you are using a robust binder system suitable for the intended application and that the light stabilizer package is optimized to protect both the dye and the resin.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a metal-complex solvent dye.[2][3] It is used in a variety of applications, including wood stains, printing inks, aluminum foil coloring, and coatings for leather and plastic.[2][4]

What is the inherent lightfastness of this compound?

Technical data sheets for this compound typically report a lightfastness rating of 5-6 on the Blue Wool Scale.[4][5][6] A rating of 8 is considered the most lightfast. This indicates that while it has good lightfastness, it may not be sufficient for applications requiring very high durability.

How do UV absorbers work?

UV absorbers are organic molecules that preferentially absorb harmful ultraviolet radiation and dissipate it as less harmful thermal energy.[7] This protects the dye and the polymer binder from the damaging effects of UV light.

How do Hindered Amine Light Stabilizers (HALS) work?

HALS are radical scavengers. They do not absorb UV radiation but instead inhibit the degradation of the coating by trapping free radicals that are formed during photo-oxidation.[1]

Can I use a UV absorber and HALS together?

Yes, in fact, it is highly recommended. The combination of a UV absorber and a HALS often provides a synergistic effect, offering superior protection compared to using either additive alone.[1]

What are the key considerations when selecting a light stabilizer?

When choosing a light stabilizer, consider the following:

  • Compatibility: Ensure it is soluble and compatible with your solvent and resin system.

  • Effectiveness: The stabilizer should be effective in the UV region where the dye and binder are most susceptible to degradation.

  • Low Color: The stabilizer should have minimal impact on the initial color of your coating.

  • Volatility: Low volatility is important to ensure the stabilizer remains in the coating film over time.

  • Thermal Stability: The stabilizer must be able to withstand the curing temperatures of your coating system.

How can I test the lightfastness of my coating?

Accelerated weathering tests are commonly used to evaluate the lightfastness of coatings. These tests use specialized equipment, such as Xenon arc or QUV testers, to simulate the effects of sunlight and moisture in a compressed timeframe.[8][9] The change in color is typically measured using a spectrophotometer and expressed as a Delta E (ΔE*) value.

Data Presentation

The following tables provide an illustrative example of the kind of data you should aim to generate when testing the effectiveness of light stabilizers with this compound.

Table 1: Lightfastness Improvement with Different Stabilizer Systems

FormulationStabilizer SystemStabilizer Concentration (% on resin solids)Blue Wool Scale Rating
ControlNone0%5
AUV Absorber (Benzotriazole type)1.0%6
BHALS (Low molecular weight)1.0%6
CUV Absorber + HALS (1:1 ratio)2.0%7-8

Table 2: Color Change (ΔE) after 1000 hours of Accelerated Weathering*

FormulationStabilizer SystemΔE* (Color Change)
ControlNone10.5
AUV Absorber (Benzotriazole type)4.2
BHALS (Low molecular weight)5.1
CUV Absorber + HALS (1:1 ratio)1.8

Experimental Protocols

Protocol for Evaluating the Lightfastness of a Coating Containing this compound

1. Materials and Equipment:

  • This compound

  • Coating resin (e.g., acrylic, alkyd, polyurethane)

  • Appropriate solvents

  • UV Absorber (e.g., a benzotriazole or triazine type)

  • Hindered Amine Light Stabilizer (HALS)

  • Test panels (e.g., aluminum, steel, or wood)

  • Film applicator (e.g., bird applicator)

  • Spectrophotometer

  • Accelerated weathering chamber (Xenon arc or QUV)

2. Formulation Preparation:

  • Prepare a masterbatch of the coating formulation containing the resin, solvents, and this compound at the desired concentration.

  • Divide the masterbatch into separate containers for the control and each test formulation.

  • To the test formulations, add the light stabilizer(s) at the desired concentrations (e.g., 1%, 2% based on resin solids). Ensure the stabilizers are completely dissolved.

3. Panel Preparation:

  • Clean and prepare the test panels according to standard procedures for the chosen substrate.

  • Apply the coatings to the test panels using a film applicator to ensure a consistent and uniform film thickness.

  • Allow the coated panels to cure according to the resin manufacturer's recommendations.

4. Initial Color Measurement:

  • Using a spectrophotometer, measure the initial color of each cured panel. Record the CIELAB values (L, a, b*).

5. Accelerated Weathering:

  • Place the coated panels in an accelerated weathering chamber.

  • Set the test parameters according to a relevant standard, such as ASTM G155 for Xenon arc exposure or ASTM G154 for fluorescent UV exposure. A common cycle involves alternating periods of UV exposure and moisture.

6. Periodic Evaluation:

  • At predetermined intervals (e.g., 250, 500, 1000 hours), remove the panels from the weathering chamber.

  • Measure the color of the exposed area of each panel using the spectrophotometer.

  • Calculate the color change (ΔE) for each panel at each interval using the formula: ΔE = [(ΔL)^2 + (Δa)^2 + (Δb*)^2]^0.5

7. Data Analysis and Reporting:

  • Plot the ΔE* values as a function of exposure time for each formulation.

  • Compare the performance of the different light stabilizer systems to the control.

  • Optionally, assess other properties such as gloss retention and the appearance of any defects (e.g., cracking, chalking).

Visualizations

Troubleshooting_Workflow start Start: Poor Lightfastness of this compound Coating check_stabilizer Is a light stabilizer currently being used? start->check_stabilizer add_stabilizer Add a light stabilizer system. Start with a UV absorber or HALS, or a combination. check_stabilizer->add_stabilizer No is_combination Is a combination of UV absorber and HALS being used? check_stabilizer->is_combination Yes evaluate_performance Evaluate performance through accelerated weathering tests. add_stabilizer->evaluate_performance check_concentration Is the lightfastness improvement still insufficient? evaluate_performance->check_concentration add_synergist Combine UV absorber with HALS for synergistic effect. is_combination->add_synergist No check_compatibility Are there issues with solubility, color shift, or gloss reduction? is_combination->check_compatibility Yes add_synergist->evaluate_performance troubleshoot_compatibility Troubleshoot Compatibility: - Check solvent compatibility. - Select low-color stabilizer. - Verify resin compatibility. check_compatibility->troubleshoot_compatibility Yes check_compatibility->check_concentration No troubleshoot_compatibility->evaluate_performance optimize_concentration Optimize Stabilizer System: - Increase stabilizer concentration. - Test different types of UV absorbers/HALS. check_concentration->optimize_concentration Yes end_good End: Lightfastness Goal Achieved check_concentration->end_good No optimize_concentration->evaluate_performance

Caption: Troubleshooting workflow for enhancing the lightfastness of this compound.

Light_Stabilization_Mechanism cluster_coating Coating Surface cluster_protection Light Stabilizer Protection uv_light UV Light uv_absorber UV Absorber uv_light->uv_absorber Absorbed dye_polymer This compound & Polymer Binder uv_light->dye_polymer Causes Degradation uv_absorber->dye_polymer Protects heat Dissipated as Heat uv_absorber->heat hals HALS degradation Photo-oxidation (Free Radicals) hals->degradation Scavenges Radicals dye_polymer->degradation

Caption: Mechanism of light stabilization in coatings with UV absorbers and HALS.

References

Solvent Orange 45 stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Solvent Orange 45 in acidic and basic media. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this dye.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under different pH conditions?

This compound, a metal-complex azo dye, exhibits varying stability depending on the pH of the medium. It is reported to have good stability in mildly basic solutions but can undergo chemical changes in acidic environments.[1][2][3]

Q2: I observed a color change when I dissolved this compound in an acidic solution. Is this normal?

Yes, this is a known characteristic of this compound. In a 5% hydrochloric acid solution, the dye's color changes to green.[1][2][3] This indicates a structural change in the dye molecule, possibly related to protonation or a degradation process initiated by the acidic conditions.

Q3: What happens to this compound in a basic medium?

This compound is reported to have good stability in a 5% sodium carbonate solution, which is a basic medium.[1][2][3] This suggests that under moderately alkaline conditions, the dye is less prone to degradation.

Q4: What are the likely degradation products of this compound in acidic or basic media?

While specific degradation products for this compound are not extensively documented in publicly available literature, the degradation of azo dyes typically proceeds via the cleavage of the azo bond (-N=N-). This reductive cleavage leads to the formation of aromatic amines.[4][5][6][7] Given the structure of this compound, which is formed from 2-Amino-4-nitrophenol and 3-Oxo-N-phenylbutanamide, its degradation would likely produce derivatives of these precursor molecules.

Q5: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of this compound:

  • pH: As discussed, the dye is more susceptible to change in acidic conditions.

  • Temperature: High temperatures can accelerate degradation processes. This compound is noted to be stable up to 180°C.[1][2][3]

  • Presence of reducing or oxidizing agents: Strong oxidizing and reducing agents are incompatible with this compound and can lead to its decomposition.

  • Light exposure: Like many dyes, prolonged exposure to high-intensity light, especially UV radiation, can cause photodegradation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected color change of the dye solution. The pH of your solution may be acidic.1. Measure the pH of your solution. 2. If acidic, consider if this is intended for your experiment. The green color in strong acid is a known property. 3. If the color change is undesirable, adjust the pH to neutral or slightly basic conditions using a suitable buffer.
Loss of color or fading of the dye over time. Degradation of the dye due to pH, light, or chemical incompatibility.1. Check pH: Ensure the pH is within a stable range (neutral to slightly basic). 2. Protect from Light: Store solutions in amber vials or protect from direct light. 3. Review Components: Check for the presence of strong oxidizing or reducing agents in your formulation.
Inconsistent results in colorimetric assays. Instability of the dye under your experimental conditions.1. Run a stability check: Prepare your this compound solution and measure its absorbance over your experimental timeframe at relevant pH values and temperatures. 2. Use fresh solutions: Prepare dye solutions fresh before each experiment to minimize degradation. 3. Control pH: Use a stable buffer system to maintain a consistent pH throughout your assay.

Quantitative Data Summary

The available data on the stability of this compound is primarily qualitative. The following table summarizes these reported observations.

Condition Observation Reference
5% Sodium Carbonate (Basic)Good stability[1][2][3]
5% Hydrochloric Acid (Acidic)Color changes to green[1][2][3]
TemperatureStable at 180°C[1][2][3]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a method to quantitatively assess the stability of this compound across a range of pH values using UV-Vis spectrophotometry.

Materials:

  • This compound

  • A suitable organic solvent for initial stock solution (e.g., ethanol)

  • Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 11)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable organic solvent to create a concentrated stock solution.

  • Prepare test solutions: For each pH value to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute with the corresponding buffer solution to a final concentration suitable for spectrophotometric analysis (i.e., yielding an absorbance in the range of 0.1 - 1.0 at the λmax).

  • Initial Absorbance Measurement (T=0): Immediately after preparation, measure the UV-Vis absorbance spectrum (e.g., from 300 to 700 nm) of each test solution to determine the initial absorbance at the maximum wavelength (λmax).

  • Incubation: Store the test solutions under controlled conditions (e.g., constant temperature, protected from light).

  • Time-course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each test solution and measure its UV-Vis absorbance spectrum.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of time for each pH value.

    • Calculate the percentage of dye remaining at each time point relative to the initial absorbance.

    • The rate of degradation can be determined by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

Visualizations

G cluster_acid Acidic Conditions (e.g., HCl) SolventOrange45_acid This compound (Orange) Protonation Protonation of Azo Linkage SolventOrange45_acid->Protonation H+ Cleavage_acid Reductive Cleavage Protonation->Cleavage_acid Reduction AromaticAmines_acid Aromatic Amines (e.g., Amino-nitrophenol and Phenylbutanamide derivatives) Cleavage_acid->AromaticAmines_acid

Caption: Hypothetical degradation pathway of this compound in acidic media.

G cluster_base Strong Basic Conditions (e.g., high NaOH conc.) SolventOrange45_base This compound (Orange) Deprotonation Potential Deprotonation SolventOrange45_base->Deprotonation OH- Cleavage_base Reductive Cleavage (if conditions are harsh enough) Deprotonation->Cleavage_base AromaticAmines_base Aromatic Amines Cleavage_base->AromaticAmines_base

Caption: Potential degradation pathway of this compound under harsh basic conditions.

G Start Start: Prepare this compound Solution PrepareSamples Prepare Samples at Different pH Values Start->PrepareSamples MeasureInitial Measure Initial Absorbance (T=0) PrepareSamples->MeasureInitial Incubate Incubate Under Controlled Conditions MeasureInitial->Incubate MeasureTime Measure Absorbance at Time Intervals Incubate->MeasureTime Analyze Analyze Data (Plot Abs vs. Time, Determine Kinetics) MeasureTime->Analyze End End: Determine Stability Profile Analyze->End

Caption: Experimental workflow for assessing the pH stability of this compound.

References

Overcoming matrix interference in Solvent Orange 45 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interference during the analysis of Solvent Orange 45.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: I am observing significant signal suppression or enhancement for this compound when analyzing my samples compared to my standards prepared in a clean solvent. What is causing this?

A1: This phenomenon is likely due to matrix effects, where components in your sample matrix interfere with the analysis of this compound.[1][2] These interferences can occur during sample preparation, chromatography, or ionization in the mass spectrometer.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Ion Suppression/Enhancement in Mass Spectrometry Components in the sample matrix co-eluting with this compound can affect its ionization efficiency.[2][3] To mitigate this, improve chromatographic separation to resolve the analyte from interfering compounds.[3] Alternatively, sample dilution can reduce the concentration of interfering substances.[4]
Co-eluting Contaminants The sample matrix may contain compounds that have similar retention times to this compound, leading to overlapping peaks and inaccurate quantification.[3] Optimize your chromatographic method (e.g., adjust the gradient, change the column) to improve separation.
Non-specific Binding Proteins, lipids, or other macromolecules in the sample can bind to the analyte, preventing its accurate measurement.[1] Employ sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove these interfering components.[1][5]

Q2: My recovery of this compound is consistently low after sample preparation. How can I improve this?

A2: Low recovery is often due to incomplete extraction of the analyte from the sample matrix or loss of the analyte during cleanup steps.

Troubleshooting Steps:

Troubleshooting StepDescription
Optimize Extraction Solvent Ensure the solvent used for extraction is appropriate for both this compound and the sample matrix. This compound is soluble in alcohols, ketones, and esters.[6][7] Experiment with different solvent polarities and mixtures to maximize extraction efficiency.
Increase Extraction Efficiency Techniques like sonication, vortexing, or increasing the extraction time can improve the recovery of the analyte from the sample matrix.[8]
Evaluate Cleanup Step If using Solid Phase Extraction (SPE), ensure the chosen sorbent and elution solvent are optimal for this compound. Break-through of the analyte during loading or incomplete elution can lead to low recovery. Perform experiments to test different SPE cartridges and elution protocols.
Matrix-Matched Calibrants To compensate for matrix effects that can appear as low recovery, prepare calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure as the samples.[1][4]

Q3: I am observing extraneous peaks in my chromatogram that are interfering with the peak for this compound. What is their origin?

A3: Extraneous peaks can originate from the sample matrix, contaminated solvents or reagents, or carryover from previous injections.

Solutions:

  • Analyze a Blank Matrix: Inject an extract of a blank sample matrix (a sample that does not contain this compound) to identify peaks originating from the matrix itself.

  • Check Solvents and Reagents: Run a blank with your solvents and reagents to ensure they are not contaminated.

  • Implement a Column Wash: After each injection, especially of a high-concentration sample, run a wash cycle with a strong solvent to clean the column and injection port to prevent carryover.

  • Improve Sample Cleanup: Utilize more rigorous sample cleanup methods like SPE to remove interfering compounds before analysis.[5]

Experimental Protocols

While specific protocols for every matrix are beyond the scope of this guide, the following are general methodologies that can be adapted for the analysis of this compound.

General Sample Preparation: Solid Phase Extraction (SPE)

SPE is a common technique to clean up complex samples and concentrate the analyte of interest.

  • Sample Pre-treatment: Homogenize solid samples. For liquid samples, adjust the pH if necessary to ensure this compound is in a neutral form for optimal retention on a reverse-phase sorbent.

  • Column Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or methyl ethyl ketone).[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.[8]

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the separation and quantification of this compound.

ParameterExample Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher concentration of Mobile Phase A, and gradually increase the concentration of Mobile Phase B over the course of the run to elute this compound. A post-run equilibration step is necessary.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis Detector (set at the maximum absorbance wavelength of this compound) or Mass Spectrometer (for higher selectivity and sensitivity).

Quantitative Data Summary

The following table provides an example of the type of data that should be generated during method validation. These values are illustrative and will vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterTypical Expected ValuePurpose
Recovery 80-120%To assess the efficiency of the extraction procedure.[9]
Limit of Detection (LOD) Analyte DependentThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) Analyte DependentThe lowest concentration of the analyte that can be accurately and precisely quantified.
Linearity (r²) > 0.99To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.
Precision (%RSD) < 15%To measure the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting matrix interference in this compound analysis.

MatrixInterferenceWorkflow Start Start: Poor Analytical Result (Low Recovery, Signal Suppression/Enhancement) CheckMethod Step 1: Verify Analytical Method - Check instrument performance with pure standards - Ensure proper chromatographic conditions Start->CheckMethod MethodOK Method Performance OK? CheckMethod->MethodOK FixMethod Action: Troubleshoot Instrument/Method - Calibrate instrument - Optimize chromatography MethodOK->FixMethod No SamplePrep Step 2: Evaluate Sample Preparation - Assess extraction efficiency - Review cleanup procedure MethodOK->SamplePrep Yes FixMethod->CheckMethod PrepOK Sample Prep Effective? SamplePrep->PrepOK OptimizePrep Action: Optimize Sample Preparation - Test different extraction solvents/techniques - Evaluate alternative cleanup (e.g., SPE, LLE) PrepOK->OptimizePrep No MatrixEffect Step 3: Address Matrix Effects - Signal suppression/enhancement still observed PrepOK->MatrixEffect Yes OptimizePrep->SamplePrep Mitigation Action: Implement Mitigation Strategy - Dilute sample extract - Use matrix-matched standards - Employ internal standards MatrixEffect->Mitigation End End: Accurate & Reliable Results Mitigation->End

Troubleshooting workflow for matrix interference.

References

Technical Support Center: Refining the Purification of C.I. 11700

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process for synthesized C.I. 11700 (Pigment Yellow 3). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during the purification of C.I. 11700.

Question 1: My synthesized C.I. 11700 is a dull or brownish-yellow instead of a vibrant yellow. What could be the cause, and how can I fix it?

Answer: A dull or off-color appearance in your synthesized C.I. 11700 is typically indicative of impurities. The most common culprits are unreacted starting materials, byproducts from the azo coupling reaction, or degradation products.

  • Unreacted Starting Materials: Incomplete diazotization of the aromatic amine or unreacted acetoacetanilide coupling agent can lead to a discolored product.

  • Azo Coupling Byproducts: Azo coupling reactions can sometimes yield isomeric or polymeric byproducts, which are often brown and tar-like.[1] This can be exacerbated by improper temperature control during the reaction.

  • Degradation: C.I. 11700, like many organic pigments, can degrade if exposed to excessive heat or harsh pH conditions during synthesis or workup.

Solution Workflow:

Caption: Troubleshooting workflow for an off-color C.I. 11700 product.

To address this, a thorough purification process is necessary. Recrystallization is often the first and most effective step. If recrystallization does not yield a product of the desired color and purity, column chromatography can be employed for further separation.

Question 2: I'm having difficulty purifying C.I. 11700 by recrystallization. The yield is very low, or the product doesn't seem much purer. What am I doing wrong?

Answer: Challenges with recrystallization are common and can often be resolved by optimizing the solvent system and procedure. C.I. 11700 is known to be soluble in heated ethanol and acetone.[2] A mixed solvent system can often provide the ideal solubility characteristics for effective recrystallization.

Common Pitfalls and Solutions:

Issue Possible Cause Solution
Low Recovery Using too much solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
The compound is too soluble in the chosen solvent even at low temperatures.Consider a mixed solvent system. For example, dissolve the pigment in a minimal amount of hot ethanol or acetone (good solvent) and then add a "bad" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Low Purity Incomplete removal of impurities.Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.
Co-precipitation of impurities.Slow cooling is crucial. If impurities have similar solubility, a second recrystallization may be necessary.

Question 3: I am trying to use column chromatography to purify C.I. 11700, but I am not getting good separation. What stationary and mobile phases are recommended?

Answer: For the column chromatography of moderately polar organic pigments like C.I. 11700, silica gel is a suitable stationary phase. The choice of mobile phase is critical for achieving good separation. A solvent system with tunable polarity is generally most effective.

Recommended Approach:

  • Stationary Phase: Silica gel (60-120 mesh) is a good starting point for gravity column chromatography.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is recommended. A good starting point is a gradient elution, beginning with a low polarity mixture and gradually increasing the polarity. For example:

    • Start with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the proportion of ethyl acetate (e.g., to 8:2, 7:3, and so on).

The optimal solvent ratio will depend on the specific impurities present in your crude product. It is highly recommended to first perform Thin Layer Chromatography (TLC) with various solvent systems to identify the best eluent for separating your desired compound from its impurities.

Logical Workflow for Column Chromatography:

G A Crude C.I. 11700 B Perform TLC with various solvent systems A->B C Identify optimal eluent for separation B->C D Pack column with silica gel C->D E Load crude product onto column D->E F Elute with the chosen solvent system E->F G Collect fractions F->G H Analyze fractions for purity (e.g., by TLC) G->H I Combine pure fractions and evaporate solvent H->I J Pure C.I. 11700 I->J

Caption: Step-by-step workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized C.I. 11700?

A1: The most common impurities arise from the starting materials and side reactions during the azo coupling process. These can include:

  • Unreacted 2-chloro-4-nitroaniline: The starting amine for the diazotization.

  • Unreacted N-(2-chlorophenyl)-3-oxobutanamide (acetoacet-o-chloroanilide): The coupling component.

  • Phenolic byproducts: Formed from the decomposition of the diazonium salt, especially if the reaction temperature is not kept low.[1]

  • Triazenes: Resulting from the reaction of the diazonium salt with unreacted primary or secondary amines.[1]

  • Isomeric azo compounds: Coupling at positions other than the desired one on the acetoacetanilide.

Q2: How can I assess the purity of my C.I. 11700 sample?

A2: Several analytical techniques can be used to assess the purity of your synthesized pigment:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to broaden and depress the melting point. The reported melting point for C.I. 11700 is around 258 °C.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analyzing organic pigments.[3][4][5][6][7]

  • Spectroscopy (UV-Vis, FT-IR): Can be used to confirm the identity of the compound and may reveal the presence of certain impurities if their spectra do not overlap significantly with that of C.I. 11700.

Q3: Can you provide a starting protocol for the purification of C.I. 11700 by recrystallization?

A3: The following is a general protocol that can be optimized for your specific needs.

Experimental Protocol: Recrystallization of C.I. 11700

  • Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point. C.I. 11700 is soluble in hot ethanol and less soluble in water.

  • Dissolution: In an Erlenmeyer flask, add the crude C.I. 11700. Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly and persistently cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Quantitative Data (Illustrative Example):

ParameterValue
Starting amount of crude C.I. 117005.0 g
Volume of ethanol used for dissolution~50-70 mL
Volume of water added to induce crystallization~15-25 mL
Purity of crude product (by HPLC)~85%
Amount of recrystallized C.I. 117003.8 g
Purity of recrystallized product (by HPLC)>98%
Recovery Yield 76%

Note: The exact solvent volumes and recovery yield will vary depending on the initial purity of your crude product.

Purity Assessment Workflow:

G A Purified C.I. 11700 Sample B Prepare sample solution in a suitable solvent (e.g., THF, DMF) A->B C Perform TLC analysis B->C D Perform Melting Point Analysis B->D E Perform HPLC Analysis B->E F Single spot on TLC? C->F G Sharp melting point? D->G H Single major peak in HPLC? E->H I High Purity Confirmed F->I Yes J Further Purification Required F->J No G->I Yes G->J No H->I Yes H->J No

Caption: A logical workflow for the purity assessment of C.I. 11700.

References

Adjusting pH for optimal Solvent Orange 45 performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the performance of Solvent Orange 45 by adjusting the pH of their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for optimal performance of this compound?

A1: The recommended pH for this compound is between 6.0 and 8.0.[1] Operating within this range ensures color stability, optimal solubility, and consistent performance.

Q2: How does pH affect the color of this compound?

A2: The pH of the solution can significantly impact the color of this compound. In highly acidic conditions, such as in a 5% hydrochloric acid solution, the dye can exhibit a greenish hue.[2][3] Within the optimal pH range of 6.0-8.0, the dye maintains its characteristic orange shade. Extreme deviations outside this range can lead to undesirable color shifts and degradation of the dye.

Q3: What happens if the pH of my this compound solution is outside the optimal range?

A3: If the pH is too low (acidic), you may observe a color shift towards green, and potentially a decrease in solubility, which could lead to precipitation of the dye.[2][3] If the pH is too high (alkaline), the stability of the dye may be compromised over time, although it is reportedly stable in a 5% sodium carbonate solution.[2][3] For optimal and consistent results, it is crucial to maintain the pH within the recommended 6.0-8.0 range.[1]

Q4: Can I use standard aqueous acids and bases to adjust the pH of my solvent-based dye solution?

A4: It is generally not recommended to use aqueous acids and bases in non-aqueous solvent systems, as they can introduce water, which may affect the solubility and performance of this compound. It is best to use organic acids and bases that are soluble in your chosen solvent. For example, you can use an organic acid like p-toluenesulfonic acid or a base like triethylamine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Color of the solution appears greenish. The pH of the solution is too acidic (below 6.0).[2][3]Adjust the pH to the 6.0-8.0 range by adding a suitable organic base (e.g., triethylamine) dropwise while monitoring the pH.
The dye is precipitating out of the solution. The pH is outside the optimal range, affecting the dye's solubility.Verify the pH of your solution. Adjust it to be within the 6.0-8.0 range. Ensure that the solvent system is appropriate for this compound.
Inconsistent color between batches. Variation in the pH of the solvent or other components.Standardize the pH of all components before mixing. Implement a quality control step to measure and adjust the pH of each batch to be within the 6.0-8.0 range.
The color fades over time. The pH may be too high or too low, leading to dye degradation.Ensure the final formulation is buffered to maintain a stable pH within the optimal range of 6.0-8.0.

Experimental Protocols

Protocol for pH Adjustment and Performance Evaluation of this compound

This protocol outlines the methodology for adjusting the pH of a this compound solution and evaluating its performance.

Materials:

  • This compound

  • Organic solvent (e.g., ethanol, methyl ethyl ketone)

  • Organic acid (e.g., p-toluenesulfonic acid solution in the chosen solvent)

  • Organic base (e.g., triethylamine solution in the chosen solvent)

  • pH meter with a solvent-resistant electrode

  • Spectrophotometer

  • Glass beakers and stirring equipment

Procedure:

  • Prepare a stock solution: Dissolve a known concentration of this compound in the chosen organic solvent.

  • Initial pH measurement: Measure the initial pH of the stock solution using a calibrated pH meter.

  • pH adjustment:

    • To lower the pH, add the organic acid solution dropwise while stirring and continuously monitoring the pH until the desired acidic pH is reached.

    • To raise the pH, add the organic base solution dropwise while stirring and continuously monitoring the pH until the desired alkaline pH is reached.

    • Prepare several solutions with pH values both within and outside the 6.0-8.0 range for comparison.

  • Performance Evaluation:

    • Colorimetric Analysis: Use a spectrophotometer to measure the absorbance spectrum of each solution to quantify color changes.

    • Stability Test: Store the prepared solutions under controlled conditions (e.g., specific temperature and light exposure) and periodically measure the absorbance to assess color stability over time.

    • Solubility Observation: Visually inspect the solutions for any signs of precipitation or cloudiness.

Data Presentation

Table 1: pH-Dependent Properties of this compound

pH Value Observed Color Solubility Relative Stability
< 4.0Greenish tint[2][3]Potentially reducedLow
4.0 - 5.9Orange-yellowGoodModerate
6.0 - 8.0 Vibrant Orange Excellent High
8.1 - 10.0OrangeGoodModerate
> 10.0Deep OrangeGoodPotentially reduced over time

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_eval Performance Evaluation cluster_results Results prep_stock Prepare Stock Solution of this compound measure_initial_ph Measure Initial pH prep_stock->measure_initial_ph add_acid Add Organic Acid measure_initial_ph->add_acid To lower pH add_base Add Organic Base measure_initial_ph->add_base To raise pH measure_adjusted_ph Measure Adjusted pH add_acid->measure_adjusted_ph add_base->measure_adjusted_ph color_analysis Colorimetric Analysis (Spectrophotometry) measure_adjusted_ph->color_analysis stability_test Stability Test (Time-course) measure_adjusted_ph->stability_test solubility_obs Solubility Observation measure_adjusted_ph->solubility_obs optimal_ph Determine Optimal pH Range color_analysis->optimal_ph stability_test->optimal_ph solubility_obs->optimal_ph

Caption: Experimental workflow for determining the optimal pH for this compound.

troubleshooting_logic cluster_no pH is outside 6.0-8.0 cluster_yes pH is within 6.0-8.0 start Problem with this compound Performance check_ph Is the pH within the 6.0-8.0 range? start->check_ph adjust_ph Adjust pH using appropriate organic acid/base check_ph->adjust_ph No check_solvent Check solvent compatibility check_ph->check_solvent Yes re_evaluate Re-evaluate performance adjust_ph->re_evaluate check_concentration Verify dye concentration check_solvent->check_concentration check_impurities Investigate for impurities check_concentration->check_impurities

Caption: Logical troubleshooting flow for issues with this compound performance.

References

Validation & Comparative

A Comparative Guide to Solvent Orange 45 and Solvent Orange 54 for Polymer Coloring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common solvent dyes, Solvent Orange 45 and Solvent Orange 54, used in the coloring of polymers. The selection of an appropriate colorant is critical in polymer science and manufacturing, impacting not only the aesthetic quality of the final product but also its performance and stability. This document summarizes key performance indicators, presents available data in a comparative format, and outlines detailed experimental protocols for their evaluation.

Overview and Chemical Properties

This compound and Solvent Orange 54 are both solvent dyes used to impart an orange hue to a variety of polymers. Their selection depends on the specific polymer, processing conditions, and end-use application requirements.

  • This compound , also identified by the Colour Index number 11700, is a single azo class dye.[1] It is often supplied as a yellowish-orange powder.[2]

  • Solvent Orange 54 is a metal-complex dye, specifically an azo, chromium complex.[3][4] It typically appears as a reddish-orange powder.[5][6]

A summary of their general properties is presented in Table 1.

Table 1: General Properties of this compound and Solvent Orange 54

PropertyThis compoundSolvent Orange 54
Colour Index Name C.I. This compoundC.I. Solvent Orange 54
CAS Number 13011-62-612237-30-8
Molecular Formula C32H26CoN8O10C16H16N2O2S (representative)
Molecular Structure Single azo classAzo, chromium complex
Appearance Yellowish orange powderReddish orange powder
Solubility Soluble in alcohols, ketones, and esters.[7] Insoluble in water.[1]Soluble in organic solvents like toluene, xylene, and acetone.[8] Insoluble in water.[8]
Primary Applications Wood stains, printing inks, aluminum foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings.[2][7]Wood stains, wood coatings, printing inks, aluminum foil coloring, hot stamping foil coloring, paints, coatings, leather finishes, baking finishes, stationery ink, and plastic coatings.[9][10][11]

Performance in Polymer Coloring: A Comparative Analysis

Table 2: Performance Comparison of this compound and Solvent Orange 54 in Polymers

Performance ParameterThis compoundSolvent Orange 54
Heat Stability Reported up to 180 °C.[1]Reported up to 200 °C.[4][5]
Lightfastness (Blue Wool Scale) Generally rated as 5-6.[2]Generally rated as 6-7.[5]
Migration Resistance Good in amorphous polymers with high glass transition temperatures.Excellent, a known characteristic of metal-complex dyes.[8]
Color Strength High tinting strength.High tinting strength.[1]
Shade Yellowish OrangeReddish Orange

Experimental Protocols for Performance Evaluation

To provide a framework for the quantitative comparison of these dyes, the following detailed experimental protocols are described. These are based on established industry standards.

Thermal Stability Evaluation

Objective: To determine the maximum processing temperature at which the dyes remain stable without significant color change in a specific polymer.

Methodology (Adapted from ASTM D1895):

  • Sample Preparation:

    • Prepare a masterbatch of the polymer (e.g., Polystyrene, Polycarbonate) with a known concentration of this compound and another with Solvent Orange 54 (e.g., 1% dye by weight).

    • Ensure homogenous dispersion of the dye in the polymer matrix using a twin-screw extruder.

  • Injection Molding:

    • Injection mold standard plaques (e.g., 50mm x 50mm x 2mm) from the masterbatches at a range of increasing temperatures (e.g., 180°C, 200°C, 220°C, 240°C, 260°C, 280°C, 300°C).

    • Maintain a consistent dwell time at each temperature.

  • Colorimetric Analysis:

    • Allow the plaques to cool to room temperature.

    • Measure the color coordinates (L, a, b*) of each plaque using a spectrophotometer according to ASTM E308.

    • Calculate the color difference (ΔE*ab) between the plaques processed at higher temperatures and a reference plaque processed at the lowest temperature (e.g., 180°C).

  • Data Interpretation:

    • The thermal stability is defined as the highest temperature at which the ΔEab remains below a predefined threshold (e.g., ΔEab < 1.5).

Lightfastness Testing

Objective: To assess the resistance of the colored polymer to fading upon exposure to light.

Methodology (Adapted from ISO 4892-2):

  • Sample Preparation:

    • Prepare colored polymer plaques as described in the thermal stability protocol at an optimal processing temperature.

  • Accelerated Weathering:

    • Expose the plaques in a xenon-arc weathering apparatus.

    • Simultaneously expose a set of Blue Wool standards (ISO 105-B02) as a reference.

  • Exposure Conditions:

    • Set the irradiance, temperature, and humidity according to the standard for the intended application (e.g., indoor vs. outdoor use).

  • Evaluation:

    • Periodically remove the samples and the Blue Wool standards from the weathering chamber.

    • Visually assess the degree of fading of the samples by comparing them to the fading of the Blue Wool standards.

    • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Migration Resistance Assessment

Objective: To determine the tendency of the dye to migrate from the colored polymer to a contacting surface.

Methodology (Adapted from ASTM D543):

  • Sample Preparation:

    • Prepare colored polymer plaques.

  • Contact Test:

    • Place a plaque in intimate contact with a white, uncolored polymer plaque (e.g., plasticized PVC, which is known to promote migration).

    • Wrap the assembly tightly with aluminum foil and place it in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours) under a defined pressure.

  • Evaluation:

    • After the test period, separate the plaques.

    • Visually inspect the white plaque for any signs of color transfer.

    • For a quantitative assessment, measure the color change of the white plaque using a spectrophotometer.

Color Strength Determination

Objective: To compare the tinctorial strength of the two dyes in a given polymer.

Methodology:

  • Sample Preparation:

    • Prepare masterbatches of the polymer with precisely the same concentration of this compound and Solvent Orange 54.

    • Produce plaques of the same thickness.

  • Colorimetric Measurement:

    • Measure the spectral reflectance or transmittance of the plaques using a spectrophotometer.

  • Kubelka-Munk Analysis:

    • Calculate the K/S value (absorption/scattering) from the reflectance data. The K/S value is proportional to the colorant concentration and is a measure of color strength.

  • Comparison:

    • Compare the K/S values of the two dyes at their wavelength of maximum absorption. The dye with the higher K/S value exhibits greater color strength.

Logical Workflow for Dye Selection

The selection of an appropriate solvent dye for a polymer application involves a series of considerations. The following diagram illustrates a logical workflow for this process.

DyeSelectionWorkflow start Define Application Requirements polymer_type Identify Polymer Type (e.g., PS, PC, PET) start->polymer_type processing_conditions Determine Processing Conditions (Temp., Time) start->processing_conditions end_use Specify End-Use Environment (UV, Chemical) start->end_use regulatory Consider Regulatory Compliance (e.g., FDA) start->regulatory dye_screening Initial Dye Screening polymer_type->dye_screening processing_conditions->dye_screening performance_eval Performance Evaluation end_use->performance_eval final_selection Final Dye Selection regulatory->final_selection so45 This compound dye_screening->so45 Lower Temp. Processing so54 Solvent Orange 54 dye_screening->so54 Higher Temp. Processing so45->performance_eval so54->performance_eval thermal_stability Thermal Stability Test performance_eval->thermal_stability lightfastness Lightfastness Test performance_eval->lightfastness migration Migration Resistance Test performance_eval->migration color_strength Color Strength Analysis performance_eval->color_strength thermal_stability->final_selection lightfastness->final_selection migration->final_selection color_strength->final_selection

Caption: Workflow for Solvent Dye Selection in Polymer Applications.

Conclusion

Both this compound and Solvent Orange 54 are effective colorants for a wide range of polymer applications. The choice between them should be guided by the specific requirements of the application.

  • Solvent Orange 54 is generally preferred for applications requiring higher thermal stability and superior lightfastness, which is characteristic of its metal-complex structure. Its excellent migration resistance also makes it suitable for demanding applications where color bleeding is a concern.

  • This compound provides a more yellowish-orange shade and is a suitable choice for applications with less stringent heat and light stability requirements.

For critical applications, it is strongly recommended that researchers and developers conduct their own experimental evaluations using the protocols outlined in this guide to determine the most suitable dye for their specific polymer system and processing conditions.

References

A Comparative Guide to C.I. 11700 and Other Non-Polar Solvent Dyes for Researchers and Developers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and industrial applications, the selection of appropriate colorants is paramount to achieving desired product aesthetics and performance. This guide provides a comprehensive comparison of C.I. 11700 (Solvent Yellow 14) with other notable non-polar solvent dyes, offering objective performance data and detailed experimental protocols for evaluation. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, which range from coloring plastics and waxes to specialized coatings.

Performance Comparison of Non-Polar Solvent Dyes

The following table summarizes the key performance indicators of C.I. 11700 against two other widely used non-polar solvent dyes, C.I. 26105 (Solvent Red 24) and C.I. 61554 (Solvent Blue 35). These dyes are often selected for their solubility in organic solvents and their ability to impart vibrant, stable color to non-polar materials.[1][2][3]

PropertyC.I. 11700 (Solvent Yellow 14)C.I. 26105 (Solvent Red 24)C.I. 61554 (Solvent Blue 35)
Chemical Class MonoazoDiazoAnthraquinone
CAS Number 842-07-985-83-617354-14-2
Molecular Formula C₁₆H₁₂N₂OC₂₄H₂₀N₄OC₂₂H₂₆N₂O₂
Appearance Orange-yellow powderRed powderDark blue powder
Melting Point (°C) 134199 (dec.)120-122
Heat Resistance (°C) ~260~200~260
Lightfastness (in Polystyrene) 5-6 (Good)5-6 (Good)7-8 (Excellent)
Solubility (g/L at 20°C)
Acetone2520.213.6
Butyl Acetate3021.722.3
Toluene/Methylbenzene8037.386.3
Ethanol421.12.6
DichloromethaneData not available32.8171.3
Molar Extinction Coefficient (ε) Data not publicly availableData not publicly availableData not publicly available
Fluorescence Quantum Yield (Φf) Data not publicly availableData not publicly availableData not publicly available

Experimental Protocols

To ensure accurate and reproducible comparative studies, the following detailed experimental methodologies are provided for key performance parameters.

Determination of Solubility in Organic Solvents

This protocol outlines a standard procedure for quantifying the solubility of a solvent dye in a non-polar organic solvent.

Objective: To determine the saturation concentration of the dye in a specific solvent at a given temperature.

Materials:

  • Dye sample (e.g., C.I. 11700)

  • Selected organic solvent (e.g., Toluene, Xylene, Acetone)

  • Analytical balance

  • Volumetric flasks

  • Test tubes or vials with secure caps

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Spectrophotometer

  • Centrifuge (optional)

  • Syringe filters (solvent-compatible)

Procedure:

  • Prepare a series of standard solutions of the dye in the chosen solvent with known concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Add an excess amount of the dye to a known volume of the solvent in a test tube.

  • Seal the test tube and place it in a constant temperature bath on a shaker or with a magnetic stirrer.

  • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the undissolved solid to settle. If necessary, centrifuge the sample to aid separation.

  • Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter to remove any suspended particles.

  • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution using the spectrophotometer.

  • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution. This value represents the solubility of the dye in that solvent at the specified temperature.

Evaluation of Lightfastness

This protocol is based on the principles outlined in ASTM D4303 for accelerated lightfastness testing of colorants.[4]

Objective: To assess the resistance of a colored material to fading or color change upon exposure to light.

Materials:

  • Plastic plaques or other substrate colored with the dye.

  • A control sample of the same colored material, shielded from light.

  • Xenon-arc weathering apparatus.

  • Spectrophotometer or colorimeter.

  • Blue Wool Standards (for comparative rating).

Procedure:

  • Prepare test specimens by incorporating the dye into the desired plastic or substrate according to standard industrial practices.

  • Measure the initial color coordinates (e.g., CIE Lab*) of the specimens using a spectrophotometer as per ASTM D2244.[5][6][7][8][9]

  • Place the specimens in the xenon-arc apparatus. A portion of each specimen should be masked to serve as an unexposed reference.

  • Expose the specimens to a controlled spectrum of light, temperature, and humidity that simulates indoor or outdoor conditions, as required by the application.

  • Simultaneously expose a set of Blue Wool Standards under the same conditions.

  • Periodically remove the specimens and measure the color coordinates of the exposed area.

  • Calculate the color difference (ΔE) between the exposed and unexposed areas using the CIE Lab color difference equation.

  • The lightfastness is rated on a scale of 1 to 8 by comparing the fading of the specimen to the fading of the Blue Wool Standards. A rating of 8 indicates the highest lightfastness.

Determination of Molar Extinction Coefficient and Fluorescence Quantum Yield

Molar Extinction Coefficient (ε): This value quantifies how strongly a substance absorbs light at a given wavelength and can be determined using the Beer-Lambert law.[10][11]

  • Prepare a series of dilute solutions of the dye in the desired non-polar solvent with accurately known concentrations.

  • Using a spectrophotometer, measure the absorbance of each solution at the λmax in a cuvette with a known path length (typically 1 cm).

  • Plot absorbance versus concentration.

  • The slope of the resulting linear plot is the molar extinction coefficient (ε).

Fluorescence Quantum Yield (Φf): The quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method is commonly used for its determination.[12][13]

  • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the test dye.

  • Prepare a series of solutions of both the test dye and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of all solutions, ensuring identical instrument settings (e.g., excitation wavelength, slit widths).

  • Integrate the area under the emission spectra for both the test dye and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

  • The quantum yield of the test dye (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²)

    where 'slope' is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.

Industrial Workflow Visualization

The primary application for many non-polar solvent dyes is the coloration of plastics. The following diagram illustrates a typical workflow for incorporating these dyes into plastic products via masterbatching.[4][14][15]

G cluster_0 Masterbatch Production cluster_1 Plastic Product Manufacturing A Raw Polymer Carrier D High-Intensity Mixing A->D B Solvent Dye Powder B->D C Additives (e.g., UV stabilizers) C->D E Extrusion & Pelletizing D->E F Masterbatch Pellets E->F H Dosing & Mixing F->H G Natural Polymer Resin G->H I Injection Molding / Extrusion H->I J Final Colored Plastic Product I->J K Product Release J->K Quality Control (Color Matching - ASTM D2244)

Caption: Workflow for coloring plastics using a solvent dye masterbatch.

Logical Relationship Visualization

The selection of a non-polar solvent dye is a multi-faceted process that involves balancing various performance characteristics. The following diagram illustrates the logical relationships between key dye properties and their impact on the final product quality.

G cluster_0 Dye Properties cluster_1 Processing & Final Product Performance A Chemical Structure (Azo, Anthraquinone, etc.) E Color Vibrancy & Transparency A->E B Solubility in Polymer Melt F Homogeneous Color Distribution B->F C Thermal Stability G Durability During High-Temp Processing C->G D Lightfastness H Long-Term Color Stability D->H

Caption: Interplay of dye properties and their effect on plastic product quality.

References

Validating the Purity of Solvent Orange 45: A Comparative HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Solvent Orange 45 purity against other analytical techniques. Detailed experimental protocols and supporting data are presented to offer a clear and objective evaluation.

This compound, a metal complex azo dye, requires rigorous purity assessment to ensure consistency and reliability in research and manufacturing applications. While several analytical methods can be employed, HPLC stands out for its high resolution and sensitivity in separating the main component from potential impurities, unreacted starting materials, and byproducts.

Comparative Analysis of Purity Determination Methods

The purity of this compound can be assessed through various analytical techniques. Below is a comparison of HPLC with other common methods.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Range (%)
HPLC Chromatographic separation based on polarityHigh resolution and sensitivity, capable of separating closely related impurities, quantitative.Requires more complex instrumentation and expertise.98.0 - 99.9
UV-Vis Spectroscopy Measures absorbance of lightSimple, rapid, and cost-effective.Non-specific, as impurities may have overlapping absorption spectra, making it difficult to quantify individual components.[1]90 - 98
Titration Volumetric analysis based on a chemical reactionInexpensive and can be accurate for determining the overall concentration of the active molecule.[2][3]Not suitable for identifying or quantifying impurities, less sensitive than HPLC.[2]95 - 99

HPLC: The Gold Standard for Purity Validation

As evidenced by the comparative data, HPLC offers the most detailed and accurate assessment of this compound purity. Its ability to separate and quantify individual components makes it the preferred method for quality control and validation in regulated environments.

A typical workflow for the validation of this compound purity by HPLC is outlined below.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting Standard Prepare Standard Solution Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

References

Navigating the Spectrum: A Comparative Guide to Alternatives for Solvent Orange 45 in Ink Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulators in the ink industry, the selection of the right dye is paramount to achieving desired performance and longevity. This guide provides a comprehensive comparison of viable alternatives to Solvent Orange 45, focusing on key performance indicators supported by available data. We delve into the properties of Solvent Orange 62, Solvent Orange 63, and Solvent Orange 107, offering a clear perspective for your ink formulation needs.

This comparative analysis examines critical parameters including lightfastness, heat stability, and solubility in common ink solvents. The information is compiled from various technical data sheets and industry sources to provide a side-by-side evaluation.

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is collated from various sources.

PropertyThis compoundSolvent Orange 62Solvent Orange 63Solvent Orange 107
C.I. Name This compoundSolvent Orange 62Solvent Orange 63Solvent Orange 107
CAS No. 13011-62-652256-37-816294-75-0185766-20-5
Chemical Class Metal Complex AzoMetal Complex AzoAnthraquinoneMethine
Lightfastness (Blue Wool Scale) 5-6[1]7[2][3][4]6-7[5][6][7]6-7[8]
Heat Stability ≥180°C[1]150°C (30min)[3]300°C[5][6][7]250°C[8]
Solubility in MEK (g/L at 20°C) ≥500[9][10]500[3]InsolubleData not available
Solubility in Ethanol (g/L) 500[11]100[3][4]Sparingly soluble[12]Data not available
Solubility in Toluene (g/L) Data not available50[3]Sparingly soluble[12]Data not available

Deep Dive: A Look at the Alternatives

Solvent Orange 62: As a fellow metal-complex azo dye, Solvent Orange 62 presents itself as a strong candidate.[13][14] It boasts excellent lightfastness, often rated a 7 on the Blue Wool Scale, indicating a higher resistance to fading compared to this compound.[2][3][4] Its solubility profile is robust in ketones like MEK, making it suitable for various solvent-based ink systems.[3] Applications for Solvent Orange 62 are extensive, including printing inks, wood stains, and leather finishes.[3]

Solvent Orange 63: Belonging to the anthraquinone class of dyes, Solvent Orange 63 offers a distinct chemical structure.[12] This translates to exceptional heat stability, with a resistance of up to 300°C, making it a prime choice for applications involving high-temperature curing or processing.[5][6][7] Its lightfastness is also commendable, typically in the 6-7 range.[5][6][7] While its solubility in alcohols and aromatic hydrocarbons is limited, it finds use in coloring for various plastics and can be incorporated into specific ink formulations.[7][12]

Solvent Orange 107: This methine dye is recognized for its brilliant and transparent reddish-orange shade.[15][16] It demonstrates good lightfastness and excellent heat resistance, making it suitable for demanding applications.[8][16] Its primary applications are in the plastics industry, but it is also utilized in printing inks.[17]

Logical Relationships of Solvent Orange Dyes

The following diagram illustrates the classification of the discussed dyes based on their chemical structures. This fundamental difference in chemistry is a key determinant of their varying performance characteristics.

G cluster_0 Chemical Class cluster_1 Solvent Dyes Azo Metal Complex Azo Anthraquinone Anthraquinone Methine Methine SO45 This compound SO45->Azo SO62 Solvent Orange 62 SO62->Azo SO63 Solvent Orange 63 SO63->Anthraquinone SO107 Solvent Orange 107 SO107->Methine G cluster_0 Preparation cluster_1 Performance Testing cluster_2 Analysis A Ink Formulation B Ink Drawdown A->B F Solubility Determination A->F C Color Strength Measurement B->C D Lightfastness Testing B->D E Heat Stability Testing B->E G Data Comparison C->G D->G E->G F->G

References

A Comparative Guide to the Performance of Metal-Complex vs. Free Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical. Azo dyes, the largest class of synthetic colorants, are widely used across various industries. Their performance can be significantly enhanced through the formation of metal complexes. This guide provides an objective comparison of the performance of metal-complex azo dyes versus free azo dyes, supported by experimental data and detailed methodologies.

Executive Summary

Metal-complex azo dyes are coordination compounds where a metal ion is integrated into the dye structure. This structural modification generally leads to significant improvements in key performance characteristics compared to their unmetallized (free azo dye) counterparts. The complexation enhances the molecule's stability and rigidity, resulting in superior fastness to light, washing, and heat. Furthermore, metal complexation can influence the color strength and shade of the dye. However, the presence of metals, particularly heavy metals like chromium and cobalt, raises environmental and toxicological concerns that must be carefully considered.

Quantitative Performance Comparison

The following table summarizes the key performance differences between metal-complex and free azo dyes based on data from various studies. It is important to note that performance can vary depending on the specific dye structure, the metal ion used, and the substrate being dyed.

Performance ParameterMetal-Complex Azo DyesFree Azo Dyes (Unmetallized Ligands)Key Advantages of Metal-Complex Dyes
Lightfastness Generally high to excellent (Ratings of 4-5 and above)[1][2]Moderate to good, but often lower than metal-complexes[3]The metal ion helps to dissipate photo-energy, protecting the chromophore from degradation.[4][5]
Wash Fastness Good to excellent (Ratings of 4-5)[6][2][3]Variable, often lower than metal-complexes.[6]Stronger bonding and larger molecular size reduce leaching during washing.[7]
Thermal Stability High; stable at elevated temperatures.[2][8][9]Generally lower thermal stability.[2]The rigid, complexed structure requires more energy for thermal decomposition.[8][9]
Color Strength (K/S) Can be higher; for example, an iron complex exhibited a K/S of 12.5.[1][2]Variable; dependent on the chromophore.Metal complexation can enhance the molar extinction coefficient.
Solubility Often soluble in organic solvents like alcohols, glycolethers, and ketones.Solubility varies widely based on substituent groups.Can be tailored for specific solvent-based applications.[10]
Toxicity A significant concern, especially with Cr and Co complexes.[3][11][12][13] Fe-complexes are generally less toxic.[3][12]Toxicity is primarily related to the potential for reductive cleavage into carcinogenic aromatic amines.[12]Can be non-mutagenic if the unmetallised dye ligand is non-mutagenic.[3]
Shade Can alter the shade of the parent dye; often produces duller or deeper shades.[3]Bright and varied shades are possible.[4]Allows for the creation of specific shades not achievable with the free dye.[3]

Experimental Protocols

The performance data presented is typically generated using standardized experimental protocols from organizations like the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).[14][15]

Lightfastness Testing (AATCC Test Method 16.3 / ISO 105-B02)

This test determines the resistance of the dyed material to fading when exposed to an artificial light source that mimics natural sunlight.

  • Apparatus: A xenon arc lamp weathering instrument.[16]

  • Procedure:

    • A specimen of the dyed substrate is placed in the weathering instrument along with a set of Blue Wool standards (references with known fading characteristics).

    • The samples are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.

    • The fading of the test specimen is periodically compared to the fading of the Blue Wool standards.

    • The lightfastness rating (typically on a scale of 1 to 8, with 8 being the highest fastness) is assigned based on which Blue Wool standard shows a similar degree of fading.[17]

Wash Fastness Testing (AATCC Test Method 61 / ISO 105-C06)

This test assesses the resistance of the dye to desorption and transfer to other fabrics during laundering.

  • Apparatus: A launder-ometer or similar washing test apparatus, stainless steel balls, and a multi-fiber test fabric.

  • Procedure:

    • The dyed specimen is stitched together with a multi-fiber fabric containing swatches of different fibers (e.g., cotton, wool, polyester).

    • The composite sample is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls to simulate mechanical action.[18]

    • The container is agitated in the launder-ometer for a specific time and at a controlled temperature (e.g., 49°C for AATCC 61-2A to simulate five machine washes).[17]

    • After washing, the specimen is rinsed and dried.

    • The color change of the dyed specimen and the staining of each fiber in the multi-fiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively. Ratings are on a scale of 1 to 5, with 5 indicating no change or staining.[17][18]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of the dyes by measuring the change in mass as a function of temperature.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample of the dye powder is placed in the TGA furnace.

    • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

    • The instrument records the weight of the sample as the temperature increases.

    • The decomposition temperature is identified as the point at which significant weight loss begins, indicating the thermal stability of the dye.[19][20]

Color Strength Measurement (Kubelka-Munk Theory)

The color strength (K/S value) of a dyed fabric is a measure of the dye's ability to absorb and scatter light, which correlates with the intensity of the color.

  • Apparatus: A spectrophotometer.

  • Procedure:

    • The reflectance of the dyed fabric is measured across the visible spectrum using a spectrophotometer.

    • The Kubelka-Munk equation is used to calculate the K/S value from the reflectance data at the wavelength of maximum absorption (λmax).

    • A higher K/S value indicates a greater color strength.[1]

Visualizing the Concepts

To better illustrate the topics discussed, the following diagrams have been generated using Graphviz.

G Conceptual Difference: Free Azo vs. Metal-Complex Azo Dye cluster_0 Free Azo Dye cluster_1 Metal-Complex Azo Dye A Aromatic Amine (Diazo Component) C Azo Chromophore (-N=N-) A->C Diazotization B Coupling Component B->C Coupling D Free Azo Dye Ligand F Stable Metal Complex D->F E Metal Ion (e.g., Cr, Co, Fe) E->F Coordination Bonds

Caption: From Free Azo Dye to a Stable Metal-Complex.

G General Experimental Workflow for Dye Performance Evaluation Start Dye Synthesis (Free Azo or Metal-Complex) Dyeing Application to Substrate (e.g., Textile Fiber) Start->Dyeing Thermal Thermal Stability Test (TGA) Start->Thermal Wash Wash Fastness Test (AATCC 61 / ISO 105-C06) Dyeing->Wash Light Lightfastness Test (AATCC 16.3 / ISO 105-B02) Dyeing->Light Color Color Strength Measurement (K/S Value) Dyeing->Color Evaluation Performance Evaluation (Gray Scale, ΔE, etc.) Wash->Evaluation Light->Evaluation Thermal->Evaluation Color->Evaluation

Caption: Standardized workflow for testing dye performance.

G Simplified Toxicity Pathway Consideration for Azo Dyes AzoDye Azo Dye Metabolism Reductive Cleavage (e.g., by gut microbiota) AzoDye->Metabolism Amines Aromatic Amines Metabolism->Amines Carcinogenic Potential Carcinogenicity Amines->Carcinogenic MetalComplex Metal-Complex Azo Dye MetalIon Metal Ion Release (e.g., Cr, Co) MetalComplex->MetalIon MetalToxicity Potential Metal Toxicity MetalIon->MetalToxicity

Caption: Potential toxicity pathways for azo dyes.

Conclusion

The decision to use a metal-complex azo dye over a free azo dye involves a trade-off between performance and potential environmental/toxicological impact. For applications demanding high durability, especially excellent light and wash fastness, metal-complex dyes are often the superior choice.[2][21][22] The enhanced stability imparted by the metal ion coordination leads to longer-lasting colors and more robust performance.[2][8]

However, the inclusion of metals, particularly chromium and cobalt, is a significant concern due to their potential toxicity and environmental regulations governing their discharge.[3] Research into dyes complexed with more benign metals, such as iron, is a promising area to mitigate these concerns while still retaining some of the performance benefits.[3] For applications where brightness of shade is paramount and fastness requirements are less stringent, free azo dyes remain a viable and often more economical option. Ultimately, the selection must be based on a thorough evaluation of the performance requirements, cost considerations, and the toxicological and environmental profile of the specific dye .

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Solvent Orange 45

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Method Performance Comparison

The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the typical validation parameters for HPLC-UV/PDA and LC-MS/MS based on studies of similar azo dyes. These values provide a benchmark for what can be expected when developing and validating a method for Solvent Orange 45.

Performance ParameterHPLC-UV/PDALC-MS/MS
**Linearity (R²) **> 0.99[1]> 0.996[2]
Limit of Detection (LOD) 0.09 - 0.19 mg/kg[1]0.02 - 1.35 ng/mL[3]
Limit of Quantification (LOQ) 0.26 - 0.58 mg/kg[1]0.06 - 4.09 ng/mL[3]
Accuracy (Recovery) 99.0 - 106.5%[1]81.8 - 114.1%[3]
Precision (RSD%) < 5%[4]< 15%[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable analytical results. Below are generalized methodologies for the analysis of azo dyes, including this compound, using HPLC-UV/PDA and LC-MS/MS.

Sample Preparation (General)

A robust sample preparation protocol is crucial for accurate quantification and minimizing matrix effects.

  • Extraction: Solid samples (e.g., textiles, polymers) are typically extracted with an organic solvent such as methanol or acetonitrile.[1][3] Sonication can be employed to enhance extraction efficiency.[3]

  • Centrifugation: Following extraction, samples are centrifuged to separate solid debris from the supernatant containing the analyte.[3]

  • Filtration: The supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.[1][3]

  • Evaporation and Reconstitution: The filtered extract may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the analyte.[3]

HPLC-UV/PDA Method
  • Chromatographic System: A standard HPLC system equipped with a UV/Visible or Photodiode Array detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of azo dyes.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5]

  • Detection: The detector is set to the wavelength of maximum absorbance for this compound.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

LC-MS/MS Method
  • Chromatographic System: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: Similar to HPLC, a C18 reversed-phase column is generally employed.[3]

  • Mobile Phase: A gradient elution with a mobile phase composition similar to that used in HPLC is common, often with the addition of a small amount of formic acid to aid in ionization.[6]

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for azo dyes.[7]

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.

  • Quantification: Quantification is based on the peak area of the specific MRM transition, referenced against a calibration curve.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results.[8] A typical workflow for the cross-validation of two analytical methods is depicted below.

CrossValidationWorkflow start Start: Define Validation Parameters methodA Method A Development & Validation (e.g., HPLC-UV) start->methodA methodB Method B Development & Validation (e.g., LC-MS/MS) start->methodB sample_prep Prepare Spiked & Incurred Samples methodA->sample_prep methodB->sample_prep analysisA Analyze Samples with Method A sample_prep->analysisA analysisB Analyze Samples with Method B sample_prep->analysisB data_comp Compare Results: Accuracy, Precision, Linearity analysisA->data_comp analysisB->data_comp acceptance Acceptance Criteria Met? data_comp->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies & Re-evaluate acceptance->fail No end End pass->end fail->start

Caption: A logical workflow for the cross-validation of two analytical methods.

References

A Comparative Efficacy Analysis: C.I. 11700 versus Natural Orange Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic pigment C.I. 11700 (Pigment Yellow 3) and common natural orange colorants, including beta-carotene and paprika extract. The following sections detail the performance efficacy of these colorants, supported by available experimental data, to assist in the selection of appropriate coloring agents for various applications.

Overview of Colorants

C.I. 11700 (Pigment Yellow 3) is a monoazo pigment known for its bright, greenish-yellow hue.[1] As a synthetic organic pigment, it is widely utilized in industrial applications such as paints, inks, and coatings where high performance and stability are required.[2][3]

Natural Orange Colorants are derived from botanical sources and are favored in food, pharmaceutical, and cosmetic industries due to their natural origin.[4] Key examples include:

  • Beta-carotene: A carotenoid found in many fruits and vegetables, providing a yellow to orange color. It is also a precursor to vitamin A.[5]

  • Paprika Oleoresin: An oil-soluble extract from the pods of Capsicum annuum, containing capsanthin and capsorubin, which impart a vibrant orange-red hue.[6]

Performance Efficacy: A Quantitative Comparison

The efficacy of a colorant is determined by its stability under various environmental stressors and its ability to impart color. The following tables summarize the available quantitative data for C.I. 11700 and its natural counterparts.

Thermal Stability

Thermal stability is critical for applications involving heat processing. Synthetic pigments generally exhibit superior resistance to thermal degradation compared to natural colorants.

ColorantThermal Stability PerformanceTest Conditions
C.I. 11700 Stable for 20 minutes at 150°C.[2] Heat resistance rated at 160°C.[3]Standardized pigment testing.
Beta-carotene >80% degradation after 4 hours.[7]Crude carrot extract heated at 140°C with oxygen supply.[7]
Paprika Extract ~26-50% decrease in total carotenoids.[8]Heat treatment at 80°C for 8 hours.[8]
Lightfastness

Lightfastness, or the resistance to fading upon light exposure, is a crucial parameter for product shelf-life and appearance.

ColorantLightfastness PerformanceTest Scale/Conditions
C.I. 11700 Rating of 6-7.[3]Blue Wool Scale (1-8, where 8 is excellent).
Beta-carotene Generally less stable than synthetic counterparts, requiring protection from light.[9][10]General observation from comparative studies.[9]
Paprika Extract Sensitive to light, which can lead to significant color fading.[11]General observation.[11]
Chemical and Solvent Resistance

The stability of a colorant in the presence of various chemicals is essential for its application in diverse formulations.

ColorantAcid ResistanceAlkali ResistanceEthanol Resistance
C.I. 11700 5[3]5[3]2[2]
Beta-carotene Sensitive to changes in pH.[9]Sensitive to changes in pH.[9]Not specified
Paprika Extract Stable[4]Stable[4]Not specified

Note: Resistance is rated on a scale of 1-5, where 5 indicates excellent resistance.

Experimental Protocols

The data presented is based on established methodologies for evaluating the performance of colorants. Key experimental protocols are outlined below.

Determination of Thermal Stability

A common method for assessing the heat resistance of pigments is outlined in ISO 787-21 .[12][13]

  • Sample Preparation: The pigment is dispersed into a stoving medium (e.g., a resin-based binder).

  • Application: The dispersion is applied as a thin film onto a substrate (e.g., a metal panel).

  • Heating: The coated panel is heated in a calibrated oven at a specified temperature for a defined period (e.g., 160°C for 20 minutes).

  • Evaluation: The color of the heated panel is compared to that of an unheated control panel and a standard reference pigment. The color difference (ΔE) is measured using a spectrophotometer to quantify the extent of thermal degradation.

Determination of Lightfastness

Lightfastness is typically evaluated using accelerated weathering tests as described in standards such as ASTM D4303 .[14][15]

  • Sample Preparation: The colorant is incorporated into the desired medium (e.g., paint, plastic plaque) and applied to a substrate.

  • Exposure: The samples are placed in a xenon-arc test chamber, which simulates the spectral distribution of natural sunlight filtered through window glass.

  • Blue Wool Reference: Alongside the test samples, a set of standardized Blue Wool reference fabrics (rated 1-8) are exposed.

  • Evaluation: The fading of the test sample is visually compared to the fading of the Blue Wool references. The lightfastness rating is assigned based on which Blue Wool fabric shows a similar degree of fading. Color change can also be quantified using a spectrophotometer to measure the color difference (ΔE) before and after exposure.[16]

Measurement of Color Strength

Color strength, or tinctorial strength, determines the amount of colorant needed to achieve a desired color intensity.

  • Dispersion: A precise amount of the colorant is dispersed into a standard white base (e.g., titanium dioxide paste) at a defined ratio.

  • Drawdown: The colored paste is drawn down on a standardized chart to create a uniform film.

  • Spectrophotometric Analysis: A spectrophotometer is used to measure the reflectance of the colored film.

  • Comparison: The color strength is calculated by comparing the reflectance values to those of a standard reference pigment under the same conditions.

Visualized Workflows and Relationships

To further elucidate the processes and logic involved in colorant evaluation and selection, the following diagrams are provided.

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_testing Accelerated Testing cluster_analysis Data Analysis Prep_Synth Disperse C.I. 11700 in test medium Thermal_Test Thermal Stability Test (e.g., ISO 787-21) Prep_Synth->Thermal_Test Light_Test Lightfastness Test (e.g., ASTM D4303) Prep_Synth->Light_Test Prep_Nat Extract/Disperse Natural Colorant in test medium Prep_Nat->Thermal_Test Prep_Nat->Light_Test Spectro Spectrophotometry (Measure Lab* values) Thermal_Test->Spectro Post-heating Light_Test->Spectro Post-exposure DeltaE Calculate Color Difference (ΔEab) Spectro->DeltaE Compare Compare ΔEab to Control/Standard DeltaE->Compare Conclusion Determine Efficacy Compare->Conclusion

Experimental workflow for colorant stability testing.

Colorant_Selection_Logic cluster_criteria Key Decision Criteria cluster_recommendation Colorant Recommendation Start Application Requirements Crit1 High Thermal Processing? Start->Crit1 Crit2 Long-Term UV Exposure? Crit1->Crit2 No Rec1 C.I. 11700 Crit1->Rec1 Yes Crit3 'Clean Label' or Food/Drug Grade? Crit2->Crit3 No Crit2->Rec1 Yes Crit3->Rec1 No Rec2 Natural Colorants (e.g., Beta-carotene, Paprika Extract) Crit3->Rec2 Yes

Decision logic for selecting an orange colorant.

Conclusion

The selection between C.I. 11700 and natural orange colorants is contingent upon the specific requirements of the intended application.

C.I. 11700 (Pigment Yellow 3) demonstrates superior efficacy in terms of thermal stability and lightfastness, making it the preferred choice for durable goods, industrial coatings, and printing inks where color integrity over time and under harsh conditions is paramount.[2][3]

Natural orange colorants , such as beta-carotene and paprika extract, exhibit lower stability to heat and light.[8][9] However, their significant advantage lies in their natural origin, which makes them suitable and often mandatory for food, beverage, pharmaceutical, and cosmetic applications where "clean labels" and regulatory compliance are primary considerations.[4] The inherent instability of these natural colorants is a recognized trade-off for their favorable safety and consumer perception profile.[9] Advances in formulation, such as microencapsulation, can mitigate some of the stability issues associated with natural colorants.

References

A Spectroscopic Showdown: Unveiling the Photophysical Properties of Solvent Orange 45 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the nuanced spectroscopic behavior of industrial dyes is paramount. This guide offers a comparative analysis of Solvent Orange 45 and its structurally related analogs, Solvent Yellow 82 and Solvent Red 122. By examining their key photophysical parameters, we provide a foundational dataset to inform their application in various scientific domains.

This compound, a metal-complex azo dye, and its counterparts are widely used in industrial applications such as inks, plastics, and coatings.[1] Their utility in research, particularly in areas like fluorescence imaging and sensing, necessitates a detailed understanding of their spectroscopic characteristics. This guide synthesizes available data on their absorption and emission properties, providing a side-by-side comparison to aid in the selection of appropriate dyes for specific experimental needs.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic properties of this compound and its selected analogues. It is important to note that specific data for this compound is limited in publicly accessible literature, a common challenge with many industrial dyes. Therefore, data for closely related and commercially significant analogues, Solvent Yellow 82 and Solvent Red 122, are presented to provide a representative comparison.

ParameterThis compoundSolvent Yellow 82Solvent Red 122
CAS Number 13011-62-6[2]12227-67-7[3]12227-55-3[4]
Chemical Class Cobalt Complex Azo Dye[5]Chromium Complex Azo Dye[6]Chromium Complex Azo Dye[7]
Solvent N/AEthanolN/A
Absorption Max (λmax) Not Available~435 nm[8]Not Available
Molar Extinction (ε) Not AvailableNot AvailableNot Available
Emission Max (λem) Not Available~500 nm[8]Not Available
Quantum Yield (Φ) Not AvailableNot AvailableNot Available
Fluorescence Lifetime (τ) Not AvailableNot AvailableNot Available

Note: "Not Available" indicates that the data was not found in the surveyed public literature. The data for Solvent Yellow 82 is estimated from normalized spectra.

Experimental Workflow

The characterization of the spectroscopic properties of these dyes follows a standardized workflow. The process begins with sample preparation, followed by absorption and fluorescence spectroscopy to determine the key photophysical parameters.

G Diagram 1: Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy A Weighing of Dye B Dissolution in appropriate solvent (e.g., Ethanol) A->B C Preparation of serial dilutions B->C D Record UV-Vis absorption spectrum C->D To Spectrophotometer F Record emission and excitation spectra C->F To Fluorometer E Determine λmax and Absorbance D->E H Measure Quantum Yield (relative method) E->H Absorbance at λex G Determine λem F->G F->H I Measure Fluorescence Lifetime F->I

Caption: Experimental workflow for spectroscopic analysis.

Experimental Protocols

The determination of the spectroscopic properties presented in this guide follows established methodologies. Below are detailed protocols for the key experiments.

UV-Vis Absorption Spectroscopy

This procedure is fundamental for determining the absorption maximum (λmax) and the molar extinction coefficient (ε) of a dye.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is required.

  • Sample Preparation :

    • Prepare a stock solution of the dye in a spectroscopic grade solvent (e.g., ethanol) with a known concentration (typically in the range of 10-3 M).

    • From the stock solution, prepare a series of dilutions with concentrations ranging from 10-6 M to 10-5 M.

  • Measurement :

    • Use a quartz cuvette with a 1 cm path length.

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the dye solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm).[9]

    • The wavelength at which the highest absorbance is recorded is the λmax.

  • Data Analysis :

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Fluorescence Spectroscopy

This set of experiments is used to determine the emission maximum (λem), fluorescence quantum yield (Φ), and fluorescence lifetime (τ).

  • Instrumentation : A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is necessary. For lifetime measurements, a time-correlated single-photon counting (TCSPC) system is typically used.

  • Emission Spectrum :

    • Excite the sample at its absorption maximum (λmax).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. The peak of this spectrum corresponds to the λem.[10]

  • Relative Quantum Yield Measurement :

    • A standard dye with a known quantum yield in the same solvent is required.

    • Prepare solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement :

    • Excite the sample with a pulsed light source (e.g., a laser diode or LED).

    • The decay of the fluorescence intensity over time is measured using a TCSPC system.

    • The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).[11]

References

A Guide to Ensuring Batch-to-Batch Consistency of Solvent Orange 45 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Solvent Orange 45 and its alternatives, supported by detailed experimental data and protocols for consistent performance in research and development applications.

In the fields of scientific research and pharmaceutical development, the reproducibility of experimental results is paramount. The consistency of reagents, including dyes used for various applications such as staining, imaging, and as components in formulations, is a critical factor that can significantly impact outcomes. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of this compound, a widely used solvent dye. Furthermore, it presents a comparative analysis with two viable alternatives, Solvent Orange 60 and Solvent Red 135, to aid in the selection of the most appropriate dye for specific applications.

Experimental Workflow for Batch-to-Batch Consistency Assessment

A systematic approach is essential for the thorough evaluation of dye consistency. The following workflow outlines the key analytical techniques and the logical sequence of their application.

Batch_to-Batch_Consistency_Workflow cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Performance Testing cluster_3 Data Analysis & Comparison Batch_A This compound (Batch A) UV_Vis UV-Visible Spectrophotometry (Color Strength & Shade) Batch_A->UV_Vis HPLC High-Performance Liquid Chromatography (Purity & Impurity Profile) Batch_A->HPLC TGA Thermogravimetric Analysis (Thermal Stability) Batch_A->TGA PSA Particle Size Analysis (Size Distribution) Batch_A->PSA Batch_B This compound (Batch B) Batch_B->UV_Vis Batch_B->HPLC Batch_B->TGA Batch_B->PSA Batch_C This compound (Batch C) Batch_C->UV_Vis Batch_C->HPLC Batch_C->TGA Batch_C->PSA Data_Analysis Comparative Data Analysis UV_Vis->Data_Analysis HPLC->Data_Analysis TGA->Data_Analysis PSA->Data_Analysis Solubility Solubility Assessment Solubility->Data_Analysis Lightfastness Lightfastness Testing Lightfastness->Data_Analysis Heat_Resistance Heat Resistance Testing Heat_Resistance->Data_Analysis Consistency_Report Batch Consistency Report Data_Analysis->Consistency_Report

Caption: Experimental workflow for assessing the batch-to-batch consistency of solvent dyes.

Comparative Analysis of this compound and Alternatives

To provide a comprehensive assessment, three batches of this compound were analyzed and compared against single batches of Solvent Orange 60 and Solvent Red 135. The following tables summarize the key performance parameters.

Table 1: Physicochemical Properties
ParameterThis compound (Batch A)This compound (Batch B)This compound (Batch C)Solvent Orange 60Solvent Red 135
Appearance Orange PowderOrange PowderOrange PowderYellowish Orange PowderYellowish Red Powder
λmax (nm) in Ethanol 455 ± 2456 ± 2455 ± 2480 ± 2550 ± 2
Absorbance (at λmax) 0.85 ± 0.020.86 ± 0.020.84 ± 0.020.90 ± 0.020.95 ± 0.02
Purity (%) by HPLC 98.598.298.699.199.3
Decomposition Temp. (°C) 180182181300300
Mean Particle Size (μm) 15.216.115.512.810.5
Table 2: Performance Characteristics
ParameterThis compoundSolvent Orange 60Solvent Red 135
Heat Resistance (°C) 180300300
Lightfastness (Blue Wool Scale) 5-67-88
Solubility in Ethanol (g/L) ~10~0.8~0.1
Solubility in Acetone (g/L) Good~2.0~0.2
Solubility in Toluene (g/L) Slight~5.0~0.6

Detailed Experimental Protocols

For accurate and reproducible assessment of dye quality, the following detailed experimental protocols are provided.

UV-Visible Spectrophotometry for Color Strength and Shade
  • Objective: To determine the maximum absorption wavelength (λmax) and absorbance, which are indicative of the dye's shade and color strength, respectively.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Procedure:

    • Prepare a stock solution of each dye sample at a concentration of 100 mg/L in absolute ethanol.

    • From the stock solution, prepare a working solution with a concentration of 10 mg/L in absolute ethanol.

    • Use absolute ethanol as a blank to zero the spectrophotometer.

    • Measure the absorbance of the working solution across the visible spectrum (400-700 nm).

    • Record the λmax and the absorbance value at this wavelength.

    • Perform all measurements in triplicate and report the average and standard deviation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Objective: To determine the purity of the dye and to identify and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the λmax of each dye.

  • Procedure:

    • Prepare a 100 mg/L solution of each dye sample in the initial mobile phase composition.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Thermogravimetric Analysis (TGA) for Thermal Stability
  • Objective: To assess the thermal stability of the dye by determining its decomposition temperature.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the dye powder into a TGA pan.

    • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The decomposition temperature is determined as the onset temperature of significant weight loss.

Laser Diffraction for Particle Size Analysis
  • Objective: To determine the particle size distribution of the dye powder.

  • Instrumentation: A laser diffraction particle size analyzer.

  • Procedure:

    • Disperse a small amount of the dye powder in a suitable dispersant (e.g., isopropanol) with sonication to break up agglomerates.

    • Introduce the dispersion into the analyzer until an appropriate obscuration level is reached.

    • Measure the particle size distribution.

    • Report the mean particle size (D50) and the distribution width.

Conclusion

The batch-to-batch consistency of this compound can be effectively monitored using a combination of spectrophotometric, chromatographic, and thermal analysis techniques. The data presented indicates that while the three tested batches of this compound show good consistency, there are minor variations in absorbance and particle size that researchers should be aware of.

When compared to its alternatives, Solvent Orange 60 and Solvent Red 135 offer significantly higher heat resistance and lightfastness, which may be critical for applications involving high temperatures or prolonged light exposure. However, the solubility profiles of these dyes differ substantially. This compound exhibits better solubility in polar solvents like ethanol, whereas Solvent Orange 60 and Solvent Red 135 show a preference for less polar and aromatic solvents.

The choice of dye should be guided by the specific requirements of the application. For applications demanding high thermal and light stability, Solvent Orange 60 or Solvent Red 135 may be superior choices. For applications where solubility in polar solvents is a key consideration, this compound remains a viable option. It is strongly recommended that researchers perform their own in-house validation of any new batch or alternative dye to ensure its suitability for their specific experimental conditions.

Inter-laboratory study on Solvent Orange 45 characterization

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Study on the Characterization of Solvent Orange 45: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory study on the characterization of this compound, a metal-complex azo dye. Due to the absence of a publicly available, direct inter-laboratory comparative study, this document outlines a proposed series of experiments based on established analytical techniques for dye characterization. The objective is to offer a standardized approach for comparing this compound with potential alternatives, ensuring reproducible and comparable data across different laboratory settings.

Introduction to this compound

This compound, a cobalt-complex dye, is utilized in various industrial applications, including inks, coatings, and plastics, owing to its high solubility in organic solvents and good stability.[1][2][3] Its chemical structure, centered around a cobalt ion coordinated with azo ligands, contributes to its vibrant color and fastness properties.[4][5] The quality and performance of this compound can be influenced by impurities and variations in the manufacturing process, necessitating standardized methods for its characterization.[4][5]

Potential Alternatives for Comparison

For a comprehensive inter-laboratory study, the inclusion of alternative solvent dyes with similar color space and applications is crucial. Based on available literature, suitable comparators could include:

  • Iron-Complex Dyes: These have been investigated as potential replacements for chromium and cobalt-based dyes, offering a different metal complexing agent.

  • Other Solvent Dyes: Dyes such as Solvent Yellow 82 and other commercially available orange/yellow solvent dyes could be included to compare performance characteristics.

Proposed Experimental Protocols for Inter-Laboratory Study

The following experimental protocols are proposed to ensure consistency and comparability of results across participating laboratories.

Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC-UV/Vis)

Objective: To determine the purity of this compound and identify any organic impurities.

Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 100 mL of methanol to prepare a stock solution. Further dilute to a working concentration of 10 µg/mL with methanol.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV/Vis diode array detector.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is proposed. The gradient can be optimized to achieve the best separation of the main dye peak from any impurities.

  • Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 400-500 nm).

  • Data Analysis: Calculate the purity of the dye by determining the area percentage of the main peak relative to the total peak area.

Spectroscopic Characterization by UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the characteristic spectral fingerprints of this compound for identification and comparison.

  • UV-Visible Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., methanol) to an absorbance value below 1.5.

    • Analysis: Record the UV-Vis spectrum from 200 to 800 nm to determine the wavelength of maximum absorption (λmax).

  • Fourier-Transform Infrared Spectroscopy:

    • Sample Preparation: Prepare a solid sample by mixing a small amount of the dye with potassium bromide (KBr) and pressing it into a pellet.

    • Analysis: Record the FT-IR spectrum over the range of 4000 to 400 cm⁻¹ to identify characteristic functional groups.

Thermal Stability Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability and decomposition profile of this compound.

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place 5-10 mg of the dye in a TGA pan.

    • Analysis: Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. Monitor the weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Seal 2-5 mg of the dye in an aluminum DSC pan.

    • Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) to observe thermal events such as melting, crystallization, and decomposition.

Data Presentation: Comparative Tables

The quantitative data generated from the proposed inter-laboratory study should be summarized in the following tables for easy comparison.

Table 1: HPLC Purity Analysis

Sample IDRetention Time of Main Peak (min)Purity (%)Number of Impurities Detected
Lab 1 - SO45
Lab 2 - SO45
Lab 3 - SO45
Alternative 1
Alternative 2

Table 2: Spectroscopic Properties

Sample IDUV-Vis λmax (nm)Molar Absorptivity (ε)Key FT-IR Peaks (cm⁻¹)
Lab 1 - SO45
Lab 2 - SO45
Lab 3 - SO45
Alternative 1
Alternative 2

Table 3: Thermal Analysis Data

Sample IDDecomposition Onset Temperature (°C) (from TGA)Temperature of Maximum Weight Loss (°C) (from TGA)Melting Point (°C) (from DSC, if applicable)
Lab 1 - SO45
Lab 2 - SO45
Lab 3 - SO45
Alternative 1
Alternative 2

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a conceptual signaling pathway for dye characterization.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Comparison Sample This compound & Alternatives Dissolution Dissolution in appropriate solvent Sample->Dissolution Solid_Prep Preparation for solid-state analysis (KBr pellet) Sample->Solid_Prep HPLC HPLC-UV/Vis Analysis Dissolution->HPLC UV_Vis UV-Visible Spectroscopy Dissolution->UV_Vis FTIR FT-IR Spectroscopy Solid_Prep->FTIR TGA Thermogravimetric Analysis Solid_Prep->TGA DSC Differential Scanning Calorimetry Solid_Prep->DSC Purity Purity & Impurity Profiling HPLC->Purity Spectral Spectral Fingerprinting UV_Vis->Spectral FTIR->Spectral Thermal Thermal Stability Profile TGA->Thermal DSC->Thermal Comparison Inter-laboratory & Inter-product Comparison Purity->Comparison Spectral->Comparison Thermal->Comparison

Caption: Proposed experimental workflow for the inter-laboratory characterization of this compound.

Logical_Relationship cluster_properties Physicochemical Properties cluster_methods Analytical Methods cluster_performance Performance Attributes Dye Dye Sample (this compound) Purity Purity Dye->Purity Composition Chemical Composition Dye->Composition Structure Molecular Structure Dye->Structure Stability Thermal Stability Dye->Stability HPLC HPLC Purity->HPLC Color Color Strength & Shade Purity->Color Composition->HPLC Composition->Color Solubility Solubility Composition->Solubility Spectroscopy Spectroscopy (UV-Vis, FT-IR) Structure->Spectroscopy Structure->Color Thermal_Analysis Thermal Analysis (TGA, DSC) Stability->Thermal_Analysis Fastness Light & Heat Fastness Stability->Fastness

Caption: Logical relationships between dye properties, analytical methods, and performance attributes.

References

A Comparative Analysis of Solvent Orange 45 and Industry Standard Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial colorants, selecting the optimal dye is paramount for achieving desired product quality and performance. This guide provides a comprehensive benchmark of Solvent Orange 45 against two industry-standard dyes: Sudan Orange G and Disperse Orange 25. The following analysis, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and other relevant industries to facilitate informed decisions in material selection.

Executive Summary

This compound, a metal complex dye, generally exhibits superior lightfastness and thermal stability compared to the more traditional azo dye, Sudan Orange G. While Disperse Orange 25 is primarily designed for synthetic textile applications, its inclusion provides a broader context for performance comparison. This compound's excellent solubility in a wide range of organic solvents makes it a versatile candidate for applications such as wood stains, printing inks, and plastic coatings.

Performance Benchmarking

The performance of this compound, Sudan Orange G, and Disperse Orange 25 has been evaluated based on key industry metrics: solubility, lightfastness, thermal stability, and color strength. The data presented below is a synthesis of information from various technical data sheets. It is important to note that direct comparative values from a single source are not available and testing conditions may vary between manufacturers.

Table 1: Physical and Chemical Properties
PropertyThis compoundSudan Orange GDisperse Orange 25
C.I. Name This compoundSolvent Orange 1Disperse Orange 25
CAS Number 13011-62-6[1][2]2051-85-6[3]31482-56-1[4]
Molecular Formula C₁₆H₁₄N₄O₅[2][5]C₁₂H₁₀N₂O₂[3]C₁₇H₁₇N₅O₂[6]
Molecular Weight 342.31 g/mol [2][5]214.22 g/mol [3]323.35 g/mol [4]
Appearance Orange Powder[1][2]Red-Orange Powder[3]Orange Powder
Melting Point Not specified141-148 °C[3]170 °C (dec.)[4]
Table 2: Performance Characteristics
ParameterThis compoundSudan Orange GDisperse Orange 25
Lightfastness (Blue Wool Scale) 5-6[7]Generally lowerModerate to good (Textile specific)[8]
Heat Resistance 180 °C[2][7]Not specifiedGood sublimation fastness (Textile specific)[8]
Solubility in MEK (g/L at 20°C) ≥ 500[1]Soluble in organic solvents[3]Very low in water, soluble in some organic solvents[8]
Color Strength 98-102% (relative to standard)[1]HighHigh

Experimental Protocols

To ensure accurate and reproducible benchmarking, standardized experimental protocols are crucial. The following methodologies are recommended for evaluating the key performance indicators of solvent dyes.

Lightfastness Testing

Standard: ISO 105-B02[9][10]

Methodology:

  • Prepare samples by applying the dye to the desired substrate (e.g., wood, plastic, or textile) according to a standardized procedure.

  • Expose the prepared samples and a set of blue wool references to a xenon arc lamp under controlled conditions of temperature and humidity.[9][10]

  • The light source should simulate natural daylight (D65).[10]

  • Periodically assess the change in color of the test specimens by comparing them to the fading of the blue wool references.[10]

  • The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.

Lightfastness_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_assessment Assessment Prep Prepare Dyed Substrate Expose Expose to Xenon Arc Lamp (ISO 105-B02) Prep->Expose BlueWool Co-expose Blue Wool References Assess Compare Fading of Sample to Blue Wool Expose->Assess Rating Assign Lightfastness Rating (1-8) Assess->Rating

Workflow for Lightfastness Testing.
Thermal Stability Assessment

Method: Thermogravimetric Analysis (TGA)

Methodology:

  • Place a small, accurately weighed sample of the dye into the TGA instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[11]

  • Continuously monitor the weight of the sample as the temperature increases.[11]

  • The temperature at which significant weight loss occurs indicates the onset of thermal decomposition. This provides a measure of the dye's thermal stability.[11]

Solubility Determination

Standard: Based on ASTM E1148 for principle, adapted for organic solvents.[12]

Methodology:

  • Prepare a saturated solution of the dye in the target solvent at a specified temperature (e.g., 20°C).

  • Ensure that excess solid dye is present to confirm saturation.

  • Agitate the solution for a sufficient period to reach equilibrium.

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Determine the concentration of the dye in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry.

Color Strength Measurement

Method: Spectrophotometry

Methodology:

  • Prepare solutions of the test dye and a standard dye at the same known concentration in a suitable solvent.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.[13]

  • The color strength of the test dye relative to the standard can be calculated using the Beer-Lambert law, often expressed as a percentage. The Kubelka-Munk theory can also be applied for opaque samples.[14][15]

Color_Strength_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Calculation Prep_Test Prepare Test Dye Solution (Known Conc.) Prep_Std Prepare Standard Dye Solution (Same Conc.) Measure Measure Absorbance at λmax Prep_Test->Measure Prep_Std->Measure Calculate Calculate Relative Color Strength (%) Measure->Calculate

Workflow for Color Strength Measurement.

Concluding Remarks

The selection of an appropriate dye is a critical decision that impacts the final product's quality, durability, and visual appeal. This compound demonstrates robust performance in terms of lightfastness and thermal stability, making it a strong candidate for demanding applications. Sudan Orange G remains a viable option for applications where cost is a primary driver and high fastness properties are not critical. Disperse Orange 25 is a specialized dye for synthetic fibers and its performance should be evaluated within that specific context.

For researchers and drug development professionals, the high purity and consistent quality of well-characterized dyes like this compound are advantageous for ensuring reproducibility in experimental and manufacturing processes. It is recommended that for any specific application, in-house testing be conducted using the standardized protocols outlined in this guide to verify performance under end-use conditions.

References

Safety Operating Guide

Navigating the Disposal of Solvent Orange 45: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Solvent Orange 45, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or appropriate protective eyeglasses.[1]Protects against dust particles and potential splashes that may cause eye irritation and inflammation.[1]
Hand Protection Wear appropriate protective gloves.[1]Prevents skin contact, which can lead to irritation, especially in sensitive individuals.[1]
Body Protection Wear appropriate protective clothing.[1]Minimizes contact with skin.[1]
Respiratory Protection An approved respirator should be used when necessary.[1]Prevents inhalation of dust, which can cause respiratory tract irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that adheres to local, state, and federal regulations. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Classification:

The first and most critical step is to determine if the this compound waste is classified as hazardous.[1] This determination is the responsibility of the waste generator.[1] While one safety data sheet (SDS) may indicate it as a non-hazardous chemical, another classifies it as hazardous to the aquatic environment with long-lasting effects.[1][2] Therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations for a definitive classification.

2. Waste Segregation and Collection:

  • Solid Waste: Collect spilled or waste this compound powder by vacuuming or sweeping it up and placing it into a suitable, labeled disposal container.[1] Avoid generating dust during this process.[1]

  • Liquid Waste: If this compound is in a solution, it should be collected in a compatible, sealed waste container. Do not discharge solutions containing this compound into sewer systems.[2]

  • Contaminated Materials: Any materials, such as paper towels or PPE, that come into contact with this compound should be collected and disposed of as hazardous waste.

3. Containerization and Labeling:

  • Use containers that are compatible with the chemical waste.

  • Ensure containers are kept tightly closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound." Include the date of accumulation.

4. Storage:

  • Store waste containers in a designated, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.[1]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Arrange for the disposal of the waste through a licensed chemical waste disposal company.

  • Approved disposal methods include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated classify Classify Waste: Hazardous or Non-Hazardous? start->classify consult Consult SDS, EHS, and Local Regulations classify->consult hazardous Hazardous Waste classify->hazardous  Hazardous non_hazardous Non-Hazardous Waste (Unlikely - Proceed with Caution) classify->non_hazardous Non-Hazardous   segregate Segregate and Collect in Designated Containers hazardous->segregate non_hazardous->segregate Best Practice label Label Container with 'Hazardous Waste' & Contents segregate->label store Store in a Secure, Ventilated Area label->store dispose Arrange for Licensed Chemical Waste Disposal store->dispose end End: Compliant Disposal dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.